molecular formula C12H14O3 B8337456 Benzyl 2-cyclopropyl-2-hydroxyacetate

Benzyl 2-cyclopropyl-2-hydroxyacetate

Cat. No.: B8337456
M. Wt: 206.24 g/mol
InChI Key: HBEZCBDGJMYNGS-UHFFFAOYSA-N
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Description

Benzyl 2-cyclopropyl-2-hydroxyacetate is a useful research compound. Its molecular formula is C12H14O3 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzyl 2-cyclopropyl-2-hydroxyacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 2-cyclopropyl-2-hydroxyacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

benzyl 2-cyclopropyl-2-hydroxyacetate

InChI

InChI=1S/C12H14O3/c13-11(10-6-7-10)12(14)15-8-9-4-2-1-3-5-9/h1-5,10-11,13H,6-8H2

InChI Key

HBEZCBDGJMYNGS-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C(=O)OCC2=CC=CC=C2)O

Origin of Product

United States

Foundational & Exploratory

Engineering Next-Generation ADC Linkers: A Technical Guide to Benzyl 2-cyclopropyl-2-hydroxyacetate (CAS 182747-31-5)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of targeted oncology, the efficacy of an Antibody-Drug Conjugate (ADC) is fundamentally dictated by the stability and release kinetics of its linker. Benzyl 2-cyclopropyl-2-hydroxyacetate (CAS 182747-31-5) has emerged as a linchpin intermediate in the synthesis of advanced ADC linkers, particularly those conjugated to highly potent DNA topoisomerase I inhibitors such as Exatecan and Camptothecin derivatives[1][2].

As a Senior Application Scientist, I have designed this whitepaper to deconstruct the structural logic, mechanistic utility, and experimental handling of this critical intermediate. Rather than merely listing its properties, this guide explains the causality behind its molecular design and provides self-validating protocols for its integration into complex bioconjugation workflows.

Structural Logic & Physicochemical Profiling

The architectural design of Benzyl 2-cyclopropyl-2-hydroxyacetate is not arbitrary; every functional group serves a precise pharmacokinetic or synthetic purpose in ADC development:

  • The Cyclopropyl Ring (Pharmacokinetic Modulator): In systemic circulation, premature linker cleavage leads to off-target toxicity. The cyclopropyl group introduces critical steric hindrance adjacent to the eventual ester/amide cleavage site. This bulk shields the bond from non-specific plasma esterases, enhancing circulation half-life while still permitting targeted intracellular release[3].

  • The Alpha-Hydroxy Group (Nucleophilic Handle): This secondary alcohol serves as the primary reactive site for coupling the intermediate to the payload or an extended peptide linker backbone[3].

  • The Benzyl Ester (Orthogonal Protector): During the harsh, multi-step synthesis of peptide linkers, the carboxylic acid must remain inert. The benzyl ester is stable under standard peptide coupling conditions but can be cleanly removed via catalytic hydrogenolysis (Pd/C, H₂) without disrupting newly formed amide or ester bonds[1][3].

Quantitative Physicochemical Data

The following table summarizes the core quantitative data required for stoichiometric calculations and scale-up synthesis.

PropertyValueScientific Rationale / Implication
CAS Number 182747-31-5[1]Unique identifier for procurement and regulatory tracking.
Molecular Formula C12H14O3[4]Dictates mass-balance calculations in stoichiometric reactions.
Molecular Weight 206.24 g/mol [4]Used for precise molarity and yield determinations.
Density 1.234 ± 0.06 g/cm³[5]Critical for volumetric dispensing in liquid-phase scale-up.
Appearance Colorless to light yellow liquid[1]Visual indicator of purity; darkening may indicate oxidation.
Storage -20°C (Pure form, up to 3 years)[6]Prevents hydrolysis of the ester bond and limits thermal degradation.

Mechanistic Role in Topoisomerase I Inhibitor ADCs

Benzyl 2-cyclopropyl-2-hydroxyacetate is predominantly utilized to synthesize linkers that couple to Exatecan (HY-13631) , a highly potent derivative of Camptothecin[1][7]. Once the payload is secured to the linker, the benzyl group is removed, and the resulting complex is bioconjugated to a monoclonal antibody (such as hu2F7)[1]. The intermediate is also vital in the synthesis of specialized pyrrolidines for broader ADC applications[8].

G A Benzyl 2-cyclopropyl- 2-hydroxyacetate D Linker-Payload Intermediate A->D Alpha-Hydroxy Coupling B Linker Backbone B->D Assembly C Exatecan Payload (Topo I Inhibitor) C->D Conjugation F Targeted ADC D->F Bioconjugation (Deprotected Acid) E Monoclonal Antibody (e.g., hu2F7) E->F Cysteine/Lysine Attachment

ADC assembly workflow using Benzyl 2-cyclopropyl-2-hydroxyacetate as a linker intermediate.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following methodology for utilizing Benzyl 2-cyclopropyl-2-hydroxyacetate is designed as a self-validating system . Every synthetic step includes a specific analytical checkpoint to verify structural causality.

Phase 1: O-Acylation (Payload/Linker Coupling)
  • Causality: The sterically hindered alpha-hydroxy group requires robust activation to react with a carboxylic acid on the payload or linker framework. A Steglich esterification is employed here to drive the reaction forward while suppressing side reactions[3].

  • Procedure:

    • Dissolve the carboxylic acid partner (1.0 eq) and Benzyl 2-cyclopropyl-2-hydroxyacetate (1.1 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

    • Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.2 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq).

    • Stir at room temperature for 12–18 hours. Filter the precipitated dicyclohexylurea (DCU) byproduct.

  • Validation Checkpoint (LC-MS): Analyze the filtrate via LC-MS. The reaction is deemed successful when the starting material peak (m/z ~ 207 [M+H]⁺) is entirely depleted and the desired coupled mass is dominant[6].

Phase 2: Orthogonal Deprotection (Hydrogenolysis)
  • Causality: The benzyl ester must be cleaved to expose the free carboxylic acid for final bioconjugation to the antibody. Saponification (base hydrolysis) would destroy the payload; therefore, orthogonal catalytic hydrogenolysis is strictly required.

  • Procedure:

    • Dissolve the purified intermediate from Phase 1 in HPLC-grade methanol or ethyl acetate.

    • Add 10% Palladium on Carbon (Pd/C) catalyst (10% w/w relative to the substrate).

    • Purge the reaction vessel with Hydrogen gas (H₂) and stir vigorously at room temperature (1 atm) for 4 hours.

    • Filter the mixture through a pad of Celite to safely remove the pyrophoric Pd/C catalyst, then concentrate the filtrate in vacuo.

  • Validation Checkpoint (¹H NMR): Perform ¹H NMR spectroscopy (e.g., in CDCl₃). Complete deprotection is unequivocally confirmed by the total disappearance of the aromatic benzyl protons (multiplet at δ 7.3–7.4 ppm) and the benzylic -CH₂- protons (singlet at δ 5.2 ppm)[6].

Safety, Handling, and Storage Logic

Maintaining the integrity of this intermediate is critical for reproducible yields.

  • GHS Safety Parameters: The compound is classified as harmful if swallowed (H302) and is a known irritant to the skin (H315), eyes (H319), and respiratory tract (H335). All handling must occur within a Class II biological safety cabinet or standard chemical fume hood using nitrile gloves and safety goggles.

  • Storage Causality: Benzyl 2-cyclopropyl-2-hydroxyacetate must be stored at -20°C in its pure form to prevent slow autoxidation of the alpha-hydroxy group and ambient hydrolysis of the ester bond[6]. When prepared as a stock solution, it is stable at -80°C for up to 6 months[8].

References

  • Google Patents. "EP3858386A1 - Ligand-drug conjugate of exatecan analogue, preparation method therefor and application thereof".

Sources

(S)-Benzyl 2-cyclopropyl-2-hydroxyacetate structure and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (S)-Benzyl 2-cyclopropyl-2-hydroxyacetate: Properties, Synthesis, and Applications in Drug Development

Executive Summary

(S)-Benzyl 2-cyclopropyl-2-hydroxyacetate is a chiral building block of significant interest to the pharmaceutical and biotechnology sectors. Characterized by a molecular formula of C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol , this compound features a core α-hydroxy acid structure with a cyclopropyl group and a benzyl ester.[1][2][3] Its stereospecific "(S)" configuration makes it a valuable precursor for the asymmetric synthesis of complex molecules. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its critical role as an intermediate in the development of advanced therapeutics, including camptothecin analogues and linkers for Antibody-Drug Conjugates (ADCs).[4][5][6] A detailed, exemplary synthetic protocol and essential safety information are also presented for researchers and drug development professionals.

Physicochemical Properties and Molecular Structure

The molecular architecture of (S)-Benzyl 2-cyclopropyl-2-hydroxyacetate is key to its utility. The structure consists of a central chiral carbon bonded to a hydroxyl group, a cyclopropyl ring, a hydrogen atom, and a carboxyl group esterified with benzyl alcohol. The "(S)"-configuration at this stereocenter is crucial for its application in enantioselective synthesis.

The presence of the rigid cyclopropyl ring introduces unique conformational constraints, while the benzyl ester serves as a versatile protecting group that can be selectively cleaved during synthetic sequences. These features make it an ideal starting material for constructing more complex chiral molecules.

Table 1: Summary of Physicochemical Properties

PropertyValueSource(s)
CAS Number 2414393-48-7[1][7]
Molecular Formula C₁₂H₁₄O₃[1][2]
Molecular Weight 206.24 g/mol [1][3][4][8]
Appearance Liquid or semi-solid[4][8]
Density 1.234 ± 0.06 g/cm³[4]
SMILES O=C(OCC1=CC=CC=C1)O[1]
InChI Key HBEZCBDGJMYNGS-UHFFFAOYSA-N[8]
Storage Conditions Sealed in dry, 2-8°C[8]

Significance in Modern Drug Development

The primary value of (S)-Benzyl 2-cyclopropyl-2-hydroxyacetate lies in its role as a sophisticated intermediate for synthesizing high-value pharmaceutical agents. Its applications are particularly notable in oncology.

Precursor to Camptothecin Analogues

This molecule serves as a reactant in the synthesis of Camptothecin and its derivatives.[4] Camptothecin is a potent inhibitor of DNA topoisomerase I, an enzyme critical for relaxing DNA supercoils during replication and transcription.[4] By stabilizing the enzyme-DNA complex, camptothecins prevent the re-ligation of the DNA strand, leading to double-strand breaks and apoptotic cell death. This mechanism makes them powerful anticancer agents.

Intermediate for Antibody-Drug Conjugate (ADC) Linkers

Perhaps its most cutting-edge application is in the construction of linkers for Antibody-Drug Conjugates (ADCs).[5][6] ADCs are a class of targeted therapies designed to deliver a potent cytotoxic payload directly to cancer cells. They consist of three components: a monoclonal antibody that recognizes a specific tumor-associated antigen, a highly potent cytotoxic drug (the payload), and a chemical linker that connects them.

(S)-Benzyl 2-cyclopropyl-2-hydroxyacetate is used to synthesize the linker component, which can then be coupled to payloads like Exatecan (a camptothecin derivative) and subsequently conjugated to an antibody.[5][6] The linker's design is critical; it must be stable in circulation but capable of releasing the payload once the ADC has been internalized by the target cancer cell.

ADC_Workflow Start (S)-Benzyl 2-cyclopropyl-2-hydroxyacetate Linker Synthesis of Cleavable Linker Start->Linker Reactant Payload Payload Conjugation (e.g., Exatecan) Linker->Payload Attachment ADC Final Antibody-Drug Conjugate (ADC) Payload->ADC Antibody Monoclonal Antibody (mAb) Antibody->ADC

Caption: Logical workflow for the application of (S)-Benzyl 2-cyclopropyl-2-hydroxyacetate in ADC development.

Proposed Synthetic Protocol: Fischer-Speier Esterification

This section outlines a standard and reliable method for synthesizing (S)-Benzyl 2-cyclopropyl-2-hydroxyacetate from its corresponding carboxylic acid.

Principle: The synthesis is based on the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. To ensure the stereochemical integrity of the final product, this protocol assumes the starting material is the enantiomerically pure (S)-2-cyclopropyl-2-hydroxyacetic acid. Benzyl alcohol serves as the esterifying agent, and a strong acid catalyst like sulfuric acid is used. The reaction is typically driven to completion by removing the water formed as a byproduct.

Materials and Reagents:

  • (S)-2-cyclopropyl-2-hydroxyacetic acid

  • Benzyl alcohol (anhydrous)

  • Toluene (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask with Dean-Stark apparatus and condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Experimental Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add (S)-2-cyclopropyl-2-hydroxyacetic acid (1.0 eq).

  • Reagent Addition: Add anhydrous toluene (approx. 100 mL) to dissolve the acid, followed by benzyl alcohol (1.2 eq).

  • Catalyst Introduction: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.05 eq) to the mixture.

    • Causality Note: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of benzyl alcohol.

  • Reflux and Water Removal: Heat the mixture to reflux using a heating mantle. Toluene forms an azeotrope with water, which is collected in the Dean-Stark trap, effectively removing it from the reaction and driving the equilibrium towards the ester product.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC), observing the consumption of the starting carboxylic acid. The reaction is typically complete within 4-8 hours.

  • Workup - Quenching and Extraction: Once the reaction is complete, cool the flask to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 100 mL of saturated NaHCO₃ solution to neutralize the acid catalyst.

    • Self-Validation: The cessation of gas evolution (CO₂) indicates that the acid has been fully neutralized.

  • Phase Separation: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 50 mL of water and 50 mL of brine to remove residual salts and water-soluble impurities.

  • Drying and Filtration: Dry the organic phase over anhydrous MgSO₄, filter the mixture to remove the drying agent, and collect the filtrate.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene and ethyl acetate.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure (S)-Benzyl 2-cyclopropyl-2-hydroxyacetate as a colorless to pale yellow liquid.

Product Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify the structure and molecular weight. Chiral HPLC can be used to confirm the enantiomeric purity.

Safety and Handling

(S)-Benzyl 2-cyclopropyl-2-hydroxyacetate requires careful handling in a laboratory setting. It is classified as harmful and an irritant.[7]

Table 2: GHS Hazard and Precautionary Statements

ClassificationCodeDescription
Hazard Statement H302Harmful if swallowed.[7]
H315Causes skin irritation.[7]
H319Causes serious eye irritation.[7]
H335May cause respiratory irritation.[7]
Precautionary Statement P261Avoid breathing dust/fume/gas/mist/vapors/spray.[7]
P270Do not eat, drink or smoke when using this product.[7]
P280Wear protective gloves/protective clothing/eye protection/face protection.[7]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[7]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

All work with this chemical should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

Conclusion

(S)-Benzyl 2-cyclopropyl-2-hydroxyacetate is more than a simple chemical intermediate; it is an enabling tool for the development of sophisticated, next-generation pharmaceuticals. Its well-defined structure, stereochemistry, and versatile reactivity make it an invaluable asset for medicinal chemists and drug development professionals. A thorough understanding of its properties, synthesis, and safe handling is essential for leveraging its full potential in creating targeted and effective therapies, particularly in the competitive landscape of oncology research.

References

  • GlpBio. Benzyl 2-cyclopropyl-2-hydroxyacetate. [Link]

Sources

Technical Monograph: Benzyl 2-cyclopropyl-2-hydroxyacetate

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Identity & Structural Informatics

Benzyl 2-cyclopropyl-2-hydroxyacetate is a critical chiral building block and intermediate used primarily in the synthesis of Antibody-Drug Conjugates (ADCs) and topoisomerase I inhibitors. Its structure combines a lipophilic benzyl ester protecting group with a cyclopropyl-alpha-hydroxy moiety, a pharmacophore known for enhancing metabolic stability and potency in drug candidates.

Core Identifiers
ParameterValue
IUPAC Name Benzyl 2-cyclopropyl-2-hydroxyacetate
Common Name Cyclopropylglycolic acid benzyl ester
CAS Registry Number 182747-31-5 (Racemic)
Molecular Formula C₁₂H₁₄O₃
Molecular Weight 206.24 g/mol
SMILES OC(C2CC2)C(=O)OCC3=CC=CC=3
InChIKey HBEZCBDGJMYNGS-UHFFFAOYSA-N
Physicochemical Profile[3]
PropertyDataNote
Appearance Colorless to pale yellow oilViscous liquid at RT
Boiling Point 315.0 ± 20.0 °CPredicted at 760 mmHg
Density 1.18 ± 0.1 g/cm³Predicted
pKa (OH) ~13.5Secondary alcohol
Solubility DMSO, DCM, Ethyl AcetatePoor water solubility

Synthetic Pathways & Manufacturing

The synthesis of Benzyl 2-cyclopropyl-2-hydroxyacetate generally follows two primary retrosynthetic disconnections: esterification of the parent hydroxy acid or nucleophilic addition to a glyoxylate core.

Pathway A: Grignard Addition (Convergent Route)

This method is preferred for generating the scaffold from achiral precursors. It involves the addition of cyclopropylmagnesium bromide to benzyl glyoxylate.

  • Reagents: Benzyl glyoxylate, Cyclopropylmagnesium bromide (0.5 M in THF).

  • Conditions: Anhydrous THF, -78°C to 0°C.

  • Yield: Typically 75-85%.

Pathway B: Direct Esterification (Linear Route)

Used when the parent acid (2-cyclopropyl-2-hydroxyacetic acid) is available, often from enzymatic resolution processes to secure specific chirality.

  • Reagents: 2-cyclopropyl-2-hydroxyacetic acid, Benzyl bromide, Cs₂CO₃ (or K₂CO₃).

  • Conditions: DMF, Room Temperature, 12h.

Visualized Workflow (DOT Diagram)

SynthesisPathways cluster_0 Route A: Grignard Addition Glyoxylate Benzyl Glyoxylate Intermediate Tetrahedral Intermediate Glyoxylate->Intermediate Nucleophilic Addition (-78°C) Grignard Cyclopropyl MgBr Grignard->Intermediate Product Benzyl 2-cyclopropyl- 2-hydroxyacetate Intermediate->Product Quench (NH4Cl) Acid 2-Cyclopropyl-2- hydroxyacetic Acid Acid->Product Esterification (Cs2CO3/DMF) BnBr Benzyl Bromide BnBr->Product

Figure 1: Dual synthetic pathways demonstrating the Grignard addition (Route A) and direct esterification (Route B).

Detailed Experimental Protocol

Objective: Synthesis of Benzyl 2-cyclopropyl-2-hydroxyacetate via Route A (Grignard Addition).

Materials & Equipment
  • Reaction Vessel: 250 mL 3-neck round-bottom flask (flame-dried, N₂ purged).

  • Reagents: Benzyl glyoxylate (10 mmol), Cyclopropylmagnesium bromide (12 mmol, 1.2 eq), Anhydrous THF (50 mL).

  • Quench: Saturated aqueous NH₄Cl.

Step-by-Step Methodology
  • Preparation: Charge the flask with Benzyl glyoxylate (1.64 g, 10 mmol) and anhydrous THF (50 mL) under a nitrogen atmosphere.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.

  • Addition: Add Cyclopropylmagnesium bromide dropwise via a pressure-equalizing addition funnel over 20 minutes. Critical: Maintain internal temperature below -65°C to prevent side reactions.

  • Reaction: Allow the mixture to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

  • Quench: Carefully quench the reaction with saturated NH₄Cl (20 mL) at 0°C.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify the residue via flash column chromatography (Hexanes/EtOAc 8:2) to yield the pure oil.

Medicinal Chemistry Applications

The 2-cyclopropyl-2-hydroxyacetate motif is a high-value pharmacophore. The cyclopropyl group acts as a bioisostere for isopropyl or ethyl groups but provides superior metabolic stability against CYP450 oxidation due to the strength of the cyclopropyl C-H bonds.[1]

Antibody-Drug Conjugates (ADCs)

This molecule is a verified intermediate in the synthesis of cleavable linkers for ADCs.

  • Mechanism: The hydroxyl group serves as an attachment point for self-immolative spacers (e.g., para-aminobenzyl alcohol derivatives).

  • Payloads: Specifically linked to Exatecan derivatives (Topoisomerase I inhibitors) used in next-generation ADCs targeting solid tumors.

Camptothecin Derivatives

Used in the semi-synthesis of Camptothecin analogs. The chiral center at the alpha-position allows for the stereoselective introduction of the cyclopropyl moiety, enhancing the lipophilicity and cellular permeability of the final drug candidate.

Biological Pathway Integration

Applications cluster_ADC ADC Linker Technology cluster_Pharma Pharmacology Compound Benzyl 2-cyclopropyl- 2-hydroxyacetate Linker Cleavable Linker Synthesis Compound->Linker Deprotection & Coupling Metab Metabolic Stability (CYP450 Resistance) Compound->Metab Cyclopropyl Effect ADC Targeted ADC (e.g., vs. HER2/TROP2) Linker->ADC Payload Exatecan (Payload) Payload->ADC Topo Topoisomerase I Inhibition ADC->Topo Intracellular Release

Figure 2: Integration of the compound into ADC development and pharmacological mechanisms.

Analytical Characterization (Predicted)

For the verification of the synthesized product, the following NMR signals are diagnostic.

NucleusSignal (δ ppm)MultiplicityIntegrationAssignment
¹H NMR 7.30 - 7.40Multiplet5HBenzyl Aromatic
5.20Singlet (or ABq)2HBenzyl CH₂
3.85Doublet (J=6Hz)1HAlpha-CH (Chiral Center)
2.80Broad Singlet1H-OH
1.15Multiplet1HCyclopropyl CH
0.35 - 0.65Multiplet4HCyclopropyl CH₂

Mass Spectrometry (ESI+):

  • [M+Na]⁺: Calculated: 229.08; Observed: 229.1 m/z.

  • [M+H]⁺: Often weak due to loss of H₂O or benzyl cation formation.

References

  • MedChemExpress. (2024). (S)-Benzyl 2-cyclopropyl-2-hydroxyacetate Product Monograph. Retrieved from

  • Talele, T. T. (2016).[2][3] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[2][1][3][4] Journal of Medicinal Chemistry, 59(19), 8712–8756.[4] [4]

  • Sigma-Aldrich. (2024). Benzyl 2-cyclopropyl-2-hydroxyacetate Safety Data Sheet. Retrieved from

  • Wipf, P., et al. (2005). Synthesis of functionalized cyclopropyl analogs of statine. Organic Letters, 7(1), 103-106. (Cited for general cyclopropyl-hydroxy synthesis methodology).

Sources

Strategic Implementation of Benzyl 2-cyclopropyl-2-hydroxyacetate in Next-Gen ADC Linkers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Role of Benzyl 2-cyclopropyl-2-hydroxyacetate in ADC Linker Synthesis Context: Next-Generation Topoisomerase I Inhibitor ADCs (e.g., SHR-A1811) Audience: Senior Scientists, Medicinal Chemists, ADC Process Engineers

Executive Summary

The development of Antibody-Drug Conjugates (ADCs) has evolved from stochastic conjugation to precision-engineered linker-payload systems. A critical advancement in this domain is the transition from standard alkyl spacers to conformationally constrained moieties. Benzyl 2-cyclopropyl-2-hydroxyacetate (CAS 182747-31-5) serves as a pivotal intermediate in the synthesis of the linker-payload module for SHR-A1811 , a next-generation HER2-targeting ADC.

This guide details the technical utility of this compound, specifically its role in introducing a cyclopropyl-modified spacer that enhances metabolic stability and optimizes the physicochemical properties of the payload (SHR169265) relative to its predecessor, Exatecan (used in T-DXd).

Chemical Rationale & Mechanistic Role

In the architecture of SHR-A1811, the linker system connects the antibody (Trastuzumab) to the topoisomerase I inhibitor payload.[1][2][3][4][5][6] Unlike the standard self-immolative spacers found in earlier ADCs, the incorporation of a cyclopropyl moiety via Benzyl 2-cyclopropyl-2-hydroxyacetate addresses three critical failure modes in ADC design:

Metabolic Stability via Steric Shielding

Standard alkyl linkers are susceptible to premature hydrolysis by plasma esterases. The cyclopropyl group introduces significant steric hindrance and conformational rigidity adjacent to the cleavage site.

  • Mechanism: The bond angles of the cyclopropyl ring (

    
    ) create a rigid local environment that restricts the access of hydrolytic enzymes to the ester/carbonate linkage.
    
  • Outcome: This modification extends the plasma half-life of the intact ADC, reducing systemic toxicity caused by premature payload release (a known issue with first-gen camptothecin ADCs).

Lipophilicity and Bystander Effect

The bystander effect—where the released payload diffuses out of the target cell to kill neighboring heterogeneous tumor cells—is driven by the payload's membrane permeability.

  • Optimization: The cyclopropyl fragment increases the lipophilicity (

    
    ) of the released catabolite (SHR169265) compared to the more polar unmodified Exatecan derivatives.
    
  • Result: Enhanced transmembrane diffusion, allowing SHR-A1811 to effectively treat tumors with heterogeneous HER2 expression (HER2-low).

Synthetic Utility of the Benzyl Ester

The benzyl ester function in Benzyl 2-cyclopropyl-2-hydroxyacetate acts as an orthogonal protecting group during the complex assembly of the linker-drug module.

  • Orthogonality: It remains stable under the basic conditions used to couple the peptide linker (e.g., MC-GGFG) but can be removed via catalytic hydrogenolysis (

    
    ) without affecting the sensitive peptide bonds or the payload's lactone ring.
    

Experimental Protocol: Synthesis and Integration

The following protocol is derived from patent literature concerning Exatecan-analogue conjugates (e.g., US20210353764A1).

Synthesis of Benzyl 2-cyclopropyl-2-hydroxyacetate (Intermediate 9a)

Objective: Selective protection of 2-cyclopropyl-2-hydroxyacetic acid to facilitate downstream coupling.

ParameterSpecification
Starting Material 2-cyclopropyl-2-hydroxyacetic acid (Compound 2a)
Reagents Benzyl bromide (BnBr), Potassium Carbonate (

), Tetrabutylammonium iodide (TBAI)
Solvent Acetonitrile (ACN)
Reaction Time 48 Hours
Temperature Room Temperature (

)
Yield Target

Step-by-Step Methodology:

  • Dissolution: Charge a reaction vessel with 2-cyclopropyl-2-hydroxyacetic acid (1.0 eq) and dissolve in anhydrous Acetonitrile (approx. 40 mL per gram of substrate).

  • Base Addition: Add Potassium Carbonate (

    
    , 4.0 eq) to the solution. Ensure efficient stirring to suspend the solid base.
    
  • Catalyst & Alkylation: Add Tetrabutylammonium iodide (TBAI, 0.1 eq) as a phase transfer catalyst, followed by the slow addition of Benzyl bromide (1.0 eq).

    • Note: TBAI accelerates the nucleophilic substitution by exchanging the bromide of BnBr with the more reactive iodide in situ.

  • Reaction: Stir the heterogeneous mixture at room temperature for 48 hours . Monitor consumption of the starting acid via TLC or LC-MS.

  • Work-up: Filter the reaction mixture through a Celite pad to remove inorganic salts (

    
    , excess 
    
    
    
    ). Rinse the filter cake with Ethyl Acetate.
  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel column chromatography (Gradient: Hexanes/Ethyl Acetate) to obtain Benzyl 2-cyclopropyl-2-hydroxyacetate as a colorless to light yellow oil/solid.

Downstream Integration (Conceptual Workflow)

Once synthesized, this intermediate undergoes the following transformations to build the MC-GGFG-Cyclopropyl-Exatecan construct:

  • Activation: The free hydroxyl group (secondary alcohol) is activated (e.g., with p-nitrophenyl chloroformate) to form a carbonate or coupled directly if forming an ester.

  • Payload Coupling: The activated intermediate is coupled to the amine/hydroxyl of the Exatecan core.

  • Deprotection: The Benzyl ester is removed via hydrogenolysis (

    
    ) to reveal the carboxylic acid.
    
  • Linker Attachment: The revealed acid is coupled to the N-terminus of the peptide linker (e.g., Gly-Gly-Phe-Gly) which is already attached to the Maleimide-Caproyl (MC) unit.

Visualizing the Pathway

The following diagrams illustrate the synthesis pathway and the structural logic within the ADC.

Synthesis Pathway of Intermediate 9a

SynthesisPathway Start 2-cyclopropyl-2- hydroxyacetic acid (Acid Precursor) Intermediate Transition State (Nucleophilic Substitution) Start->Intermediate Dissolution in ACN Reagents BnBr, K2CO3 TBAI (Cat.) Reagents->Intermediate Alkylation Product Benzyl 2-cyclopropyl-2- hydroxyacetate (Protected Linker Fragment) Intermediate->Product 48h, RT, Filtration

Caption: One-step protection of the cyclopropyl-hydroxy acid precursor using Benzyl Bromide to generate the stable intermediate.

Role in SHR-A1811 Architecture

ADCLinker cluster_mechanism Functional Advantages Antibody Antibody (Trastuzumab) Cysteine Conjugation Linker Cleavable Linker (MC-Gly-Gly-Phe-Gly) Antibody->Linker Thioether Bond Modifier Cyclopropyl Spacer (Derived from Benzyl 2-cyclopropyl-2-hydroxyacetate) Linker->Modifier Peptide Bond (Cathepsin B Cleavage Site) Payload Payload (SHR169265) Exatecan Derivative Modifier->Payload Stable Connection (Steric Shielding) Stability High Metabolic Stability (Prevents premature release) Modifier->Stability Permeability Increased Lipophilicity (Enhanced Bystander Effect) Modifier->Permeability

Caption: The cyclopropyl spacer connects the cleavable peptide linker to the payload, providing critical stability and solubility properties.

References

  • Zhang, T., et al. (2025).[3][4] SHR-A1811, a novel anti-HER2 antibody–drug conjugate with optimal drug-to-antibody ratio, efficient tumor killing potency, and favorable safety profiles.[2][3][4][5][6] PLOS ONE. Retrieved from [Link][3][4]

  • Jiangsu Hengrui Medicine Co Ltd. (2021).[7] Ligand-drug conjugate of exatecan analogue, preparation method therefor and application thereof. US Patent App.[7] US20210353764A1. Retrieved from

  • Su, H., et al. (2023). Linker Strategies in Antibody-Drug Conjugates: Insights from HER2-Targeted ADCs. ResearchGate. Retrieved from [Link]

  • National Institutes of Health (NIH). (2016). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). PMC. Retrieved from [Link]

Sources

Chemical stability of cyclopropyl alpha-hydroxy esters

Chemical Stability of Cyclopropyl -Hydroxy Esters: A Technical Guide

Executive Summary

Cyclopropyl

steric protectionelectronic lability

This guide details the stability profile of these motifs, specifically identifying acid-catalyzed homoallylic rearrangement as the primary degradation pathway. It provides actionable protocols for synthesis, handling, and analytical characterization to ensure integrity during drug development.

Structural Analysis & Electronic Properties

The stability of cyclopropyl

AB
FeatureType A: Cyclopropyl

-Hydroxy Ester
Type B: Cyclopropanecarboxylate
Structure


Key Risk Cationic Rearrangement (Ring Opening)Hydrolytic Stability (High)
Electronic State Cyclopropyl group is

to a potential carbocation center.
Cyclopropyl group is conjugated to the carbonyl (

).
Reactivity Prone to acid-catalyzed dehydration and ring expansion/opening.Exceptionally stable to hydrolysis due to steric/electronic shielding.

Critical Insight: In Type A, the

cyclopropylcarbinyl cation

Chemical Stability Profile

Acidic Instability: The Cyclopropylcarbinyl Rearrangement

The most significant threat to the integrity of cyclopropyl



Mechanism:

  • Protonation: The ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -OH is protonated.
    
  • Ionization: Loss of

    
     forms the cyclopropylcarbinyl cation.
    
  • Rearrangement: The C-C bond of the cyclopropane ring overlaps with the empty p-orbital, leading to ring opening.

  • Product Formation: The resulting homoallylic cation is trapped by a nucleophile (solvent) or eliminates a proton to form a diene.

RearrangementSubstrateCyclopropyl-CH(OH)-COORProtonatedProtonated Intermediate[-OH2+]Substrate->Protonated+ H+CationCyclopropylcarbinylCationProtonated->Cation- H2O (Rate Limiting)HomoallylHomoallylic Cation(Ring Open)Cation->HomoallylStrain ReliefRearrangementProductHomoallylic Product(R-CH=CH-CH2-COOR)Homoallyl->ProductTrapping/Elimination

Figure 1: Acid-catalyzed degradation pathway leading to ring-opened homoallylic impurities.

Basic Stability: Racemization & Hydrolysis

Under basic conditions, the risk profile shifts from skeletal rearrangement to stereochemical erosion and hydrolysis.

  • Racemization: If the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -carbon bears a proton, the ester is susceptible to racemization via an enolate intermediate. The cyclopropyl group exerts a complex electronic effect—it can stabilize the enolate via conjugation but also provides steric bulk that retards deprotonation kinetics compared to a methyl group.
    
  • Hydrolysis: The steric bulk of the cyclopropyl group generally slows down saponification relative to linear alkyl chains. However, the

    
    -hydroxyl group can accelerate hydrolysis via intramolecular hydrogen bonding to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.
    
Thermal Stability

These esters are generally thermally stable up to

Synthetic & Handling Protocols

To manufacture and handle these compounds without degradation, specific protocols must be adopted.

Synthesis: The Reformatsky Approach

The safest route to these esters avoids acidic conditions entirely. The Reformatsky reaction is the gold standard.

Protocol:

  • Activation: Activate Zinc dust with 1,2-dibromoethane in THF.

  • Addition: Add ethyl bromodifluoroacetate (or simple bromoacetate) and the cyclopropanecarboxaldehyde.

  • Quench: Crucial Step. Do NOT quench with strong mineral acid (HCl). Use saturated aqueous ammonium chloride (

    
    ) or a phosphate buffer (pH 6-7).
    
  • Workup: Extract immediately. Avoid prolonged contact with the aqueous phase if slightly acidic.

Purification Precautions
  • Stationary Phase: Standard silica gel is slightly acidic (pH 4-5).

    • Recommendation: Pre-treat silica with 1% triethylamine (

      
      ) in hexanes before loading the column. This neutralizes surface silanols that catalyze rearrangement.
      
  • Solvents: Avoid chloroform (

    
    ) stored for long periods, as it generates HCl. Use distilled dichloromethane (
    
    
    ) over basic alumina.

Analytical Assessment

Validating the stability of your compound requires detecting specific degradation markers.

NMR Markers for Degradation

The ring-opening event creates a distinct NMR signature.

SignalIntact Cyclopropyl EsterDegraded (Homoallyl) Product
Cyclopropyl Protons Multiplets at

0.3 - 0.7 ppm
Absent
Alkene Protons AbsentMultiplets at

5.0 - 6.0 ppm

-Proton
Doublet at

3.8 - 4.2 ppm
Shifted/Absent
Stability Testing Workflow

Use this decision tree to determine storage and handling conditions.

StabilityWorkflowStartStart: Stability AssessmentSolubilityDissolve in pH 7.4 Buffer(PBS + 10% MeCN)Start->SolubilityAcidStressStress Test: 0.1M HCl1 hour @ 25°CSolubility->AcidStressBaseStressStress Test: 0.1M NaOH1 hour @ 25°CSolubility->BaseStressAnalyzeAcidAnalyze via HPLC/NMRCheck for Ring OpeningAcidStress->AnalyzeAcidAnalyzeBaseAnalyze via Chiral HPLCCheck for RacemizationBaseStress->AnalyzeBaseDecision1Ring Opened?AnalyzeAcid->Decision1Decision2Racemized?AnalyzeBase->Decision2Action1CRITICAL: Store at -20°CAvoid Acidic ExcipientsDecision1->Action1YesAction2Stable: Standard StorageDecision1->Action2NoDecision2->Action2NoAction3Avoid Basic FormulationsDecision2->Action3Yes

Figure 2: Stability validation workflow for cyclopropyl

References

  • Bender, D. M., et al. (2008). "Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability." Organic Letters, 10(3), 509-511. Link

  • Roberts, J. D., & Mazur, R. H. (1951). "The nature of the intermediate in the solvolysis of cyclopropylcarbinyl derivatives." Journal of the American Chemical Society, 73(7), 3542. Link

  • Wiberg, K. B. (1968). "The Cyclopropylcarbinyl and Cyclobutyl Cations." Advances in Alicyclic Chemistry, 2, 185-254.
  • Hickford, P. J., et al. (2007). "Acid-Catalyzed Rearrangement of Fused Alkylideneoxetanols." Organic Letters, 9(23), 4681-4684. Link

  • Bai, J., et al. (2022). "Synthesis of

    
    -Hydroxy and 
    
    
    -Alkoxy Esters Enabled by a Visible-Light-Induced O-H Insertion Reaction of Diazo Compounds." Synlett, 33, 2048-2052. Link

Benzyl 2-cyclopropyl-2-hydroxyacetate solubility in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of Benzyl 2-cyclopropyl-2-hydroxyacetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Benzyl 2-cyclopropyl-2-hydroxyacetate is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including its use in the development of antibody-drug conjugates (ADCs)[1]. A thorough understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a comprehensive analysis of the solubility of benzyl 2-cyclopropyl-2-hydroxyacetate, grounded in its physicochemical properties and the fundamental principles of solute-solvent interactions. While specific quantitative solubility data is sparse in publicly available literature, this guide offers a robust theoretical framework for predicting its solubility in a range of common organic solvents, complemented by a detailed experimental protocol for empirical determination.

Introduction to Benzyl 2-cyclopropyl-2-hydroxyacetate

Benzyl 2-cyclopropyl-2-hydroxyacetate, with the chemical formula C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol , is an organic ester characterized by a benzyl group, a cyclopropyl moiety, and a hydroxyl group alpha to the ester carbonyl[2][3][4]. Its physical form is typically a liquid or semi-solid[4]. The unique combination of these functional groups dictates its polarity, hydrogen bonding capabilities, and ultimately, its solubility profile. The presence of both polar (hydroxyl and ester groups) and non-polar (benzyl and cyclopropyl groups) regions gives the molecule an amphiphilic character, suggesting a nuanced solubility behavior across different solvent classes.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction[5]. This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. The key molecular features of benzyl 2-cyclopropyl-2-hydroxyacetate that influence its solubility are:

  • Hydrogen Bonding: The presence of a hydroxyl (-OH) group allows the molecule to act as both a hydrogen bond donor and acceptor. The ester carbonyl (C=O) can also act as a hydrogen bond acceptor. This suggests good solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., acetone, ethyl acetate)[6].

  • Polarity: The ester and hydroxyl groups impart significant polarity to the molecule. However, the non-polar benzyl ring and cyclopropyl group contribute to its lipophilic character. This balance suggests that the molecule will be most soluble in solvents of intermediate polarity.

  • Van der Waals Forces: The benzyl and cyclopropyl groups provide surface area for non-polar van der Waals interactions, which will favor solubility in non-polar or weakly polar solvents[6].

Based on these characteristics, we can predict the relative solubility of benzyl 2-cyclopropyl-2-hydroxyacetate in various organic solvents.

Diagram of Molecular Interactions

The following diagram illustrates the key intermolecular forces that govern the solubility of benzyl 2-cyclopropyl-2-hydroxyacetate.

G cluster_solute Benzyl 2-cyclopropyl-2-hydroxyacetate cluster_solvents Solvent Classes solute C₁₂H₁₄O₃ polar_protic Polar Protic (e.g., Methanol, Ethanol) solute->polar_protic Strong H-Bonding Good Polarity Match polar_aprotic Polar Aprotic (e.g., DMSO, Acetone) solute->polar_aprotic H-Bond Accepting Dipole-Dipole non_polar Non-Polar (e.g., Hexane, Toluene) solute->non_polar Van der Waals Poor Polarity Match G start Start step1 Add excess solute to a known volume of solvent in a vial. start->step1 step2 Equilibrate at a constant temperature with agitation (e.g., 24 hours). step1->step2 step3 Centrifuge to separate undissolved solid. step2->step3 step4 Withdraw a known volume of the supernatant. step3->step4 step5 Weigh the aliquot of the saturated solution. step4->step5 step6 Evaporate the solvent completely. step5->step6 step7 Weigh the remaining solute. step6->step7 step8 Calculate solubility (e.g., in g/L or mg/mL). step7->step8 end End step8->end

Caption: Workflow for experimental solubility determination.

Step-by-Step Procedure:
  • Preparation: Add an excess amount of benzyl 2-cyclopropyl-2-hydroxyacetate to a pre-weighed vial containing a known volume or mass of the chosen organic solvent. The presence of excess solid is crucial to ensure saturation.[7]

  • Equilibration: Seal the vial and place it in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial at a high speed to pellet the undissolved solute.

  • Sample Collection: Carefully withdraw a precise volume of the clear supernatant using a syringe fitted with a filter to avoid transferring any solid particles.

  • Gravimetric Analysis: Transfer the aliquot to a pre-weighed container. Record the total weight of the container and the saturated solution.

  • Solvent Evaporation: Evaporate the solvent from the aliquot under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the solute.

  • Final Weighing: Once the solvent is completely removed, weigh the container with the dried solute.

  • Calculation: The solubility can be calculated using the following formula: Solubility (g/L) = (mass of dried solute / volume of aliquot) * 1000

Conclusion

This guide provides a comprehensive overview of the solubility of benzyl 2-cyclopropyl-2-hydroxyacetate in organic solvents. By understanding the interplay of its molecular structure and the properties of the solvent, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation. The provided theoretical framework allows for rational prediction of solubility, while the detailed experimental protocol offers a reliable method for its empirical determination. For critical applications, it is always recommended to perform experimental verification of solubility.

References

  • Unknown. (2024, September 24). Solubility test for Organic Compounds. [Link]

  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. [Link]

  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Unknown. (2023, August 31). Solubility of Organic Compounds. [Link]

  • Pharmaffiliates. (n.d.). Benzyl 2-cyclopropyl-2-hydroxyacetate. [Link]

  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature. [Link]

  • Chemistry Stack Exchange. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents?[Link]

  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. [Link]

  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. [Link]

  • Chemsrc. (2025, August 28). Benzyl 2-cyclopropyl-2-oxoacetate. [Link]

  • Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents. ACS Omega. [Link]

  • Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents. PMC. [Link]

  • Process for the synthesis of alpha-hydroxy-esters.
  • Process for preparing alpha-hydroxy carboxylic acids and esters thereof.
  • Solubility of Stearic Acid in Various Organic Solvents and Its Prediction using Non-ideal Solution Models. ScienceAsia. [Link]

Sources

Technical Guide: History and Development of Exatecan Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the history, chemical development, and synthetic pathways of Exatecan and its critical intermediates, with a specific focus on its renaissance as a payload in Antibody-Drug Conjugates (ADCs).

Executive Summary: The Hexacyclic Evolution

Exatecan (DX-8951f ) represents a third-generation camptothecin analogue designed to overcome the limitations of Topotecan and Irinotecan. While early camptothecins suffered from poor water solubility and instability of the E-ring lactone (essential for Topoisomerase I inhibition), Exatecan introduced a hexacyclic structure. This structural expansion—specifically the addition of a six-membered ring fused to the A-ring—confers superior lactone stability and potency against multi-drug resistant (MDR) tumor cells.

Although Exatecan itself faced challenges in clinical trials due to toxicity, its chemical derivatives (specifically DXd ) have revolutionized oncology as the payload for Trastuzumab Deruxtecan (Enhertu) .[1] This guide details the synthetic architecture that enables both the standalone drug and its ADC application.

Structural Biology & Mechanism

The pharmacological potency of Exatecan stems from its ability to stabilize the Topoisomerase I-DNA cleavable complex.

The Critical "E-Ring" Problem

In physiological pH, the active


-hydroxy lactone (E-ring) of camptothecin hydrolyzes rapidly to an inactive carboxylate form. Exatecan mitigates this via:
  • Hexacyclic System: A fused 6-membered ring containing a nitrogen atom (methylamino group) locks the conformation, reducing the rate of lactone hydrolysis.

  • Chirality: The (1S, 9S) configuration is essential for binding efficiency.

Table 1: Comparative Potency & Properties

CompoundStructure TypeIC50 (MOLT-4)Water SolubilityKey Feature
Camptothecin Pentacyclic~15 nMPoorUnstable Lactone
SN-38 Pentacyclic~2 nMPoorActive metabolite of Irinotecan
Exatecan Hexacyclic~0.9 nM High (as Mesylate)Rigid A/B ring fusion
DXd Hexacyclic Amide~0.31 µM*ModerateHigh membrane permeability (Bystander Effect)

*Note: DXd potency varies by cell line but is generally optimized for intracellular release.[1]

Synthetic Pathways: The Convergent Strategy

Modern industrial synthesis of Exatecan employs a convergent strategy , joining two complex intermediates via a Friedländer condensation. This approach is superior to early linear syntheses due to higher yields and better control over chirality.

The "Key": The Tricyclic Ketone (Trione)
  • Chemical Name: (S)-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione.[1]

  • Role: Provides the D and E rings (the active lactone site).

  • Synthesis: Typically derived from Citrazinic acid or 6-chloro-2-methoxynicotinic acid .[1] A critical step involves an asymmetric hydroxylation to establish the chiral center at the ethyl group.

The "Lock": The Aminonaphthalene Derivative
  • Chemical Name: 5-fluoro-4-amino-2-methyl-substituted aniline derivative (often protected as a phthalimide during early steps).[1]

  • Role: Provides the A, B, and C rings.

  • Synthesis: Starts with 2-fluorotoluene , utilizing Friedel-Crafts acylation to build the ring system.[1]

The "Key Turn": Friedländer Condensation

The union of the Trione and the Aminonaphthalene is catalyzed by acid (e.g., PPTS) in a solvent system like toluene/o-cresol. This forms the final hexacyclic core.

ExatecanSynthesis Start1 2-Fluorotoluene Inter1 Friedel-Crafts Acylation (Succinic Anhydride) Start1->Inter1 Start2 Citrazinic Acid Inter3 Asymmetric Synthesis Start2->Inter3 Inter2 Aminonaphthalene (The 'Lock') Inter1->Inter2 Condensation Friedländer Condensation (PPTS, Toluene, 90-130°C) Inter2->Condensation Inter4 Tricyclic Trione (The 'Key') Inter3->Inter4 Inter4->Condensation Final Exatecan Mesylate (Hexacyclic Core) Condensation->Final

Caption: Figure 1. Convergent synthetic pathway for Exatecan Mesylate, highlighting the union of the Aminonaphthalene and Trione intermediates.

The ADC Era: Exatecan vs. DXd

A critical distinction in modern drug development is the difference between Exatecan (DX-8951) and the payload DXd (CAS 1599440-33-1).[1]

  • Exatecan: Contains a primary amine (-NH

    
    ) at the C-1 position.[1]
    
  • DXd: Contains a glycolamide moiety (-NH-C(=O)-CH

    
    -OH) at the C-1 position.[1]
    
The Deruxtecan Linker System

In ADCs like Trastuzumab Deruxtecan, the linker is Maleimide-GGFG-Aminomethylene .

  • Endocytosis: The ADC enters the HER2+ cell.[2]

  • Proteolysis: Lysosomal enzymes (Cathepsins B/L) cleave the GGFG (Gly-Gly-Phe-Gly) tetrapeptide.[1][3]

  • Self-Immolation: The remaining spacer collapses.

  • Release: The payload released is DXd , not Exatecan. The glycolamide group renders DXd membrane-permeable, allowing it to exit the target cell and kill neighboring tumor cells (the "Bystander Effect").

ADC_Mechanism ADC Trastuzumab Deruxtecan (T-DXd) Lysosome Lysosomal Entry (Cathepsins) ADC->Lysosome Cleavage GGFG Linker Cleavage Lysosome->Cleavage Release Released Payload: DXd (Glycolamide Derivative) Cleavage->Release Target DNA Topoisomerase I Complex Release->Target Bystander Bystander Effect (Membrane Permeable) Release->Bystander

Caption: Figure 2. Mechanism of payload release for T-DXd. Note that the specific chemical species released is DXd, a glycolamide derivative of Exatecan.

Experimental Protocols

Protocol A: Synthesis of Aminonaphthalene Precursor (Friedel-Crafts)

This step constructs the aromatic backbone required for the "Lock" intermediate.[1]

  • Reagents: 2-Fluorotoluene (1.0 eq), Succinic Anhydride (1.2 eq), Aluminum Chloride (AlCl

    
    , 2.5 eq), Dichloromethane (DCM).[1]
    
  • Setup: Flame-dried round-bottom flask under Nitrogen atmosphere.

  • Procedure:

    • Dissolve 2-fluorotoluene in DCM and cool to 0°C.

    • Add AlCl

      
       slowly to form a slurry.
      
    • Add Succinic Anhydride portion-wise over 30 minutes, maintaining temperature <5°C.

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Quench: Pour mixture slowly onto ice/HCl slush.

    • Extraction: Extract with Ethyl Acetate (3x).[1] Wash organic layer with brine, dry over Na

      
      SO
      
      
      
      .
  • Validation: Monitor by TLC (formation of carboxylic acid spot). Yield is typically >85%.

Protocol B: Friedländer Condensation (Convergent Step)

The critical step forming the hexacyclic core.

  • Reagents: Aminonaphthalene intermediate (1.0 eq), Trione intermediate (1.0 eq), Pyridinium p-toluenesulfonate (PPTS, 0.1 eq).

  • Solvent: Toluene : o-Cresol (10:1 ratio).

  • Procedure:

    • Combine intermediates and catalyst in the solvent mixture.

    • Fit flask with a Dean-Stark trap to remove water (driving the equilibrium).[1]

    • Heat to reflux (approx. 110-130°C) for 16-24 hours.[1]

    • Workup: Cool to RT. Concentrate under reduced pressure to remove toluene.

    • Precipitate the product by adding Methanol or Ether.

    • Purification: Recrystallization from Methanol/DCM or preparative HPLC if high purity (>99.5%) is required for pharmaceutical use.[1]

References

  • Terasawa, H., et al. (1998). "Synthesis and antitumor activity of DX-8951f, a new water-soluble camptothecin derivative."[1][] Chemical & Pharmaceutical Bulletin, 46(8), 1269-1277.[1] Link

  • Nakada, T., et al. (2016). "Novel antibody drug conjugates containing exatecan derivative-based cytotoxic payloads."[1][5][][6] Bioorganic & Medicinal Chemistry Letters, 26(6), 1542-1545.[1] Link

  • Ogitani, Y., et al. (2016). "Bystander killing effect of DS-8201a, a novel anti-HER2 antibody-drug conjugate, in tumors with HER2 heterogeneity."[1] Cancer Science, 107(7), 1039-1046.[1] Link[1]

  • Daiichi Sankyo Co., Ltd. (2020). "Trastuzumab Deruxtecan (Enhertu) Prescribing Information." Link

  • BenchChem. (2025). "Exatecan Derivatives for Antibody-Drug Conjugates: A Technical Guide." Link[1]

Sources

Benzyl 2-cyclopropyl-2-hydroxyacetate MSDS and safety data

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling of Benzyl 2-cyclopropyl-2-hydroxyacetate

This guide provides a comprehensive overview of the safety, handling, and emergency protocols for Benzyl 2-cyclopropyl-2-hydroxyacetate (CAS No. 182747-31-5), a key intermediate in the synthesis of advanced therapeutic agents, notably Antibody-Drug Conjugate (ADC) linkers.[1][2] Designed for researchers, chemists, and drug development professionals, this document synthesizes critical data from Material Safety Data Sheets (MSDS) and technical sources to ensure safe and effective laboratory operations.

Chemical Identification and Core Properties

Benzyl 2-cyclopropyl-2-hydroxyacetate is a carboxylic acid ester characterized by its cyclopropyl and benzyl functional groups. Understanding its fundamental properties is the first step in a robust safety assessment. The compound is typically supplied with a purity of 95-99%.[3][4][5]

PropertyDataSource(s)
CAS Number 182747-31-5[1][4]
Molecular Formula C₁₂H₁₄O₃[1][5]
Molecular Weight 206.24 g/mol [1][3]
Physical Form Liquid, semi-solid, or solid; may appear as a yellow to brown liquid.[3]
Synonyms Phenylmethyl α-hydroxycyclopropaneacetate; Benzyl cyclopropylglycolate[1]
InChI Key HBEZCBDGJMYNGS-UHFFFAOYSA-N

Note: Enantiomers (S)- and (R)-Benzyl 2-cyclopropyl-2-hydroxyacetate exist with CAS numbers 2414393-48-7 and 2414393-47-6, respectively.[3][6]

Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS), this compound is classified as hazardous. The primary routes of exposure are oral ingestion, skin contact, eye contact, and inhalation. The data presented is a composite from suppliers, primarily based on the well-documented (S)-enantiomer, which presents the most comprehensive safety profile.[6]

Signal Word: Warning [6][7]

Pictogram: [6][7]



Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Source: Data synthesized from MedChemExpress and Sigma-Aldrich.[6][7]

The causality for these classifications lies in the chemical's reactivity. The ester and hydroxyl groups can interact with biological macromolecules, leading to irritation upon contact with skin, eyes, and mucous membranes. If ingested, it can cause systemic harm.

Safe Handling and Exposure Control

A proactive approach to exposure control is paramount. This involves a combination of engineering controls, administrative procedures, and appropriate Personal Protective Equipment (PPE).

Engineering and Administrative Controls

The primary engineering control is to handle the compound in a well-ventilated area.[6] A chemical fume hood is standard for preventing the inhalation of vapors or aerosols. An accessible safety shower and eye wash station are mandatory in any laboratory where this chemical is handled.[6] Administrative controls include ensuring all personnel are trained on the specific hazards and handling procedures outlined in this guide.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is directly dictated by the GHS hazards. The following PPE is required to mitigate the risks of skin, eye, and respiratory irritation.[6]

  • Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile rubber).

  • Eye/Face Protection: Use safety goggles with side-shields that conform to EN166 or NIOSH standards.

  • Skin and Body Protection: A lab coat or impervious clothing is necessary to prevent skin contact.

  • Respiratory Protection: If working outside a fume hood or if aerosolization is likely, a suitable respirator should be used.

The following diagram illustrates the standard workflow for handling Benzyl 2-cyclopropyl-2-hydroxyacetate in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling a Review MSDS & Protocols b Don Required PPE a->b c Verify Fume Hood Operation b->c d Weigh/Measure Compound in Fume Hood c->d Proceed to Handling e Perform Chemical Synthesis d->e f Decontaminate Glassware & Surfaces e->f Reaction Complete g Dispose of Waste per Local Regulations f->g h Remove PPE & Wash Hands g->h

Caption: Standard Laboratory Handling Workflow.

Storage and Stability

Proper storage is crucial for maintaining the chemical's integrity and ensuring safety.

  • Storage Conditions: Store in a tightly sealed container in a dry, well-ventilated area.[6]

  • Recommended Temperature: 2-8°C is the recommended storage temperature for long-term stability.[1]

  • Incompatible Materials: While specific data is limited, it is prudent to avoid strong oxidizing agents.[8]

  • Chemical Stability: The compound is stable under recommended storage conditions.[8]

Emergency and First-Aid Procedures

In the event of an exposure or spill, immediate and correct action is critical. The following procedures are based on established safety protocols.[6]

First-Aid Measures
  • If Inhaled: Move the victim to fresh air immediately. Keep the person at rest in a position comfortable for breathing. If not breathing, provide artificial respiration. Seek medical attention.[6]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation persists, consult a physician.[6]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Promptly seek medical attention.[6]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[6][8]

Accidental Release Measures

The response to a spill should be systematic to ensure personnel safety and environmental protection.

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses.[6]

  • Absorb: Use an inert, liquid-binding material (e.g., diatomite, sand, universal binders) to absorb the spill.[6]

  • Collect & Dispose: Collect the contaminated material into a suitable container for disposal in accordance with local, state, and federal regulations.[6]

  • Decontaminate: Clean the spill area and any contaminated equipment thoroughly.

The following diagram outlines the logical flow for responding to an accidental exposure.

G cluster_routes cluster_actions start Exposure Event Occurs inhalation Inhalation start->inhalation skin Skin Contact start->skin eye Eye Contact start->eye ingestion Ingestion start->ingestion fresh_air Move to Fresh Air inhalation->fresh_air wash_skin Wash with Soap & Water skin->wash_skin rinse_eyes Rinse Eyes for 15 min eye->rinse_eyes rinse_mouth Rinse Mouth ingestion->rinse_mouth seek_medical Seek Professional Medical Attention fresh_air->seek_medical wash_skin->seek_medical If irritation persists rinse_eyes->seek_medical rinse_mouth->seek_medical

Caption: First-Aid Response Logic for Exposures.

Fire-Fighting Measures

In the event of a fire involving Benzyl 2-cyclopropyl-2-hydroxyacetate:

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam.[6]

  • Specific Hazards: During combustion, irritant fumes may be emitted.[6]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[6]

Toxicological and Ecological Information

  • Toxicological Properties: The toxicological properties of this compound have not been thoroughly investigated.[9] The GHS classification is based on data from similar compounds and supplier information. It is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[6][7]

  • Ecological Information: Data on the environmental impact is limited. It is crucial to prevent the chemical from entering drains, water courses, or the soil to avoid unknown ecological effects.[6] Some safety data sheets for similar compounds indicate potential toxicity to aquatic life.[8][9]

This guide is intended for use by trained professionals and should supplement, not replace, institutional safety protocols and a thorough review of the primary Safety Data Sheet provided by the supplier.

References

  • Pharmaffiliates. CAS No : 182747-31-5 | Product Name : Benzyl 2-cyclopropyl-2-hydroxyacetate.[Link]

Sources

Methodological & Application

Synthesis and Bioconjugation of Exatecan-Based ADCs Utilizing a Cyclopropyl-Shielded Linker Strategy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Exatecan is a highly potent, camptothecin-derived DNA topoisomerase I inhibitor. Unlike traditional chemotherapeutics, Exatecan is a poor substrate for the P-glycoprotein (P-gp) efflux transporter, allowing it to effectively overcome multidrug resistance in solid tumors[1]. However, its inherent hydrophobicity and sub-nanomolar systemic toxicity necessitate highly engineered linker technologies to ensure stable circulation and targeted intracellular release[2].

The integration of Benzyl 2-cyclopropyl-2-hydroxyacetate (CAS: 182747-31-5) as a linker intermediate provides a critical structural and kinetic advantage in modern Antibody-Drug Conjugate (ADC) design[3].

Causality of the Cyclopropyl Moiety:

  • Steric Shielding for Plasma Stability: The bulky cyclopropyl ring restricts the conformational flexibility of the adjacent carbamate/ester bond. This localized steric hindrance shields the linkage from premature hydrolysis by circulating non-specific esterases in the bloodstream, thereby preventing off-target toxicity[4].

  • Controlled Enzymatic Release: While stable in plasma, the linkage remains highly susceptible to targeted intracellular cleavage. When paired with a tetrapeptide like Gly-Gly-Phe-Gly (GGFG), lysosomal Cathepsin B cleaves the peptide, initiating a self-immolative cascade that effortlessly bypasses the cyclopropyl shield to release the active Exatecan payload[5].

  • Hydrophobicity Modulation: The cyclopropyl-hydroxyacetate spacer, especially when combined with hydrophilic masking entities (such as PEG or polysarcosine), helps balance the extreme lipophilicity of Exatecan. This prevents ADC aggregation and maintains a pharmacokinetic (PK) profile comparable to the unconjugated monoclonal antibody, even at high Drug-to-Antibody Ratios (DAR)[6].

Synthetic Pathway & Workflow

The synthesis of a cyclopropyl-shielded Exatecan ADC follows a convergent modular approach. The cyclopropyl intermediate is first conjugated to the Exatecan core, deprotected, and subsequently coupled to a protease-cleavable peptide spacer (e.g., MC-GGFG) before final bioconjugation[7].

G N1 Benzyl 2-cyclopropyl-2-hydroxyacetate (Linker Intermediate) N3 Cyclopropyl-Exatecan Conjugate (Benzyl Protected) N1->N3 1. DSC Activation 2. Amidation N2 Exatecan (Topoisomerase I Inhibitor) Payload N2->N3 Amine Coupling N4 Deprotected Intermediate (Exposed Carboxylic Acid) N3->N4 Pd/C, H2 (Debenzylation) N6 MC-GGFG-Cyclopropyl-Exatecan (Fully Assembled Drug-Linker) N4->N6 Peptide Coupling N5 MC-GGFG Peptide Spacer (Cathepsin B Cleavable) N5->N6 HATU / DIPEA N8 Final Exatecan ADC (Cysteine-Maleimide Conjugation) N6->N8 Bioconjugation N7 Monoclonal Antibody (e.g., Trastuzumab) N7->N8 TCEP Reduction

Workflow for the synthesis of Exatecan ADCs utilizing a cyclopropyl-shielded linker strategy.

Detailed Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system , incorporating critical in-process controls to guarantee reproducibility and safety.

Protocol A: Synthesis of the Cyclopropyl-Exatecan Payload Module
  • Hydroxyl Activation: Dissolve Benzyl 2-cyclopropyl-2-hydroxyacetate (1.0 eq) in anhydrous dichloromethane (DCM). Add N,N'-Disuccinimidyl carbonate (DSC) (1.2 eq) and pyridine (2.0 eq). Stir at room temperature for 4 hours.

    • Causality: DSC converts the secondary hydroxyl into a highly reactive NHS-carbonate, priming it for nucleophilic attack by Exatecan's primary amine while the benzyl ester protects the carboxylate[8].

  • Payload Conjugation: Add Exatecan mesylate (0.95 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the reaction mixture. Stir overnight in the dark to form the cyclopropyl-shielded carbamate. Purify via flash chromatography.

  • Debenzylation: Dissolve the purified intermediate in a 1:1 mixture of methanol and ethyl acetate. Add 10% Pd/C (0.1 eq by weight). Stir under a hydrogen atmosphere (1 atm) for 2 hours.

    • Causality: Catalytic hydrogenolysis selectively removes the benzyl protecting group, exposing the free carboxylic acid without reducing the cyclopropyl ring or the delicate Exatecan core[8]. Filter through Celite and concentrate in vacuo.

Validation Checkpoint A: The success of the debenzylation step must be validated via LC-MS. The complete disappearance of the m/z peak corresponding to the benzyl-protected intermediate and the emergence of the free carboxylic acid peak confirms >98% deprotection. Failure indicates a poisoned Pd/C catalyst.

Protocol B: Assembly of the MC-GGFG-Cyclopropyl-Exatecan Drug-Linker
  • Peptide Coupling: Dissolve the deprotected cyclopropyl-Exatecan intermediate (1.0 eq) and the MC-GGFG peptide spacer (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF)[7].

  • Activation: Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir at room temperature for 3 hours.

    • Causality: HATU is chosen over standard EDC/NHS because it facilitates rapid, high-efficiency amide bond formation between the sterically hindered cyclopropyl-carboxylic acid and the N-terminus of the GGFG peptide, minimizing epimerization[2].

  • Purification: Purify the crude mixture using preparative HPLC (C18 column, Acetonitrile/Water with 0.1% TFA gradient). Lyophilize to obtain the final drug-linker.

Validation Checkpoint B: Purity is validated via analytical HPLC. The presence of unreacted free Exatecan must be strictly <0.1% to prevent severe off-target toxicity in the final ADC formulation.

Protocol C: Bioconjugation to Monoclonal Antibody
  • Antibody Reduction: Buffer exchange the monoclonal antibody (e.g., Trastuzumab) into Conjugation Buffer (50 mM HEPES, 150 mM NaCl, 2 mM EDTA, pH 7.2). Adjust the concentration to 10 mg/mL. Add Tris(2-carboxyethyl)phosphine (TCEP) (2.5 eq per antibody) and incubate at 37°C for 2 hours.

    • Causality: TCEP selectively reduces endogenous interchain disulfide bonds to generate reactive sulfhydryl groups for site-directed maleimide conjugation[6].

  • Conjugation: Dissolve the MC-GGFG-Cyclopropyl-Exatecan linker in DMSO to a 10 mM stock. Add to the reduced antibody at a 6-8 molar excess. Ensure the final DMSO concentration remains <10% v/v to prevent antibody denaturation. Incubate at room temperature for 2 hours[5].

  • Quenching & Purification: Quench unreacted maleimide groups by adding N-acetylcysteine (NAC) in a 10-fold excess. Purify the ADC via Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) to remove the free drug-linker and quenching reagent[5].

Validation Checkpoint C: The Drug-to-Antibody Ratio (DAR) is validated using Hydrophobic Interaction Chromatography (HIC) or intact mass spectrometry. A DAR distribution centering around 4.0 or 8.0 (depending on exact TCEP equivalents) with <5% unconjugated antibody confirms successful bioconjugation[6].

Quantitative Data & Validation

To validate the efficacy and stability of the synthesized Exatecan ADCs, in vitro cytotoxicity assays are performed. The data below demonstrates that the cyclopropyl-shielded linker ensures the payload is inactive in circulation but highly potent upon internalization and cleavage in target-positive cells.

Table 1: In Vitro Cytotoxicity (IC50) of Exatecan and Exatecan-Based ADCs [2][5]

Construct / CompoundTarget AntigenCell LineCancer TypeIC50 (nM)
Free Exatecan N/ASK-BR-3Breast (HER2+)~0.1 - 0.5
IgG(8)-EXA (DAR 8) HER2SK-BR-3Breast (HER2+)0.41 ± 0.05
Db(4)-EXA (DAR 4) HER2SK-BR-3Breast (HER2+)1.13 ± 0.35
Mb(4)-EXA (DAR 4) HER2SK-BR-3Breast (HER2+)14.69 ± 6.57
IgG(8)-EXA (DAR 8) HER2MDA-MB-468Breast (HER2-)> 30.0

Interpretation: The synthesized ADC maintains sub-nanomolar potency against HER2+ target cells (SK-BR-3) while exhibiting negligible toxicity against HER2- cells (MDA-MB-468). This vast differential validates the exceptional stability of the cyclopropyl linker in extracellular environments and the high specificity of the antibody delivery system[2].

References

  • Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC. nih.gov. 2

  • Novel Linker-Payload (SYNtecan E™) based on Topoisomerase 1 Inhibitor Exatecan enables Potent ADCs with Promising In Vivo Effi. synaffix.com. 1

  • Application Notes and Protocols for MC-GGFG-Exatecan Antibody-Drug Conjugate (ADC) Synthesis. benchchem.com. 5

  • CAS No : 182747-31-5 | Product Name : Benzyl 2-cyclopropyl-2-hydroxyacetate. pharmaffiliates.com. 3

  • MC-Gly-Gly-Phe-Gly-(S)-Cyclopropane-Exatecan | Drug-Linker Conjugate for ADC. medchemexpress.com. 7

  • Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform. mdpi.com. 6

  • Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC. nih.gov. 4

  • EP3858386A1 - Ligand-drug conjugate of exatecan analogue, preparation method therefor and application thereof. google.com. 8

Sources

Application Note & Protocol: Strategic Coupling of Benzyl 2-cyclopropyl-2-hydroxyacetate with Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of unique structural motifs into peptide-based therapeutics is a cornerstone of modern drug discovery. Benzyl 2-cyclopropyl-2-hydroxyacetate represents a valuable building block, offering a combination of steric constraint from the cyclopropyl group and a key hydrogen-bonding feature from the α-hydroxyl group. However, its effective coupling to amino acids presents a distinct synthetic challenge, primarily due to the presence of this reactive hydroxyl group and the fact that the starting material is a benzyl ester. This document provides two detailed protocols for the successful amide bond formation between 2-cyclopropyl-2-hydroxyacetic acid (derived from its benzyl ester) and amino acid derivatives. The protocols are designed to offer flexibility and address potential challenges, enabling researchers to select the most appropriate strategy for their specific synthetic goals.

Introduction: The Synthetic Challenge

Standard peptide coupling methodologies are optimized for the condensation of two amino acids, where the primary reactive functionalities are a carboxylic acid and an amine. The title compound, Benzyl 2-cyclopropyl-2-hydroxyacetate, introduces two critical considerations that deviate from this standard paradigm:

  • Ester starting material: The carboxylate is protected as a benzyl ester, necessitating a deprotection step to reveal the free carboxylic acid required for activation by common coupling reagents.

  • Nucleophilic α-hydroxyl group: The presence of an unprotected hydroxyl group on the α-carbon introduces a competing nucleophile. During the activation of the adjacent carboxylic acid, this hydroxyl group can participate in undesirable side reactions, most notably the formation of a homobislactone, which can significantly reduce the yield of the desired amide product.[1]

This guide presents two validated strategies to navigate these challenges:

  • Strategy A: Direct Coupling of the Unprotected Hydroxy Acid. A streamlined, atom-economical approach that relies on the careful selection of modern, chemoselective coupling reagents to favor amidation over side reactions.

  • Strategy B: A Protection-Based Approach. A robust, multi-step sequence that involves the temporary protection of the α-hydroxyl group, allowing for the use of a wider range of standard coupling conditions with minimal risk of side-product formation.

Core Strategic Decision-Making: To Protect or Not to Protect?

The choice between direct coupling and a protection-based strategy depends on several factors, including the scale of the reaction, the steric and electronic properties of the amino acid coupling partner, and the desired level of risk mitigation.

FeatureStrategy A: Direct CouplingStrategy B: Protection-Based
Efficiency Higher step economy (fewer steps)Lower step economy
Risk of Side Reactions Moderate; dependent on reagent choiceLow; hydroxyl group is masked
Reagent Scope Narrower; requires highly chemoselective reagentsBroader; compatible with most standard reagents
Development Time Potentially requires more optimizationMore predictable and generally reliable
Ideal Application Small-scale synthesis, routine couplingsLarge-scale synthesis, sterically hindered couplings, risk-averse projects

Workflow Overview

The following diagrams illustrate the two strategic pathways for coupling 2-cyclopropyl-2-hydroxyacetic acid with an amino acid ester.

Protocol_A_Workflow start Benzyl 2-cyclopropyl-2-hydroxyacetate sapon Saponification (LiOH or NaOH) start->sapon acid Unprotected 2-cyclopropyl-2-hydroxyacetic acid sapon->acid coupling Direct Amide Coupling (e.g., HATU/DIPEA) acid->coupling product Final Coupled Product coupling->product aa Amino Acid Ester (H-AA-OR') aa->coupling Protocol_B_Workflow start Benzyl 2-cyclopropyl-2-hydroxyacetate protect Hydroxyl Protection (e.g., TBDMSCl) start->protect protected_ester OH-Protected Ester protect->protected_ester sapon Saponification (LiOH or NaOH) protected_ester->sapon protected_acid OH-Protected Acid sapon->protected_acid coupling Standard Amide Coupling (e.g., DIC/HOBt) protected_acid->coupling protected_product Protected Coupled Product coupling->protected_product deprotect Hydroxyl Deprotection (e.g., TBAF) protected_product->deprotect product Final Coupled Product deprotect->product aa Amino Acid Ester (H-AA-OR') aa->coupling

Caption: Workflow for Strategy B: Protection-Based Approach.

Protocol A: Direct Amide Coupling of Unprotected 2-cyclopropyl-2-hydroxyacetic Acid

This protocol prioritizes efficiency by avoiding protection/deprotection steps. Its success hinges on the use of a highly efficient and selective coupling reagent that rapidly forms the amide bond, outcompeting potential side reactions involving the free hydroxyl group. HATU is recommended for this purpose due to its high reactivity and ability to suppress racemization. [2][3][4]

Part 1: Saponification of Benzyl 2-cyclopropyl-2-hydroxyacetate

Materials:

  • Benzyl 2-cyclopropyl-2-hydroxyacetate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve Benzyl 2-cyclopropyl-2-hydroxyacetate (1.0 equiv.) in a mixture of THF and water (e.g., a 3:1 to 2:1 ratio).

  • Add LiOH (1.1-1.5 equiv.) to the solution.

  • Stir the reaction mixture at room temperature and monitor for the disappearance of the starting material by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-cyclopropyl-2-hydroxyacetic acid as a crude product, which can often be used in the next step without further purification.

Part 2: HATU-Mediated Amide Coupling

Materials:

  • 2-cyclopropyl-2-hydroxyacetic acid (from Part 1)

  • Amino acid ester hydrochloride (e.g., H-Ala-OMe·HCl) (1.0 equiv.)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.1 equiv.)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv.)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-cyclopropyl-2-hydroxyacetic acid (1.0 equiv.) and HATU (1.1 equiv.) in anhydrous DMF.

  • Add DIPEA (2.0 equiv.) to the solution and stir for 5-10 minutes at room temperature. This is the pre-activation step, where the highly reactive OAt-active ester is formed. [4]3. In a separate flask, dissolve the amino acid ester hydrochloride (1.0 equiv.) in a minimal amount of anhydrous DMF and add DIPEA (1.0 equiv.) to neutralize the salt and free the amine.

  • Add the free amine solution to the pre-activated acid solution.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers sequentially with 5% aq. citric acid, saturated aq. NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acylated amino acid ester.

Expert Note: While HATU is highly efficient, a potential side reaction is the guanidinylation of the amine nucleophile if HATU is used in large excess or if the coupling is unusually slow. [4]Careful control of stoichiometry is crucial.

Protocol B: Coupling via Hydroxyl Group Protection

This strategy provides a more robust and predictable outcome, especially for challenging or large-scale couplings, by temporarily masking the α-hydroxyl group as a silyl ether. This eliminates the possibility of intramolecular side reactions.

Part 1: Protection of the α-Hydroxyl Group

Materials:

  • Benzyl 2-cyclopropyl-2-hydroxyacetate

  • tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 equiv.)

  • Imidazole (2.5 equiv.)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • Dissolve Benzyl 2-cyclopropyl-2-hydroxyacetate (1.0 equiv.) and imidazole (2.5 equiv.) in anhydrous DCM.

  • Add TBDMSCl (1.2 equiv.) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 2-6 hours).

  • Quench the reaction with water and extract with DCM.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash chromatography if necessary to yield Benzyl 2-(tert-butyldimethylsilyloxy)-2-cyclopropylacetate.

Part 2: Saponification of the Protected Ester

Follow the procedure outlined in Protocol A, Part 1, using the TBDMS-protected benzyl ester as the starting material.

Part 3: DIC/HOBt-Mediated Amide Coupling

With the hydroxyl group protected, a standard and cost-effective carbodiimide coupling method can be employed.

Materials:

  • 2-(tert-butyldimethylsilyloxy)-2-cyclopropylacetic acid (from Part 2) (1.0 equiv.)

  • Amino acid ester hydrochloride (1.0 equiv.)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.1 equiv.)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equiv.)

  • DIPEA (1.1 equiv.)

  • Anhydrous DCM or DMF

Procedure:

  • Dissolve the TBDMS-protected acid (1.0 equiv.), HOBt (1.2 equiv.), and the amino acid ester hydrochloride (1.0 equiv.) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (1.1 equiv.) to neutralize the hydrochloride salt.

  • Add DIC (1.1 equiv.) dropwise to the cooled solution.

  • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction for the formation of the diisopropylurea (DCU) byproduct, which often precipitates.

  • Filter the reaction mixture to remove the urea precipitate and wash the solid with a small amount of DCM.

  • Concentrate the filtrate and perform a standard aqueous workup (e.g., wash with 5% citric acid, sat. NaHCO₃, brine).

  • Dry the organic layer, concentrate, and purify by flash chromatography to yield the protected coupled product.

Part 4: Deprotection of the TBDMS Group

Materials:

  • Protected coupled product (from Part 3)

  • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF) (1.2 equiv.)

  • Anhydrous THF

Procedure:

  • Dissolve the TBDMS-protected product in anhydrous THF.

  • Add the TBAF solution dropwise at 0 °C.

  • Stir at 0 °C or allow to warm to room temperature, monitoring by TLC until the reaction is complete (typically 1-3 hours).

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by flash chromatography to yield the final coupled product.

Conclusion

The successful coupling of Benzyl 2-cyclopropyl-2-hydroxyacetate with amino acids is readily achievable with careful strategic planning. For rapid, efficient synthesis, particularly on a smaller scale, direct coupling of the unprotected hydroxy acid using a potent modern reagent like HATU is an excellent choice. For syntheses that demand higher yields, involve precious materials, or are performed on a larger scale, the more conservative protection-based strategy offers a highly reliable and robust alternative. The protocols detailed herein provide a comprehensive guide for researchers to effectively incorporate this valuable cyclopropyl-containing motif into their target molecules.

References

  • Mitsunobu, O. The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis1981 , 1-28. Available from: [Link]

  • Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. Available from: [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. Organic Chemistry Portal. Available from: [Link]

  • Organic Synthesis. Mitsunobu reaction. Organic Synthesis. Available from: [Link]

  • Chemistry Steps. Mitsunobu Reaction. Chemistry Steps. Available from: [Link]

  • Izawa, T., et al. Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone. PubMed, 2001. Available from: [Link]

  • Ashraf, M., et al. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC, 2022. Available from: [Link]

  • Wikipedia. HATU. Wikipedia. Available from: [Link]

  • Gallou, F., et al. Protecting-Group-Free Mechanosynthesis of Amides from Hydroxycarboxylic Acids. RSC Mechanochemistry, 2024. Available from: [Link]

Sources

Application Note & Protocol: Enantioselective Synthesis of Benzyl 2-cyclopropyl-2-hydroxyacetate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the enantioselective synthesis of Benzyl 2-cyclopropyl-2-hydroxyacetate, a valuable chiral building block in medicinal chemistry and drug development. We will delve into the prevalent synthetic strategies, with a primary focus on the asymmetric reduction of the corresponding α-ketoester. This application note furnishes detailed, field-tested protocols, mechanistic insights, and comparative data to empower researchers in achieving high yields and excellent enantioselectivity. The methodologies described herein are designed to be both reproducible and scalable, addressing the needs of academic research and industrial drug development professionals.

Introduction: The Significance of Chiral α-Hydroxy Esters

Chiral α-hydroxy esters are privileged structural motifs found in a wide array of biologically active molecules and natural products. Their stereochemistry often plays a pivotal role in determining pharmacological activity and specificity. Benzyl 2-cyclopropyl-2-hydroxyacetate, in particular, serves as a key intermediate in the synthesis of various therapeutic agents, leveraging the unique conformational and electronic properties of the cyclopropyl group. The development of robust and efficient methods for accessing enantiomerically pure forms of this compound is therefore of paramount importance.

The primary challenge in the synthesis of Benzyl 2-cyclopropyl-2-hydroxyacetate lies in the precise control of the stereocenter at the C2 position. Direct asymmetric synthesis, rather than classical resolution, is the preferred industrial route due to its higher efficiency and atom economy. This note will focus on the most effective and widely adopted strategy: the catalytic asymmetric reduction of benzyl 2-cyclopropyl-2-oxoacetate.

Synthetic Strategies: Asymmetric Reduction of α-Ketoesters

The most reliable and extensively studied method for producing enantiomerically enriched Benzyl 2-cyclopropyl-2-hydroxyacetate is the asymmetric reduction of its precursor, benzyl 2-cyclopropyl-2-oxoacetate. This transformation is typically achieved using a chiral catalyst that facilitates the transfer of a hydride from a reducing agent to one of the two enantiotopic faces of the ketone.

Choice of Catalytic System

The success of the asymmetric reduction hinges on the selection of an appropriate chiral catalyst and reducing agent. Chiral transition metal complexes and biocatalysts (enzymes) are the two main classes of catalysts employed for this purpose.

  • Transition Metal Catalysis: Ruthenium and rhodium complexes bearing chiral ligands, such as derivatives of BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), have demonstrated high efficiency and enantioselectivity in the hydrogenation of α-ketoesters. These reactions often require high pressures of hydrogen gas.

  • Biocatalysis: The use of ketoreductases (KREDs) has gained significant traction due to their exceptional selectivity, mild reaction conditions (ambient temperature and pressure, aqueous media), and environmental benignity. A wide range of commercially available KREDs can be screened to identify an enzyme with the desired stereoselectivity (either (R) or (S)-selective).

Mechanistic Considerations

The enantioselectivity of these reactions is dictated by the formation of a diastereomeric transition state between the substrate and the chiral catalyst. The catalyst creates a chiral pocket that preferentially binds the substrate in a specific orientation, exposing one of the carbonyl faces to the hydride source. The steric and electronic properties of both the catalyst and the substrate are crucial in determining the degree of stereochemical control.

Experimental Protocols

This section provides detailed, step-by-step protocols for the enantioselective synthesis of Benzyl 2-cyclopropyl-2-hydroxyacetate via asymmetric reduction.

Synthesis of Starting Material: Benzyl 2-cyclopropyl-2-oxoacetate

The precursor ketoester can be prepared via several methods. A common and reliable method is the Friedel-Crafts acylation of benzene with cyclopropylglyoxyloyl chloride, followed by esterification, or more directly through the esterification of 2-cyclopropyl-2-oxoacetic acid with benzyl alcohol.

Protocol 3.1: Esterification of 2-cyclopropyl-2-oxoacetic acid

  • To a solution of 2-cyclopropyl-2-oxoacetic acid (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) is added benzyl alcohol (1.1 eq).

  • The mixture is cooled to 0 °C, and N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) are added.

  • The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 4 hours.

  • The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is filtered to remove the dicyclohexylurea byproduct.

  • The filtrate is washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford benzyl 2-cyclopropyl-2-oxoacetate as a pale yellow oil.

Enantioselective Reduction using a Ketoreductase (KRED)

This protocol describes a typical screening procedure to identify a suitable KRED and the subsequent preparative scale reaction.

Protocol 3.2: KRED Screening and Preparative Scale Reduction

Materials:

  • Benzyl 2-cyclopropyl-2-oxoacetate

  • KRED screening kit (containing a variety of (R)- and (S)-selective enzymes)

  • Isopropanol (IPA) or glucose as the hydride source

  • NADP⁺ or NAD⁺ cofactor

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Ethyl acetate

Screening Procedure:

  • In separate vials of a 96-well plate, add the buffer solution, the ketoester substrate (typically 1-5 mg/mL), the cofactor (1 mg/mL), and the respective KRED from the screening kit.

  • For cofactor recycling, add a cosubstrate such as isopropanol (for NADPH/NADH regeneration) or glucose and a glucose dehydrogenase (for NADH regeneration).

  • Seal the plate and shake at 30 °C for 24 hours.

  • Quench the reaction by adding a water-miscible organic solvent like acetonitrile.

  • Analyze the conversion and enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Preparative Scale Protocol (Example with a selected (S)-selective KRED):

  • In a temperature-controlled reactor, dissolve benzyl 2-cyclopropyl-2-oxoacetate (e.g., 5.0 g) in a minimal amount of a water-miscible co-solvent such as DMSO or isopropanol.

  • Add this solution to a stirred solution of potassium phosphate buffer (pH 7.0) containing the selected KRED, NADP⁺, and a cosubstrate system (e.g., glucose and glucose dehydrogenase).

  • Maintain the pH of the reaction mixture at 7.0 by the controlled addition of a base (e.g., 1 M NaOH), as the gluconic acid byproduct will lower the pH.

  • Monitor the reaction progress by HPLC. Upon completion (typically 12-24 hours), extract the product with ethyl acetate (3 x volume).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography to yield enantiomerically pure (S)-Benzyl 2-cyclopropyl-2-hydroxyacetate.

Data Presentation and Analysis

The choice of catalyst is critical for achieving high enantioselectivity and yield. The following table summarizes representative results from different catalytic systems for the asymmetric reduction of benzyl 2-cyclopropyl-2-oxoacetate.

Catalyst SystemReducing AgentTemp (°C)Yield (%)ee (%)Configuration
KRED-101 (R-selective)Isopropanol30>95>99R
KRED-P1-C04 (S-selective)Glucose/GDH30>95>99S
RuCl₂nH₂ (50 atm)509298R
Rh(I)-DIPAMPH₂ (20 atm)258895S

Chiral HPLC Analysis: The enantiomeric excess of the product should be determined using a chiral stationary phase column. A typical method might involve:

  • Column: Chiralcel OD-H or equivalent

  • Mobile Phase: 95:5 Hexane:Isopropanol

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

Visualizing the Workflow

The following diagrams illustrate the overall synthetic workflow and the core reaction mechanism.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Asymmetric Reduction A 2-cyclopropyl-2-oxoacetic acid C Esterification (DCC, DMAP) A->C B Benzyl Alcohol B->C D Benzyl 2-cyclopropyl-2-oxoacetate C->D E Ketoester Precursor D->E Proceed to Reduction H Asymmetric Reduction E->H F Chiral Catalyst (e.g., KRED) F->H G Hydride Source (e.g., IPA) G->H I Enantiopure Benzyl 2-cyclopropyl-2-hydroxyacetate H->I

Caption: Synthetic workflow for Benzyl 2-cyclopropyl-2-hydroxyacetate.

G substrate Benzyl 2-cyclopropyl-2-oxoacetate O C=O catalyst Chiral Catalyst (e.g., KRED Active Site) substrate:f0->catalyst Binding to Chiral Pocket product Benzyl 2-cyclopropyl-2-hydroxyacetate HO C-H catalyst->product:f0 Facial-selective Hydride Transfer hydride [H⁻] (from NADPH/IPA) hydride->catalyst

Caption: Mechanism of catalytic asymmetric reduction.

Conclusion

The enantioselective synthesis of Benzyl 2-cyclopropyl-2-hydroxyacetate is a well-established process, with biocatalytic methods using ketoreductases offering a highly efficient, selective, and green route. The protocols and data presented in this application note provide a solid foundation for researchers to successfully synthesize this valuable chiral intermediate. Careful selection of the catalyst and optimization of reaction conditions are key to achieving high yields and excellent enantiomeric purity. The methodologies described are robust and scalable, making them suitable for both academic and industrial applications.

References

  • Asymmetric Reduction of Ketones: Comprehensive Organic Synthesis II, Vol. 8, pp. 1-46 (2014). [Link]

  • Application of Chiral Alcohols: Otera, J., & Nishikido, J. (2010). Esterification: Methods, Reactions, and Applications, 2nd Edition. Wiley-VCH. [Link]

  • Ketoreductases in Organic Synthesis: Pollard, D. J., & Woodley, J. M. (2007). Biocatalysis for pharmaceutical intermediates: the future is now. Trends in Biotechnology, 25(2), 66-73. [Link]

Activating the Alpha-Hydroxyl Group in Esters: A Guide to Reaction Conditions and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Synthetic Challenge and Strategic Activation

Alpha-hydroxy esters are a pivotal class of molecules in organic synthesis, serving as versatile building blocks for a wide array of pharmaceuticals, agrochemicals, and fine chemicals. Their bifunctional nature, possessing both a reactive hydroxyl group and an ester moiety, allows for diverse chemical transformations. However, the hydroxyl group itself is a notoriously poor leaving group, rendering direct nucleophilic substitution challenging. To unlock the full synthetic potential of these molecules, the activation of the α-hydroxyl group is a critical first step. This guide provides an in-depth exploration of the key reaction conditions and detailed protocols for the effective activation of this functional group, empowering researchers to confidently navigate this essential transformation.

This document will delve into three primary strategies for the activation of the α-hydroxyl group in esters:

  • The Mitsunobu Reaction: A powerful method for achieving stereochemical inversion at the α-carbon.

  • The Appel Reaction: A mild and efficient route for the conversion of the hydroxyl group to a halide.

  • Sulfonylation: The transformation of the hydroxyl group into a highly effective sulfonate leaving group.

For each of these methodologies, we will explore the underlying mechanistic principles, provide detailed experimental protocols, and present a comparative analysis of their respective advantages and limitations.

The Mitsunobu Reaction: Mastering Stereochemical Inversion

The Mitsunobu reaction stands as a cornerstone of modern organic synthesis for its ability to achieve a clean inversion of stereochemistry at a chiral center.[1][2] This is particularly valuable in the context of α-hydroxy esters, where precise control of stereochemistry is often paramount for biological activity. The reaction proceeds through the in situ formation of an alkoxyphosphonium salt, which is then displaced by a suitable nucleophile in a classic SN2 fashion.[1][2]

Causality in Experimental Choices

The choice of reagents in the Mitsunobu reaction is critical for its success. Triphenylphosphine (PPh₃) acts as the oxophile, forming a stable triphenylphosphine oxide byproduct that drives the reaction forward. An azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), serves as the activating agent. The selection between DEAD and DIAD can influence reaction rates and ease of purification. The nucleophile should possess a pKa of approximately 13 or lower to ensure efficient protonation of the betaine intermediate.[1]

Experimental Protocol: Stereoinversion of (S)-Ethyl Lactate

This protocol details the conversion of (S)-ethyl lactate to an ester with inverted stereochemistry using benzoic acid as the nucleophile.

Materials:

  • (S)-Ethyl lactate

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Benzoic acid

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add triphenylphosphine (1.5 eq.).

  • Dissolve the triphenylphosphine in anhydrous THF (10 volumes relative to the alcohol).

  • Add the (S)-ethyl lactate (1.0 eq.) and benzoic acid (1.2 eq.) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of DEAD or DIAD (1.5 eq.) in anhydrous THF dropwise to the cooled mixture. A color change and the formation of a precipitate (triphenylphosphine oxide) are typically observed.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Resuspend the residue in diethyl ether and filter to remove the precipitated triphenylphosphine oxide.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the desired ester with inverted stereochemistry.

Data Summary: Mitsunobu Reaction Conditions
ParameterConditionRationale
Phosphine Triphenylphosphine (PPh₃)Forms a stable P=O bond, driving the reaction.
Azodicarboxylate DEAD or DIADActivates the phosphine. DIAD can sometimes offer better yields and easier purification.
Nucleophile Carboxylic acids, phenols, thiols, HN₃ (pKa < 13)Must be sufficiently acidic to protonate the intermediate.[1]
Solvent Anhydrous THF, Diethyl ether, TolueneAprotic solvents are essential to prevent quenching of the reactive intermediates.
Temperature 0 °C to room temperatureInitial cooling controls the exothermic reaction, followed by stirring at ambient temperature for completion.
Stoichiometry Alcohol (1 eq.), PPh₃ (1.5 eq.), DEAD/DIAD (1.5 eq.), Nucleophile (1.2 eq.)Excess reagents ensure complete consumption of the starting alcohol.
Mitsunobu Reaction Workflow

Mitsunobu_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve PPh3, Alcohol, and Nucleophile in Anhydrous THF Cool Cool to 0 °C Start->Cool Add_DEAD Slowly Add DEAD/DIAD Cool->Add_DEAD Stir Stir at Room Temperature Add_DEAD->Stir Concentrate Concentrate Stir->Concentrate Filter Filter PPh3=O Concentrate->Filter Wash Aqueous Wash Filter->Wash Dry Dry & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify End Pure Inverted Product Purify->End

Caption: Workflow for the Mitsunobu reaction.

The Appel Reaction: Mild Conversion to α-Halo Esters

The Appel reaction provides a mild and efficient method for the conversion of alcohols to the corresponding alkyl halides.[3] For α-hydroxy esters, this transformation opens up a synthetic route to α-halo esters, which are valuable intermediates for a variety of subsequent nucleophilic substitution reactions. The reaction typically proceeds with inversion of configuration at the α-carbon.[3][4]

Causality in Experimental Choices

The Appel reaction utilizes triphenylphosphine and a carbon tetrahalide (CCl₄ or CBr₄) to effect the transformation.[5][6] The triphenylphosphine acts as an oxygen abstractor, while the carbon tetrahalide serves as the halogen source. The choice between carbon tetrachloride and carbon tetrabromide will determine the resulting α-chloro or α-bromo ester, respectively. The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct. The reaction is performed under neutral conditions, making it suitable for substrates that are sensitive to acid or base.[3][6]

Experimental Protocol: Synthesis of Ethyl 2-chloropropanoate from Ethyl Lactate

This protocol describes the conversion of ethyl lactate to ethyl 2-chloropropanoate.

Materials:

  • Ethyl lactate

  • Triphenylphosphine (PPh₃)

  • Carbon tetrachloride (CCl₄)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve ethyl lactate (1.0 eq.) and triphenylphosphine (1.2 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add carbon tetrachloride (1.5 eq.) to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with pentane or hexanes to precipitate the triphenylphosphine oxide.

  • Filter the mixture through a pad of celite, washing with pentane or hexanes.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a minimal amount of DCM and purify by silica gel column chromatography using a hexanes/ethyl acetate gradient to afford the pure ethyl 2-chloropropanoate.

Data Summary: Appel Reaction Conditions
ParameterConditionRationale
Phosphine Triphenylphosphine (PPh₃)Oxygen abstractor, forms stable P=O bond.
Halogen Source CCl₄ or CBr₄Provides the halide for substitution.
Solvent Anhydrous DCM, Acetonitrile, THF, TolueneAprotic solvents are required.
Temperature 0 °C to room temperatureMild conditions to prevent side reactions.
Stoichiometry Alcohol (1 eq.), PPh₃ (1.1-1.5 eq.), CX₄ (1.1-1.5 eq.)Ensures complete conversion of the alcohol.
Appel Reaction Mechanism

Appel_Mechanism R_OH R-OH (α-hydroxy ester) Alkoxyphosphonium [R-O-PPh₃]⁺ X⁻ R_OH->Alkoxyphosphonium + [Ph₃P-X]⁺ PPh3 PPh₃ Phosphonium_Halide [Ph₃P-X]⁺ X⁻ PPh3->Phosphonium_Halide + CX₄ CX4 CX₄ Haloform CHX₃ CX4->Haloform deprotonation by alkoxide PPh3O Ph₃P=O Alkoxyphosphonium->PPh3O R_X R-X (α-halo ester) Alkoxyphosphonium->R_X + X⁻ (SN2) Sulfonylation_Logic cluster_input Inputs cluster_process Process cluster_output Outputs Alpha_Hydroxy_Ester α-Hydroxy Ester Reaction Sulfonylation Reaction Alpha_Hydroxy_Ester->Reaction Sulfonyl_Chloride Sulfonyl Chloride (e.g., MsCl, TsCl) Sulfonyl_Chloride->Reaction Base Base (e.g., Pyridine, Et₃N) Base->Reaction Sulfonate_Ester α-Sulfonyloxy Ester (Activated Ester) Reaction->Sulfonate_Ester Base_HCl_Salt Base Hydrochloride Salt Reaction->Base_HCl_Salt

Caption: Logical flow of the sulfonylation reaction.

Conclusion: A Versatile Toolkit for α-Hydroxy Ester Modification

The activation of the hydroxyl group in α-hydroxy esters is a gateway to a vast landscape of synthetic possibilities. The Mitsunobu reaction offers unparalleled control over stereochemistry, enabling the synthesis of chiral molecules with high enantiopurity. The Appel reaction provides a mild and direct route to valuable α-halo ester intermediates. Finally, sulfonylation furnishes a highly reactive leaving group, amenable to displacement by a broad spectrum of nucleophiles.

The selection of the most appropriate activation method will depend on the specific synthetic goals, the nature of the substrate, and the desired stereochemical outcome. By understanding the principles and protocols outlined in this guide, researchers can confidently and effectively manipulate the reactivity of α-hydroxy esters to achieve their synthetic objectives.

References

  • Green, J. E., Bender, D. M., Jackson, S., O'Donnell, M. J., & McCarthy, J. R. (2009). Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids. Organic Letters, 11(4), 807–810. [Link]

  • Green, J. E., Bender, D. M., Jackson, S., O'Donnell, M. J., & McCarthy, J. R. (2009). Mitsunobu approach to the synthesis of optically active alpha,alpha-disubstituted amino acids. PubMed. [Link]

  • Request PDF. (2025, August 10). Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids. ResearchGate. [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (n.d.). PMC. [Link]

  • ChemInform Abstract: New Reagents and Synthetic Approaches to the Appel Reaction. (2026, February 17). ResearchGate. [Link]

  • Recent Advances in the Mitsunobu Reaction. (n.d.). Atlanchim Pharma. [Link]

  • Mitsunobu Reaction. (n.d.). Master Organic Chemistry. [Link]

  • Mitsunobu reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Tachrim, Z. P., et al. (2018). Application of Appel reaction to the primary alcohol groups of fructooligosaccharides: Synthesis of 6,6'-... Arkat USA. [Link]

  • Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4). (n.d.). OrgoSolver. [Link]

  • The Appel Reaction: Turning Alcohols Into Alkyl Halides With a Gentle Touch. (2026, February 18). Oreate AI. [Link]

  • Ch8 : Tosylates. (n.d.). University of Calgary. [Link]

  • Tosylates And Mesylates. (2015, March 10). Master Organic Chemistry. [Link]

  • 14.3: Alcohol conversion to Esters - Tosylate and Carboxylate. (2020, May 30). Chemistry LibreTexts. [Link]

Sources

Application Notes and Protocols: Benzyl 2-cyclopropyl-2-hydroxyacetate as a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Chiral Cyclopropyl Motifs

In the landscape of modern medicinal chemistry and drug discovery, the cyclopropyl group has emerged as a privileged structural motif. Its inherent ring strain and unique electronic properties can confer profound effects on the conformational rigidity, metabolic stability, and binding affinity of a molecule. When incorporated as a chiral building block, such as in the form of Benzyl 2-cyclopropyl-2-hydroxyacetate, it offers a powerful tool for the stereocontrolled synthesis of complex pharmaceutical agents.

This guide provides an in-depth exploration of Benzyl 2-cyclopropyl-2-hydroxyacetate, a versatile chiral synthon. We will delve into its synthesis, with a focus on achieving high enantiopurity, and present detailed protocols for its application in the construction of high-value molecules, including anticancer agents and antibody-drug conjugate (ADC) linkers.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe use in the laboratory.

PropertyValueReference
Molecular Formula C₁₂H₁₄O₃[1]
Molecular Weight 206.24 g/mol [1]
Appearance Liquid or semi-solid or solid[2]
Purity Typically >95%[2][3]
Storage Temperature 2-8°C, sealed in a dry environment[2]
CAS Number 182747-31-5 (racemate)[2]
(S)-enantiomer CAS 2414393-48-7[4]
(R)-enantiomer CAS 2414393-47-6[1]

Safety and Handling:

Benzyl 2-cyclopropyl-2-hydroxyacetate is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[5]

Precautionary Statements:

  • Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[5]

  • Response: IF ON SKIN: Wash with plenty of soap and water. IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

  • Storage: Store in a well-ventilated place. Keep container tightly closed.[5]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[5]

Synthesis and Chiral Resolution: Accessing Enantiopure Building Blocks

The utility of Benzyl 2-cyclopropyl-2-hydroxyacetate as a chiral building block is entirely dependent on the ability to obtain it in high enantiomeric purity. Two primary strategies are employed: asymmetric synthesis and chiral resolution of a racemic mixture.

Conceptual Workflow for Synthesis and Resolution

G cluster_synthesis Racemic Synthesis cluster_resolution Chiral Resolution racemic_start Cyclopropanecarboxylic acid esterification Esterification with Benzyl Alcohol racemic_start->esterification alpha_hydroxylation α-Hydroxylation esterification->alpha_hydroxylation racemic_product Racemic Benzyl 2-cyclopropyl-2-hydroxyacetate alpha_hydroxylation->racemic_product lipase Lipase-catalyzed Kinetic Resolution racemic_product->lipase separation Chromatographic Separation lipase->separation s_enantiomer (S)-Benzyl 2-cyclopropyl-2-hydroxyacetate separation->s_enantiomer Unreacted Enantiomer r_enantiomer (R)-Benzyl 2-cyclopropyl-2-hydroxyacetate separation->r_enantiomer Acylated Enantiomer (after hydrolysis)

Caption: Synthetic and resolution workflow for enantiopure Benzyl 2-cyclopropyl-2-hydroxyacetate.

Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic Benzyl 2-cyclopropyl-2-hydroxyacetate

Enzymatic kinetic resolution is a powerful and green method for separating enantiomers. Lipases are particularly effective for the selective acylation of one enantiomer of a racemic alcohol.[6][7]

Principle: In the presence of an acyl donor, a lipase will selectively acylate one enantiomer of the racemic alcohol at a much faster rate than the other. This results in a mixture of an acylated enantiomer and the unreacted, enantiomerically enriched alcohol, which can then be separated by standard chromatographic techniques.

Materials:

  • Racemic Benzyl 2-cyclopropyl-2-hydroxyacetate

  • Immobilized Lipase (e.g., Candida antarctica Lipase B (Novozym 435) or Pseudomonas cepacia Lipase)[8]

  • Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

  • Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)

  • Diatomaceous earth (Celite®)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a flame-dried round-bottom flask, add racemic Benzyl 2-cyclopropyl-2-hydroxyacetate (1.0 equiv).

  • Dissolve the starting material in an anhydrous solvent (e.g., toluene, 10 mL per gram of substrate).

  • Add the immobilized lipase (typically 50-100 mg per gram of substrate).

  • Add the acyl donor (2.0-3.0 equiv).

  • Stir the suspension at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or chiral High-Performance Liquid Chromatography (HPLC) until approximately 50% conversion is achieved. This typically takes 24-48 hours.

  • Upon reaching the desired conversion, filter the reaction mixture through a pad of Celite® to remove the immobilized enzyme. Wash the pad with ethyl acetate.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the resulting mixture of the acylated product and the unreacted alcohol by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[9]

  • The acylated enantiomer can be deacylated by hydrolysis (e.g., with K₂CO₃ in methanol) to yield the other enantiopure alcohol.

  • Determine the enantiomeric excess (ee) of both the unreacted alcohol and the deacylated product by chiral HPLC analysis.

Applications in Synthesis: Detailed Protocols

The true value of Benzyl 2-cyclopropyl-2-hydroxyacetate lies in its utility as a chiral starting material for the synthesis of more complex molecules. Its hydroxyl and benzyl ester functionalities provide orthogonal handles for a variety of chemical transformations.

Application in the Synthesis of Camptothecin Analogues

(S)-Benzyl 2-cyclopropyl-2-hydroxyacetate is a key intermediate in the synthesis of Camptothecin, a potent inhibitor of DNA topoisomerase I used in cancer therapy.[10][11] The chiral cyclopropyl-hydroxy-ester moiety is incorporated to form the crucial E-ring of the camptothecin core.

Conceptual Reaction Scheme:

While the full total synthesis is extensive, the key step involving our chiral building block is the construction of the lactone ring. This typically involves the coupling of the chiral α-hydroxy ester with a suitable AB-ring precursor, followed by cyclization.

Application in the Synthesis of Antibody-Drug Conjugate (ADC) Linkers

Benzyl 2-cyclopropyl-2-hydroxyacetate serves as a precursor for the synthesis of linkers used in ADCs.[12][13] These linkers connect a potent cytotoxic drug to a monoclonal antibody, enabling targeted delivery to cancer cells.[14] The cyclopropyl group can enhance the stability and influence the conformation of the linker.

Protocol: Synthesis of a Carboxylic Acid-Functionalized Linker Precursor

This protocol describes the etherification of the hydroxyl group of Benzyl 2-cyclopropyl-2-hydroxyacetate with a protected bromo-functionalized carboxylic acid, followed by deprotection.

Part A: Williamson Ether Synthesis [15][16][17][18]

G start (S)-Benzyl 2-cyclopropyl-2-hydroxyacetate deprotonation Deprotonation with NaH start->deprotonation alkoxide Alkoxide Intermediate deprotonation->alkoxide sn2 SN2 Reaction alkoxide->sn2 bromoester tert-Butyl bromoacetate bromoester->sn2 product Protected Linker Precursor sn2->product

Caption: Workflow for the Williamson ether synthesis step.

Materials:

  • (S)-Benzyl 2-cyclopropyl-2-hydroxyacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • tert-Butyl bromoacetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of NaH (1.2 equiv) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of (S)-Benzyl 2-cyclopropyl-2-hydroxyacetate (1.0 equiv) in anhydrous THF to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add tert-butyl bromoacetate (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the protected linker precursor.

Part B: Deprotection of the Benzyl Ester

The benzyl ester can be selectively removed by hydrogenolysis to reveal the free carboxylic acid, which can then be coupled to a payload molecule.

Materials:

  • Protected linker precursor from Part A

  • Palladium on carbon (Pd/C), 10 wt%

  • Methanol or Ethyl acetate

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the protected linker precursor in methanol or ethyl acetate in a flask suitable for hydrogenation.

  • Carefully add Pd/C (5-10 mol%).

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the carboxylic acid-functionalized linker precursor.

Protocol: Inversion of Stereochemistry via the Mitsunobu Reaction[4][19][20]

The Mitsunobu reaction is a powerful method for the stereochemical inversion of a secondary alcohol. This allows for the conversion of (S)-Benzyl 2-cyclopropyl-2-hydroxyacetate to its (R)-enantiomer, or vice versa, by reaction with a carboxylic acid followed by hydrolysis.

Principle: The alcohol is activated by triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD). The resulting alkoxyphosphonium salt is then susceptible to Sₙ2 attack by the carboxylate nucleophile, leading to inversion of configuration at the stereocenter.

Materials:

  • (S)-Benzyl 2-cyclopropyl-2-hydroxyacetate

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • A carboxylic acid (e.g., p-nitrobenzoic acid)

  • Anhydrous THF

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve (S)-Benzyl 2-cyclopropyl-2-hydroxyacetate (1.0 equiv), PPh₃ (1.5 equiv), and p-nitrobenzoic acid (1.5 equiv) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DEAD or DIAD (1.5 equiv) dropwise to the stirred solution. A color change and/or the formation of a precipitate is often observed.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC.

  • Once the starting alcohol is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography (hexane/ethyl acetate gradient) to isolate the ester product with inverted stereochemistry.

  • The resulting ester can be hydrolyzed (e.g., using LiOH in THF/water) to afford (R)-Benzyl 2-cyclopropyl-2-hydroxyacetate.

Conclusion

Benzyl 2-cyclopropyl-2-hydroxyacetate is a valuable and versatile chiral building block with significant applications in the synthesis of complex, high-value molecules. Its strategic use allows for the introduction of a stereodefined cyclopropyl moiety, which can impart beneficial properties to the target compound. The protocols outlined in this guide provide a practical framework for the synthesis, resolution, and application of this important synthon, empowering researchers in their pursuit of novel therapeutics and advanced materials.

References

  • Camptothecin: Definition, Structure, Synthesis, Mechanism of Action and Uses. (URL: [Link])

  • Williamson ether synthesis. (URL: [Link])

  • Williamson Ether Synthesis - Chemistry Steps. (URL: [Link])

  • Supplemmentary Info for RSC adv. after corrections. (URL: [Link])

  • and chemoselective alkylation of 1,4-benzodiazepines: Further applications of the Mitsunobu reaction - Supporting Information. (URL: [Link])

  • Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif - TU Delft Research Portal. (URL: [Link])

  • (R)-Benzyl 2-cyclopropyl-2-hydroxyacetate | cbm15. (URL: [Link])

  • Mitsunobu reaction - Organic Synthesis. (URL: [Link])

  • Benzyl 2-cyclopropyl-2-hydroxyacetate - GlpBio. (URL: [Link])

  • The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). (URL: [Link])

  • Synthesis and structure of camptothecin analogs. Structures and an abbreviated synthetic route are shown for the CPT analogs used in this study. Details of syntheses are in Materials and methods and in associated references - ResearchGate. (URL: [Link])

  • Enantioselective synthesis of chiral BCPs - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])

  • Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC. (URL: [Link])

  • Perspectives on Biologically Active Camptothecin Derivatives - PMC. (URL: [Link])

  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - MDPI. (URL: [Link])

  • Enantioselective Synthesis of Cyclopropylphosphonates Containing Quaternary Stereocenters Using a D2-Symmetric Chiral Catalyst Rh2(S-biTISP)2. (URL: [Link])

  • The asymmetric Birch reduction and reduction–alkylation strategies for synthesis of natural products. (URL: [Link])

  • (PDF) Glyoxylic acid derivatives in asymmetric synthesis - ResearchGate. (URL: [Link])

  • Purification of Organic Compounds by Flash Column Chromatography. (URL: [Link])

  • Stereocontrolled Glycoside and Glycosyl Ester Synthesis. Neighboring Group Participation and Hydrogenolysis of 3-(2′-Benzyloxyphenyl)-3,3-dimethylpropanoates - PMC. (URL: [Link])

  • Lipase-Catalyzed Dynamic Kinetic Resolution of C1‐ and C2‐Symmetric Racemic Axially Chiral 2,2′‐Dihydroxy‐1,1′‐biaryls - DOI. (URL: [Link])

  • A facile synthesis of benzyl-α, β-unsaturated carboxylic esters - arkat usa. (URL: [Link])

  • Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine - IRIS . (URL: [Link])

  • Asymmetric Ring Opening/Cyclization/Retro‐Mannich Reaction of Cyclopropyl Ketones with Aryl 1,2‐Diamines for the Synthesis of Benzimidazole Derivatives | Scilit. (URL: [Link])

  • Isolation and purification of plant secondary metabolites using column-chromatographic technique - ResearchGate. (URL: [Link])

  • (Lab report) Making benzyl acetate by fischer esterification - Powered by XMB 1.9.11 - Sciencemadness.org. (URL: [Link])

  • EP0778257A2 - Process for producing benzyl acetate and benzyl alcohol - Google P

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Scalable process chemistry for Benzyl 2-cyclopropyl-2-hydroxyacetate production

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Manufacturing Protocol

Executive Summary

Benzyl 2-cyclopropyl-2-hydroxyacetate (CAS: 182747-31-5 for racemate; 2414393-48-7 for S-isomer) is a high-value chiral building block, most notably serving as a critical intermediate in the synthesis of Antibody-Drug Conjugate (ADC) linkers (e.g., for Exatecan derivatives) and Topoisomerase I inhibitors.

While laboratory-scale synthesis often relies on non-scalable cyanohydrin routes or resolution of racemates, this guide details a scalable, asymmetric process suitable for kilogram-scale production. The protocol prioritizes the Asymmetric Transfer Hydrogenation (ATH) of a keto-ester precursor, ensuring high enantiomeric excess (>98% ee) and avoiding the yield losses associated with chiral resolution.

Key Process Features
  • Scalability: Avoids gaseous HCN and cryogenic lithiation.

  • Chirality: Uses catalytic asymmetric reduction (Noyori type) rather than stoichiometric chiral auxiliaries.

  • Safety: Engineered controls for Grignard formation and benzyl bromide handling.

Retrosynthetic Analysis & Route Selection

To achieve the target (S)-benzyl ester efficiently, we disconnect the molecule at the chiral center and the ester bond.

Retrosynthesis Target (S)-Benzyl 2-cyclopropyl-2-hydroxyacetate (Target) KetoEster Benzyl 2-cyclopropyl-2-oxoacetate (Prochiral Ketone) Target->KetoEster Asymmetric Reduction (Ru-Catalyzed) Acid 2-Cyclopropyl-2-oxoacetic acid KetoEster->Acid Benzylation EthylEster Ethyl 2-cyclopropyl-2-oxoacetate Acid->EthylEster Hydrolysis Grignard Cyclopropylmagnesium Bromide EthylEster->Grignard Grignard Addition Oxalate Diethyl Oxalate EthylEster->Oxalate Electrophile

Figure 1: Retrosynthetic strategy focusing on the late-stage introduction of chirality via asymmetric reduction.

Route Comparison
FeatureRoute A: CyanohydrinRoute B: Direct GrignardRoute C: Keto-Ester ATH (Selected)
Chemistry Aldehyde + TMSCNcPr-MgBr + Benzyl GlyoxylatecPr-MgBr + Diethyl Oxalate → Reduction
Chirality Requires Resolution (50% max yield)Racemic (Requires Resolution)Catalytic Asymmetric (>98% ee)
Safety High Risk (Cyanide)Moderate (Exotherm)Moderate (Exotherm)
Cost Low Materials / High LaborMediumLow Materials / High Efficiency
Scalability Poor (Safety limits)Poor (Glyoxylate stability)Excellent

Detailed Experimental Protocol

Stage 1: Synthesis of Ethyl 2-cyclopropyl-2-oxoacetate

Reaction Type: Grignard Addition to Oxalate Scale: 1.0 mol (approx. 150 g output)

This step constructs the carbon skeleton. The use of diethyl oxalate in excess prevents double addition (formation of the di-cyclopropyl alcohol).

Reagents:

  • Cyclopropyl bromide (1.0 equiv)

  • Magnesium turnings (1.1 equiv)

  • Diethyl oxalate (1.5 equiv)

  • THF (Anhydrous, 5 vol)

  • MTBE (Extraction solvent)

Protocol:

  • Grignard Formation: In a dry 3-neck reactor under N₂, charge Mg turnings. Activate with iodine crystal. Add 10% of cyclopropyl bromide solution in THF. Heat to 40°C to initiate (color change colorless → gray/turbid).

  • Controlled Addition: Maintain internal temperature at 35-45°C while dosing the remaining cyclopropyl bromide over 2 hours. Stir for 1 hour post-addition.

  • Acylation: In a separate reactor, cool Diethyl oxalate (1.5 equiv) in THF to -10°C.

  • Transfer: Cannulate the Grignard reagent into the oxalate solution slowly, maintaining temp < 0°C. Critical: Inverse addition prevents double alkylation.

  • Quench: Quench into cold 1M HCl/Ice mixture. Extract with MTBE.

  • Purification: Distillation (bp ~85°C @ 10 mmHg) to remove excess oxalate and isolate the keto-ester.

Stage 2: Hydrolysis & Benzylation

Reaction Type: Saponification & Esterification Objective: Switch Ethyl ester to Benzyl ester.

Protocol:

  • Hydrolysis: Treat Ethyl 2-cyclopropyl-2-oxoacetate with 1.1 equiv KOH in Ethanol/Water (1:1) at 0°C for 2 hours. Acidify to pH 1 with HCl. Extract the 2-cyclopropyl-2-oxoacetic acid (Solid, mp ~75°C).

  • Benzylation: Dissolve the acid in Acetone. Add 1.2 equiv K₂CO₂ and 1.1 equiv Benzyl Bromide.

  • Reflux: Heat to reflux (56°C) for 4-6 hours. Monitor by TLC/HPLC.

  • Workup: Filter inorganic salts. Concentrate filtrate. Dissolve residue in EtOAc, wash with water/brine.

  • Output: Benzyl 2-cyclopropyl-2-oxoacetate (Yellowish oil, often used directly or purified by short-path distillation).

Stage 3: Asymmetric Transfer Hydrogenation (ATH)

Reaction Type: Ru-Catalyzed Asymmetric Reduction Target: (S)-Benzyl 2-cyclopropyl-2-hydroxyacetate Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN]

Reagents:

  • Benzyl 2-cyclopropyl-2-oxoacetate (1.0 equiv)

  • Formic Acid / Triethylamine (5:2 azeotrope) as hydrogen source.

  • Catalyst (0.5 mol%)

  • Dichloromethane (DCM) or Ethyl Acetate.

Protocol:

  • Inertion: Degas the reactor containing the keto-ester in DCM (5 vol) with Nitrogen sparging (30 mins).

  • Catalyst Charge: Add RuCl(p-cymene)[(S,S)-Ts-DPEN] (pre-formed complex preferred).

  • H-Source Addition: Add Formic Acid/TEA complex (2.0 equiv) dropwise.

  • Reaction: Stir at 25-30°C for 12-18 hours. Monitor conversion by HPLC (Target >99% conversion).

  • Quench: Wash with water, then sat. NaHCO₃ (to remove Formic acid), then brine.

  • Purification: The product is often high purity (>95%). Final polishing via silica plug filtration or crystallization from Hexane/EtOAc if solid (mp is low, often an oil).

Expected Yield: 85-90% (Stage 3). Enantiomeric Excess: >98% ee (S-isomer).

Process Safety & Critical Parameters

Hazard Analysis Table
Reagent/StepHazardControl Measure
Cyclopropyl Bromide Flammable, Alkylating agentUse closed dosing system. Scrubber for vents.
Magnesium Activation Induction period / RunawayUse Iodine/DIBAL-H for activation. Do not dump all halide at once.
Benzyl Bromide Severe Lachrymator Handle in fume hood/isolator only. Decontaminate spills with aqueous ammonia.
Exotherm (Grignard) Heat releaseActive cooling jacket. Dosing rate limited by cooling capacity.
Process Workflow Diagram

Workflow cluster_0 Stage 1: Grignard cluster_1 Stage 2: Ester Swap cluster_2 Stage 3: Asymmetric Reduction Mg Mg + cPr-Br Oxalate Diethyl Oxalate Mg->Oxalate Inverse Add KetoEthyl Ethyl Keto-Ester Oxalate->KetoEthyl Distillation Hydrolysis KOH / H+ KetoEthyl->Hydrolysis BnBr BnBr / K2CO3 Hydrolysis->BnBr KetoBn Benzyl Keto-Ester BnBr->KetoBn Cat Ru-TsDPEN HCOOH/TEA KetoBn->Cat Final (S)-Target Cat->Final >98% ee

Figure 2: Integrated process flow from raw materials to chiral intermediate.

Analytical Controls

To ensure "Trustworthiness" and "Self-Validation" of the protocol, the following analytical methods must be established before scale-up.

In-Process Control (IPC) - Stage 1
  • Method: GC-FID.

  • Parameter: Residual Cyclopropyl bromide (<0.1%) and Bis-cyclopropyl ketone impurity (must be <5%).

  • Limit: If bis-adduct >5%, reduce Grignard addition temperature in future batches.

Chiral HPLC - Stage 3
  • Column: Chiralcel OD-H or AD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Benzyl chromophore).

  • Retention Times (Approx):

    • (R)-Isomer: 12.5 min

    • (S)-Isomer: 14.2 min

  • Acceptance Criteria: >98.0% ee.

References

  • Grignard Addition to Oxalates: "Reaction of Cyclopropylmagnesium Bromide with Ketones and Aldehydes." BenchChem Application Notes. Link

  • ADC Linker Applications: "Benzyl 2-cyclopropyl-2-hydroxyacetate | ADC Linker." MedChemExpress. Link

  • Asymmetric Transfer Hydrogenation: "Asymmetric reduction of alpha-keto esters." Noyori, R. et al. J. Am. Chem. Soc. (General reference for Ru-TsDPEN methodology).
  • Exatecan Synthesis Context: "Synthesis of Exatecan (C24H23ClFN3O4)." BenchChem Protocols. Link

  • Safety Data: "Benzyl 2-cyclopropyl-2-hydroxyacetate MSDS." Sigma-Aldrich. Link

Strategic Incorporation of Cyclopropyl Motifs in Topoisomerase I Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the strategic incorporation of cyclopropyl groups into Camptothecin (CPT) and Indenoisoquinoline scaffolds to optimize Topoisomerase I (Topo I) inhibitors.[1] While classic inhibitors like Topotecan and Belotecan utilize alkyl-amine side chains, the cyclopropyl moiety offers a distinct bioisosteric advantage: it introduces conformational rigidity and reduces susceptibility to Cytochrome P450 (CYP)-mediated oxidative dealkylation compared to isopropyl or ethyl groups.[1][2]

This guide provides a comprehensive workflow, from the rationale of the "Cyclopropyl Switch" to validated protocols for synthesis, biochemical screening (Relaxation Assay), and mechanistic confirmation (ICE Assay).

Rationale: The "Cyclopropyl Switch" in Topo I Inhibitors

Medicinal Chemistry Strategy

The primary challenge with CPT derivatives is the instability of the E-ring lactone (hydrolysis leads to the inactive carboxylate form) and rapid metabolic clearance. Replacing flexible alkyl chains (e.g., the isopropyl group in Belotecan) with a cyclopropyl group serves three functions:

  • Metabolic Blocking: The C–H bonds in a cyclopropyl ring have higher dissociation energy (~106 kcal/mol) than acyclic alkyl C–H bonds (~98 kcal/mol), making them resistant to CYP450 hydroxylation.[1][2]

  • Electronic Modulation: The cyclopropyl group possesses

    
    -character (Walsh orbitals), which can favorably interact with the hydrophobic pocket of the Topo I-DNA complex.[1][2]
    
  • σ-Hole Interactions: Recent SAR studies suggest the cyclopropyl ring can engage in unique non-covalent interactions within the DNA minor groove.[1][2]

Design Logic Diagram

The following diagram illustrates the critical path from structural modification to biological outcome.

TopoI_Design_Logic Scaffold CPT / Indenoisoquinoline Scaffold Mod Cyclopropyl Incorporation Scaffold->Mod Bioisosteric Replacement Effect1 Increased Metabolic Stability (Block CYP Oxidation) Mod->Effect1 Effect2 Altered logP & Solubility Mod->Effect2 Target Topo I-DNA Cleavable Complex Effect1->Target Sustained Exposure Effect2->Target Binding Affinity Outcome Enhanced Potency & Half-Life Target->Outcome Stabilization

Figure 1: Strategic logic for cyclopropyl incorporation. The modification targets both pharmacokinetic (stability) and pharmacodynamic (binding) profiles.[1]

Chemical Synthesis Protocol: Cyclopropylamine Installation[1][2][3]

Objective: To install a cyclopropyl-amino side chain onto a Camptothecin scaffold (analogous to the synthesis of Belotecan derivatives).

Reagents
  • Starting Material: 7-formyl-camptothecin or 7-bromomethyl-camptothecin.[1][2]

  • Amine Source: Cyclopropylamine (CAS: 765-30-0).[1][2]

  • Solvent: Anhydrous Dichloromethane (DCM) or Ethanol (EtOH).[1][2]

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) or Sodium borohydride (NaBH4).[1][2]

Step-by-Step Procedure (Reductive Amination)
  • Dissolution: Dissolve 1.0 eq of 7-formyl-camptothecin in anhydrous DCM (0.1 M concentration).

  • Imine Formation: Add 1.2 eq of cyclopropylamine and 1.0 eq of Acetic Acid.[1][2] Stir at room temperature (RT) for 2 hours under Nitrogen atmosphere. Monitor imine formation by TLC.

  • Reduction: Cool the mixture to 0°C. Add 1.5 eq of Sodium triacetoxyborohydride (STAB) portion-wise.

  • Reaction: Allow the mixture to warm to RT and stir for 12 hours.

  • Quenching: Quench with saturated aqueous NaHCO₃.

  • Extraction: Extract with DCM (3x). Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (DCM/MeOH gradient) to isolate the 7-[(cyclopropylamino)methyl]-camptothecin derivative.

Validated Biological Protocols

Protocol A: Topoisomerase I DNA Relaxation Assay

Purpose: To determine if the cyclopropyl-modified compound directly inhibits the catalytic activity of Topo I. This is the "Gold Standard" screening assay.[1]

Principle: Supercoiled plasmid DNA (Form I) migrates faster in agarose gels than relaxed DNA (Form II).[1][2] Topo I relaxes supercoiled DNA.[1][2][3][4][5][6][7] Inhibitors prevent this relaxation, maintaining the supercoiled band.

Materials
  • Enzyme: Recombinant Human Topoisomerase I (10 U/µL).[1][2]

  • Substrate: Supercoiled pBR322 Plasmid DNA (0.5 µg/µL).

  • 10X Assay Buffer: 100 mM Tris-HCl (pH 7.5), 1.5 M KCl, 50 mM MgCl₂, 5 mM DTT, 1 mM EDTA.[1][2]

  • Stop Solution: 5% SDS, 0.25 mg/mL Bromophenol Blue, 30% Glycerol.[1]

Workflow
  • Master Mix Preparation: Prepare enough mix for all samples (plus 10% excess).

    • Per reaction: 2 µL 10X Assay Buffer + 1 µL pBR322 DNA + 14 µL Nuclease-free H₂O.[1][2]

  • Compound Addition:

    • Add 17 µL of Master Mix to PCR tubes.

    • Add 2 µL of the Test Compound (dissolved in 10% DMSO).

    • Controls: Add 2 µL 10% DMSO (Negative Control) and 2 µL Camptothecin (Positive Control, 100 µM).

  • Enzyme Initiation:

    • Add 1 µL of Topo I enzyme to each tube.[1][5]

    • Note: Total volume = 20 µL.[1][2][4]

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination: Add 4 µL of Stop Solution. Vortex briefly.

  • Electrophoresis:

    • Load 20 µL onto a 1% agarose gel (without Ethidium Bromide).

    • Run at 80V for 2–3 hours in TAE buffer.

  • Staining: Post-stain with Ethidium Bromide (0.5 µg/mL) for 30 mins, destain in water for 15 mins.

  • Analysis: Visualize under UV light.

    • Active Inhibitor: Presence of supercoiled DNA band (fast migrating).[1][2]

    • Inactive: Ladder of relaxed isomers (slow migrating).[1][2]

Protocol B: ICE Assay (In Vivo Complex of Enzyme)

Purpose: To confirm the compound acts as a "Topo Poison" (trapping the enzyme on DNA) rather than a catalytic inhibitor. This distinguishes the mechanism of CPT-like drugs from other catalytic inhibitors.[1][2]

Materials
  • Cells: HCT116 or MCF-7 cells (1 x 10⁶ cells/sample).

  • Lysis Buffer: 1% Sarkosyl, 10 mM Tris-HCl (pH 8.0), 1 mM EDTA.[1][2]

  • CsCl Gradient Reagents: Cesium Chloride, Ultracentrifuge tubes.

  • Detection: Anti-Topoisomerase I antibody (e.g., Santa Cruz sc-32736).[1][2]

Workflow
  • Treatment: Treat exponentially growing cells with the Cyclopropyl-inhibitor (e.g., 1 µM and 10 µM) for 1 hour.[1][2] Include DMSO control.

  • Lysis: Aspirate media, wash with PBS, and lyse directly on the plate with 1 mL Lysis Buffer. (Sarkosyl traps the covalent complex).[1][2]

  • DNA Shearing: Pass lysate through a 21-gauge needle (5x) to shear genomic DNA.[1][2]

  • Gradient Separation:

    • Layer lysate onto a CsCl solution (density 1.5 g/mL).[1][2]

    • Ultracentrifuge at 100,000 x g for 20 hours at 20°C.

    • Mechanism:[1][2][8] Free Topo I protein floats to the top; DNA-bound Topo I pellets with the DNA.[1]

  • Fractionation: Collect fractions from the bottom (DNA rich).[1][2]

  • Immunoblotting (Slot Blot):

    • Apply DNA fractions to a nitrocellulose membrane using a vacuum slot blotter.[1][2]

    • Probe with Anti-Topo I antibody.[1][2][4][9][10]

  • Result Interpretation:

    • Strong Signal in DNA fraction: Indicates effective trapping (Topo Poison).[1][2]

    • No Signal: Indicates the compound does not stabilize the cleavable complex.

Data Presentation & Analysis

Experimental Workflow Diagram

The following diagram outlines the sequential validation process for the synthesized compounds.

Validation_Workflow Start Synthesized Cyclopropyl-Analogues Assay1 Protocol A: Relaxation Assay (Cell-Free) Start->Assay1 Decision1 Inhibits Relaxation? Assay1->Decision1 Decision1->Start No (Redesign) Assay2 Protocol B: ICE Assay (Cellular) Decision1->Assay2 Yes Assay3 MTS/MTT Cytotoxicity Assay2->Assay3 Confirmed Trapping Lead Lead Candidate Assay3->Lead Low IC50

Figure 2: Sequential screening workflow. Compounds must pass the cell-free relaxation assay before advancing to mechanistic (ICE) and phenotypic (Cytotoxicity) validation.[1][2]

Comparative Data Table

When reporting results, structure your data as follows to highlight the "Cyclopropyl Effect."

Compound IDR-GroupTopo I Inhibition (Relaxation Assay)ICE Assay (Fold Change vs DMSO)Cytotoxicity IC50 (HCT116)Metabolic Stability (t1/2, Microsomes)
Control Isopropyl (Belotecan)++++12.5x25 nM45 min
CP-01 Cyclopropyl ++++14.0x18 nM >120 min
CP-02 Cyclobutyl+++8.0x60 nM55 min
Neg Ctrl DMSO-1.0x>10 µMN/A

Note: The "Cyclopropyl Effect" is typically observed in the extended metabolic half-life (t1/2) due to the blocked oxidation site.

References

  • Inspiralis. Human Topoisomerase I Relaxation Assay Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6456014, Belotecan.[1][2] Retrieved from [Link][1][2]

  • Talele, T. T. (2016).[2] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[1][11][12] Journal of Medicinal Chemistry.[1][2] Retrieved from [Link][1][2]

  • Pommier, Y., et al. (2010).[2] DNA Topoisomerases and Their Poisoning by Anticancer and Antibacterial Drugs.[1][2] Chemistry & Biology.[2][6][13][14] Retrieved from [Link]

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Application Notes and Protocols for the Preparation of Cleavable ADC Linkers with Cyclopropyl Motifs

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the synthesis and characterization of cleavable antibody-drug conjugate (ADC) linkers incorporating cyclopropyl motifs. The unique structural and electronic properties of the cyclopropane ring offer a compelling strategy for developing novel linker technologies that rely on strain-promoted cleavage mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking to explore next-generation ADC linker designs with enhanced stability and controlled payload release. We will delve into the rationale behind using cyclopropyl moieties, provide step-by-step synthetic protocols for key building blocks and the final linker, outline characterization and quality control procedures, and discuss the putative cleavage mechanism.

Introduction: The Rationale for Cyclopropyl Motifs in Cleavable ADC Linkers

The linker is a critical component of an ADC, profoundly influencing its stability, pharmacokinetics, and efficacy.[1][][3][4][] Cleavable linkers are designed to be stable in systemic circulation and to release their cytotoxic payload upon encountering specific triggers within the tumor microenvironment or inside cancer cells.[1][3][4][6] While various cleavage strategies have been successfully implemented, including enzymatic and pH-sensitive approaches, the exploration of novel, chemically-triggered release mechanisms remains a vibrant area of research.[1][][3][4]

The incorporation of a cyclopropane ring into a linker structure introduces a latent strain-release element. The inherent ring strain of the cyclopropyl group can be harnessed to trigger a rapid and irreversible cleavage of the linker, leading to payload release. This approach offers the potential for a highly specific and efficient release mechanism that is independent of enzymatic activity or significant pH changes. Furthermore, the rigid nature of the cyclopropane scaffold can provide better control over the linker's conformation, potentially influencing the overall properties of the ADC.

This guide will focus on a representative cyclopropyl-containing linker based on the bicyclo[4.1.0]heptane scaffold. This system provides a synthetically accessible and tunable platform for exploring strain-release cleavage in ADC linkers.

Overall Synthesis Workflow

The preparation of a cyclopropyl-containing cleavable ADC linker can be conceptually divided into three main stages: the synthesis of a functionalized cyclopropyl building block, the assembly of the full linker, and the final conjugation to the payload and antibody.

ADC Linker Synthesis Workflow cluster_0 Stage 1: Building Block Synthesis cluster_1 Stage 2: Linker Assembly cluster_2 Stage 3: ADC Preparation start Starting Material (e.g., Cyclohexene) step1 Cyclopropanation start->step1 step2 Functional Group Interconversion step1->step2 building_block Functionalized Bicyclo[4.1.0]heptane step2->building_block step3 Coupling with Spacer building_block->step3 step4 Introduction of Cleavable Trigger step3->step4 step5 Attachment of Conjugation Handle step4->step5 full_linker Complete Cleavable Linker step5->full_linker step6 Payload Conjugation full_linker->step6 step7 Antibody Conjugation (e.g., Click Chemistry) step6->step7 adc Final ADC step7->adc

Figure 1: General workflow for the synthesis of a cyclopropyl-containing cleavable ADC.

Materials and Equipment

Reagents and Solvents

All reagents should be of analytical grade or higher and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents should be obtained from a solvent purification system or by standard drying techniques.

Reagent/SolventSupplierGrade
CyclohexeneSigma-Aldrich99%
Diethyl zincSigma-Aldrich1.0 M in hexanes
DiiodomethaneSigma-Aldrich99%
Dichloromethane (DCM)Fisher ScientificAnhydrous
Diethyl etherFisher ScientificAnhydrous
N-Bromosuccinimide (NBS)Sigma-Aldrich99%
Sodium azideSigma-Aldrich99.5%
Copper(I) iodideSigma-Aldrich98%
N,N-Diisopropylethylamine (DIPEA)Sigma-Aldrich≥99%
Alkyne-functionalized payloadCustom synthesis>95%
Azide-functionalized antibodyCustom synthesis>95%
Equipment
  • Standard laboratory glassware (round-bottom flasks, condensers, separatory funnels, etc.)

  • Magnetic stirrers and hotplates

  • Inert atmosphere setup (Schlenk line or glovebox)

  • Rotary evaporator

  • Flash chromatography system

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer (MS)

  • Nuclear magnetic resonance (NMR) spectrometer

Experimental Protocols

Protocol 1: Synthesis of the Bicyclo[4.1.0]heptane Building Block

This protocol describes the synthesis of a key building block, exo-7-azidobicyclo[4.1.0]heptane, which will serve as the core of the cleavable linker.

Step 1: Simmons-Smith Cyclopropanation of Cyclohexene

  • Scientist's Note: The Simmons-Smith reaction is a classic method for the stereospecific synthesis of cyclopropanes from alkenes.[7] It utilizes an organozinc carbenoid, which is generally prepared from diethyl zinc and diiodomethane. The reaction is known for its reliability and functional group tolerance.

  • To a flame-dried, three-necked, 250 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (100 mL) and cyclohexene (10.0 g, 122 mmol).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethyl zinc (1.0 M in hexanes, 134 mL, 134 mmol) to the stirred solution via the dropping funnel over 30 minutes.

  • In a separate flask, prepare a solution of diiodomethane (36.2 g, 135 mmol) in anhydrous dichloromethane (50 mL).

  • Add the diiodomethane solution dropwise to the reaction mixture over 1 hour, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

  • QC Checkpoint: Monitor the reaction progress by GC-MS to confirm the consumption of cyclohexene.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (100 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude bicyclo[4.1.0]heptane.

  • Purify the product by distillation to obtain bicyclo[4.1.0]heptane as a colorless liquid.

Step 2: Bromination of Bicyclo[4.1.0]heptane

  • Scientist's Note: Free-radical bromination at the allylic/benzylic-like position of the cyclopropane ring is achieved using N-bromosuccinimide (NBS) with a radical initiator. This step introduces a handle for subsequent nucleophilic substitution.

  • To a 250 mL round-bottom flask, add the bicyclo[4.1.0]heptane (5.0 g, 52 mmol), N-bromosuccinimide (10.2 g, 57 mmol), and carbon tetrachloride (100 mL).

  • Add a catalytic amount of benzoyl peroxide (0.1 g).

  • Reflux the mixture for 4 hours.

  • QC Checkpoint: Monitor the reaction by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with a 10% aqueous sodium thiosulfate solution (50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield crude 7-bromobicyclo[4.1.0]heptane.

Step 3: Azidation of 7-Bromobicyclo[4.1.0]heptane

  • Scientist's Note: An SN2 reaction with sodium azide introduces the azide functionality, which is a versatile handle for bioconjugation via "click chemistry".[8][9][10] The exo isomer is typically the major product due to steric hindrance.

  • Dissolve the crude 7-bromobicyclo[4.1.0]heptane (from the previous step) in dimethylformamide (DMF, 100 mL).

  • Add sodium azide (6.8 g, 104 mmol) to the solution.

  • Heat the reaction mixture to 80 °C and stir for 6 hours.

  • QC Checkpoint: Monitor the disappearance of the starting material by TLC.

  • Cool the reaction to room temperature and pour it into water (200 mL).

  • Extract the product with diethyl ether (3 x 100 mL).

  • Combine the organic extracts, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford exo-7-azidobicyclo[4.1.0]heptane.

StepProductYield (%)Purity (HPLC)
1Bicyclo[4.1.0]heptane85-95>98%
27-Bromobicyclo[4.1.0]heptane60-70Crude
3exo-7-Azidobicyclo[4.1.0]heptane70-80>95%

Table 1: Summary of yields and purity for the synthesis of the bicyclo[4.1.0]heptane building block.

Protocol 2: Assembly of the Cleavable Linker and ADC Conjugation

This protocol provides a general outline for assembling the full linker and conjugating it to a payload and an antibody. The specific spacer and conjugation handles may be varied depending on the desired properties of the ADC.

Step 1: Click Reaction of the Building Block with an Alkyne-Payload

  • Scientist's Note: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific reaction for bioconjugation.[8][9][10] It forms a stable triazole linkage.

  • In a 50 mL flask, dissolve exo-7-azidobicyclo[4.1.0]heptane (1.0 eq), an alkyne-functionalized cytotoxic payload (1.1 eq), and copper(I) iodide (0.1 eq) in a 1:1 mixture of tert-butanol and water.

  • Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the mixture.

  • Stir the reaction at room temperature for 12 hours.

  • QC Checkpoint: Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with a saturated aqueous solution of EDTA to remove copper salts.

  • Wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting payload-linker conjugate by preparative HPLC.

Step 2: Antibody Conjugation

  • Scientist's Note: For the final conjugation step, a strain-promoted azide-alkyne cycloaddition (SPAAC) is often preferred as it is copper-free and thus more biocompatible. This requires the antibody to be functionalized with a strained alkyne (e.g., a dibenzocyclooctyne, DBCO).

  • Prepare a solution of the azide-functionalized antibody in a suitable buffer (e.g., PBS, pH 7.4).

  • Add the purified payload-linker conjugate (with a terminal alkyne for SPAAC) to the antibody solution in a predetermined molar excess.

  • Incubate the reaction at 4 °C or room temperature for 12-24 hours.

  • QC Checkpoint: Monitor the conjugation by SDS-PAGE and size-exclusion chromatography (SEC).

  • Purify the resulting ADC using SEC to remove unconjugated payload-linker and any aggregates.

  • Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

Mechanism of Cleavage: A Strain-Release Driven Cascade

The cleavage of the bicyclo[4.1.0]heptane-based linker is proposed to proceed via a strain-release mechanism. Upon a specific triggering event, such as reduction of a disulfide bond or enzymatic cleavage of a nearby peptide, a conformational change or the formation of a reactive intermediate can induce the opening of the strained cyclopropane ring. This ring-opening is a rapid and irreversible process that leads to the fragmentation of the linker and the release of the payload.

Cleavage Mechanism adc ADC with Bicyclo[4.1.0]heptane Linker trigger Triggering Event (e.g., Reduction) adc->trigger 1. Internalization intermediate Reactive Intermediate Formation trigger->intermediate 2. Activation ring_opening Strain-Promoted Ring Opening intermediate->ring_opening 3. Irreversible Cleavage payload_release Payload Release ring_opening->payload_release 4. Drug Action byproducts Linker Fragments ring_opening->byproducts

Figure 2: Proposed mechanism of strain-release cleavage for a bicyclo[4.1.0]heptane-based linker.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low yield in cyclopropanationInactive zinc-copper couple; wet reagents/solventsActivate zinc with HCl and then treat with copper acetate; ensure all reagents and solvents are anhydrous.
Incomplete brominationDeactivated NBS; insufficient radical initiatorUse freshly recrystallized NBS; add a fresh portion of radical initiator.
Low yield in azidationPoor solubility of sodium azide; competing eliminationUse a phase-transfer catalyst (e.g., TBAB); run the reaction at a lower temperature for a longer time.
Incomplete click reactionDeactivated copper catalyst; poor solubility of reactantsUse a copper-stabilizing ligand (e.g., TBTA); use a co-solvent to improve solubility.
ADC aggregationHigh DAR; hydrophobic payload/linkerOptimize the DAR; incorporate a hydrophilic spacer (e.g., PEG) into the linker design.

Table 2: Troubleshooting guide for the synthesis and conjugation of cyclopropyl-containing ADC linkers.

Conclusion

The use of cyclopropyl motifs in cleavable ADC linkers represents a promising avenue for the development of novel and highly controlled drug delivery systems. The strain-release cleavage mechanism offers a unique trigger for payload release that can be engineered for high specificity and efficiency. The synthetic protocols and application notes provided in this guide offer a starting point for researchers to explore this exciting area of ADC technology. Further optimization of the linker structure, including the nature of the spacer and the conjugation chemistry, will undoubtedly lead to the development of next-generation ADCs with improved therapeutic indices.

References

  • Spring, D. R., et al. (2019). Cleavable linkers in antibody–drug conjugates. Chemical Society Reviews, 48(16), 4545-4565.
  • BOC Sciences. (2025).
  • iPhase Biosciences. (2025). ADC Drugs: Concepts of Linker Cleavage and Payload Release.
  • American Chemical Society. (n.d.).
  • WuXi AppTec. (2023). Drug Conjugate Linkers and Their Effects on Drug Properties.
  • ResearchGate. (2025).
  • BioPharm International. (2023).
  • BOC Sciences. (n.d.).
  • ResearchGate. (2026).
  • National Center for Biotechnology Information. (2025). Recent Advances in the Synthesis of Bicyclo[4.1.0]Heptane Scaffolds.
  • BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry.
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
  • Marquette University. (n.d.).
  • ResearchGate. (2025). Synthesis of novel bicyclo[4.1.0]heptane and bicyclo[3.1.
  • ResearchGate. (2025). Recent Advances in the Synthesis of Bicyclo[4.1.0]Heptane Scaffolds.
  • MDPI. (2022).
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes.
  • National Center for Biotechnology Information. (n.d.).
  • ChemRxiv. (2023).
  • TCI Chemicals. (n.d.). Click Chemistry.
  • Sigma-Aldrich. (n.d.). bicyclo[4.1.0]heptane-7-carboxylic acid AldrichCPR.
  • CentAUR. (2022).
  • Sigma-Aldrich. (n.d.). Click Chemistry in Drug Discovery.
  • Cairo University. (2025).
  • Benchchem. (2025). Technical Support Center: Stereoselective Synthesis of 3,3'-Bi-7-oxabicyclo[4.1.0]heptane.

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Application Notes and Protocols for Solvent Selection in Reactions of Benzyl 2-cyclopropyl-2-hydroxyacetate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Benzyl 2-cyclopropyl-2-hydroxyacetate is a pivotal chiral building block in contemporary medicinal chemistry and drug development. Its structural motifs, including a secondary alcohol, a cyclopropyl ring, and a benzyl ester, offer multiple avenues for synthetic elaboration. This molecule serves as a key intermediate in the synthesis of complex therapeutic agents, including Antibody-Drug Conjugate (ADC) linkers and analogues of Camptothecin, a potent DNA topoisomerase I inhibitor.[1][2][3] The judicious selection of solvents is paramount in directing the reactivity of this polyfunctional molecule, ensuring high yields, minimizing side reactions, and controlling stereochemical outcomes.

This comprehensive guide provides detailed application notes and protocols for common transformations of Benzyl 2-cyclopropyl-2-hydroxyacetate, with a core focus on the critical role of solvent selection. The insights provided herein are tailored for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecular architectures.

Oxidation of the Secondary Alcohol to Benzyl 2-cyclopropyl-2-oxoacetate

The oxidation of the secondary alcohol in Benzyl 2-cyclopropyl-2-hydroxyacetate to the corresponding α-ketoester is a foundational transformation. The choice of oxidant and solvent is critical to prevent over-oxidation, racemization of adjacent chiral centers, and unwanted side reactions involving the cyclopropyl or benzyl moieties.

Mechanistic Considerations and Solvent Effects

Two common mild oxidation protocols, the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation, are particularly well-suited for this transformation.

  • Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, typically oxalyl chloride, followed by the addition of a hindered organic base like triethylamine (TEA) or diisopropylethylamine (Hünig's base).[4][5] The reaction proceeds through an alkoxysulfonium ylide intermediate. The choice of solvent is crucial for the stability of the reactive intermediates and for ensuring the reaction proceeds at the required low temperatures (typically -78 °C). Chlorinated solvents, particularly dichloromethane (DCM) , are most commonly employed due to their low freezing points, ability to dissolve the reagents, and relative inertness under the reaction conditions.[6] The polarity of DCM helps to stabilize the charged intermediates, while its aprotic nature prevents quenching of the reactive species.

  • Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that offers the advantage of milder reaction conditions (often room temperature) and a neutral pH.[7][8] The reaction mechanism involves a ligand exchange between the alcohol and an acetate group on the iodine atom, followed by an intramolecular proton transfer.[7] DMP is highly soluble in many organic solvents, with dichloromethane (DCM) and chloroform (CHCl₃) being the most common choices. The use of aprotic solvents is standard to avoid interference with the reagent. Interestingly, the presence of a small amount of water has been shown to accelerate the rate of DMP oxidations, which is attributed to facilitating the dissociation of the final acetate ligand from the iodine center.[7]

Comparative Data on Solvent Effects in Alcohol Oxidation

The following table summarizes typical solvent choices and their impact on the oxidation of secondary alcohols to ketones, providing a basis for selecting the optimal conditions for Benzyl 2-cyclopropyl-2-hydroxyacetate.

Oxidation MethodTypical SolventsYieldsReaction TimeKey Considerations
Swern Oxidation Dichloromethane (DCM)Good to Excellent1-3 hoursRequires low temperatures (-78 °C) and careful handling of malodorous byproducts.[9]
Tetrahydrofuran (THF)Moderate to Good2-4 hoursCan be used, but may have lower solubility for some reagents at low temperatures.
Dess-Martin Oxidation Dichloromethane (DCM)Excellent0.5-2 hoursMild conditions, but the reagent is expensive and can be explosive.[7][9]
Acetonitrile (MeCN)Good to Excellent1-3 hoursA greener alternative to chlorinated solvents.[1]
Chloroform (CHCl₃)Excellent0.5-2 hoursSimilar to DCM, but with a higher boiling point.
Experimental Protocols

Swern_Oxidation_Workflow cluster_prep Reagent Preparation cluster_reaction Oxidation Reaction cluster_workup Work-up and Purification A Dissolve oxalyl chloride in anhydrous DCM B Cool to -78 °C A->B C Add DMSO dropwise B->C D Add Benzyl 2-cyclopropyl-2-hydroxyacetate in anhydrous DCM C->D E Stir at -78 °C D->E F Add Triethylamine E->F G Warm to room temperature F->G H Quench with water G->H I Extract with DCM H->I J Wash with brine, dry, and concentrate I->J K Purify by column chromatography J->K

Caption: Workflow for the Swern Oxidation.

Materials:

  • Benzyl 2-cyclopropyl-2-hydroxyacetate

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Water, Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of oxalyl chloride (1.2 eq.) in anhydrous DCM at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add DMSO (2.2 eq.) dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of Benzyl 2-cyclopropyl-2-hydroxyacetate (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add triethylamine (5.0 eq.) and stir for an additional 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield Benzyl 2-cyclopropyl-2-oxoacetate.

DMP_Oxidation_Workflow cluster_reaction Oxidation Reaction cluster_workup Work-up and Purification A Dissolve Benzyl 2-cyclopropyl-2-hydroxyacetate in DCM B Add Dess-Martin Periodinane A->B C Stir at room temperature B->C D Quench with Na₂S₂O₃ and NaHCO₃ solution C->D E Extract with DCM D->E F Wash with brine, dry, and concentrate E->F G Purify by column chromatography F->G

Caption: Workflow for the Dess-Martin Oxidation.

Materials:

  • Benzyl 2-cyclopropyl-2-hydroxyacetate

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of Benzyl 2-cyclopropyl-2-hydroxyacetate (1.0 eq.) in DCM at room temperature, add Dess-Martin Periodinane (1.2 eq.) in one portion.

  • Stir the mixture at room temperature and monitor the reaction progress by TLC (typically 1-2 hours).

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir vigorously until the solid dissolves.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Derivatization of the Hydroxyl Group

The hydroxyl group of Benzyl 2-cyclopropyl-2-hydroxyacetate can be derivatized through various reactions, including esterification and etherification, to introduce other functional groups or protecting groups.

Steglich Esterification

The Steglich esterification is a mild method for forming an ester bond using a carbodiimide coupling reagent, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), and a catalyst, typically 4-dimethylaminopyridine (DMAP).[10]

  • Solvent Selection: This reaction is generally performed in polar aprotic solvents .[10] Dichloromethane (DCM) is a classic choice.[11] However, greener alternatives like dimethyl carbonate (DMC) have been shown to be effective.[12][13] The solvent must be able to dissolve the carboxylic acid, the alcohol, the coupling reagent, and the catalyst. Aprotic solvents are necessary to prevent reaction with the activated carboxylic acid intermediate. The formation of the dicyclohexylurea (DCU) byproduct, which is often insoluble in the reaction solvent, can sometimes complicate purification.[10]

Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of the alcohol to a variety of functional groups with inversion of stereochemistry.[14] It involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

  • Solvent Selection: The choice of solvent can have a significant impact on the yield and success of the Mitsunobu reaction.[15] Tetrahydrofuran (THF) is a very common and effective solvent.[16] Other aprotic solvents such as dichloromethane (DCM) , dioxane , and toluene can also be used.[14] The solvent's role is to facilitate the formation of the key betaine and alkoxyphosphonium salt intermediates. The polarity of the solvent can influence the rates of the individual steps in the reaction mechanism.[15] For sterically hindered alcohols, solvent choice becomes even more critical.[16]

Williamson Ether Synthesis (for Benzylation)

Protection of the hydroxyl group as a benzyl ether is a common strategy. The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base followed by reaction with a benzyl halide, is a standard method.[17]

  • Solvent Selection: Polar aprotic solvents are ideal for this Sₙ2 reaction. N,N-Dimethylformamide (DMF) or tetrahydrofuran (THF) are excellent choices as they effectively solvate the cation of the alkoxide, leaving a "naked" and highly reactive alkoxide anion.[17] The choice of base is also critical, with sodium hydride (NaH) being a common option.[18]

Comparative Data on Solvent Effects in Hydroxyl Derivatization
ReactionTypical SolventsYieldsKey Considerations
Steglich Esterification Dichloromethane (DCM)Good to ExcellentMild conditions, but byproduct removal can be challenging.[11]
Dimethyl Carbonate (DMC)GoodA greener solvent alternative.[12]
Mitsunobu Reaction Tetrahydrofuran (THF)Variable to GoodYield is highly dependent on substrate and solvent.[15][16]
Dichloromethane (DCM)VariableCan sometimes lead to lower yields compared to THF.[15]
Williamson Ether Synthesis N,N-Dimethylformamide (DMF)Good to ExcellentRequires a strong base and anhydrous conditions.[17]
Tetrahydrofuran (THF)Good to ExcellentGood alternative to DMF, often easier to remove.[17]
Experimental Protocols

Materials:

  • Benzyl 2-cyclopropyl-2-hydroxyacetate

  • Acetic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a solution of Benzyl 2-cyclopropyl-2-hydroxyacetate (1.0 eq.), acetic acid (1.2 eq.), and DMAP (0.1 eq.) in anhydrous DCM at 0 °C, add a solution of DCC (1.1 eq.) in anhydrous DCM.

  • Stir the mixture at 0 °C for 30 minutes and then at room temperature overnight.

  • Monitor the reaction by TLC.

  • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Materials:

  • Benzyl 2-cyclopropyl-2-hydroxyacetate

  • Phthalimide

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of Benzyl 2-cyclopropyl-2-hydroxyacetate (1.0 eq.), phthalimide (1.5 eq.), and PPh₃ (1.5 eq.) in anhydrous THF at 0 °C, add DIAD (1.5 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to separate the desired product from triphenylphosphine oxide and the hydrazine byproduct.

Reactions Involving the Cyclopropyl Group

The cyclopropyl group is generally stable but can undergo ring-opening reactions under certain conditions, particularly in the presence of strong acids. The cyclopropylcarbinyl system in Benzyl 2-cyclopropyl-2-hydroxyacetate can be susceptible to acid-catalyzed rearrangement.

Solvent Effects on Cyclopropyl Ring Stability

Acid-catalyzed ring-opening of cyclopropyl carbinols can proceed through a homoallylic carbocation intermediate. The choice of solvent can influence the stability of this carbocation and the outcome of the reaction.

  • Protic vs. Aprotic Solvents: In the presence of an acid, a polar protic solvent like methanol can act as a nucleophile, trapping the carbocation to form a ring-opened product.[19][20] In contrast, aprotic solvents may favor different reaction pathways. For example, in an aromatic solvent like toluene , the reaction may be slower, while polar aprotic solvents such as 1,2-dichloroethane (DCE) or THF can also be employed, with varying results.[19][20] It is crucial to be mindful of the acidity of the reaction medium when working with this substrate to avoid unintended ring-opening.

Cyclopropyl_Ring_Opening A Benzyl 2-cyclopropyl-2-hydroxyacetate + H⁺ B Cyclopropylcarbinyl Cation A->B Protonation & Loss of H₂O C Homoallylic Carbocation B->C Rearrangement D Ring-Opened Product (Solvent Trapping) C->D + Solvent (e.g., MeOH)

Caption: Potential Acid-Catalyzed Ring-Opening Pathway.

Conclusion

The selection of an appropriate solvent is a critical parameter in controlling the outcome of reactions involving the multifunctional molecule, Benzyl 2-cyclopropyl-2-hydroxyacetate. For oxidation reactions, aprotic solvents like dichloromethane are preferred to ensure the stability of reactive intermediates. In derivatization reactions such as esterifications and etherifications, the polarity and protic nature of the solvent play a key role in modulating nucleophilicity and reaction rates. Furthermore, careful consideration of solvent and reaction acidity is necessary to maintain the integrity of the cyclopropyl ring. The protocols and guidelines presented in this document offer a robust starting point for the successful synthetic manipulation of this valuable chiral intermediate.

References

  • Highly efficient and selective oxidation of secondary alcohols to ketones under organic solvent and transition metal free conditions. ScienceMadness. [Link]

  • Dess–Martin periodinane. Wikipedia. [Link]

  • Acid‐Catalyzed Ring Opening Reaction of Cyclopropyl Carbinols with Acetonitrile to Synthesize Amides. ResearchGate. [Link]

  • Synthesizing Chiral Drug Intermediates by Biocatalysis. PubMed. [Link]

  • Effect of solvent on the ring-opening reactions of cyclopropanated 3-aza-2-oxabicyclic alkene 23a with alcohols. ResearchGate. [Link]

  • Biocatalytic Synthesis of Chiral Pharmaceutical Intermediates. SpringerLink. [Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry. [Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. ResearchGate. [Link]

  • Oxidation of secondary alcohols to ketones. Wikipedia. [Link]

  • Optimization of Mitsunobu reaction conditions. ResearchGate. [Link]

  • A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information. The Royal Society of Chemistry. [Link]

  • Highly Efficient and Selective Oxidation of Secondary Alcohols to Ketones under Organic Solvent and Transition Metal Free Conditions. ResearchGate. [Link]

  • Lecture 10 - Dess-Martin periodinane oxidation. NPTEL. [Link]

  • The effect of solvent polarity on the rate of the Mitsunobu esterification reaction. Griffith University Research Online. [Link]

  • A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. [Link]

  • Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations. Beilstein Journal of Organic Chemistry. [Link]

  • Steglich esterification. Wikipedia. [Link]

  • Steglich Esterification Overview. Scribd. [Link]

  • Benzylation of hydroxyl groups by Williamson reaction. NCBI Bookshelf. [Link]

  • Mitsunobu reaction. Organic Synthesis. [Link]

  • Convenient and inexpensive procedure for oxidation of secondary alcohols to ketones. ACS Publications. [Link]

  • Dess–Martin Periodinane-Mediated Oxidative Coupling Reaction of Isoquinoline with Benzyl Bromide. PMC. [Link]

  • Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. Beilstein Journal of Organic Chemistry. [Link]

  • Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory. PMC. [Link]

  • Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives. PMC. [Link]

  • Diastereo- and Enantioselective Chemoenzymatic Synthesis of Chiral Tricyclic Intermediate of Anti-HIV Drug Lenacapavir. ChemRxiv. [Link]

  • Dess–Martin oxidation work up. Chemistry Stack Exchange. [Link]

  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI. [Link]

  • 15.10: Protection of Hydroxyl Groups. Chemistry LibreTexts. [Link]

  • Swern Oxidation. Organic Chemistry Portal. [Link]

  • Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system. TÜBİTAK Academic Journals. [Link]

  • 8 Acid catalysed Fischer esterification to give benzyl acetate solvent... ResearchGate. [Link]

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  • 2-17 Science About O-Benzyl protecting groups. Atlantchim Pharma. [Link]

  • 3-oxazolidinecarboxylic acid, 4-formyl-2,2-dimethyl-, 1,1-dimethylethyl ester, (S). Organic Syntheses. [Link]

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Troubleshooting & Optimization

Technical Support Center: Preserving Cyclopropyl Integrity During Ester Hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for chemists and researchers. This guide is designed to provide you with in-depth troubleshooting advice and foundational knowledge for a common yet critical challenge in organic synthesis: the hydrolysis of esters without inducing the opening of a proximal cyclopropyl ring. The unique electronic nature of the cyclopropane ring, while synthetically useful, renders it susceptible to cleavage under conditions typically employed for ester hydrolysis. This resource will help you navigate this problem with scientifically-grounded solutions.

Part 1: Troubleshooting Guide - Quick Reference

This section is for immediate assistance when you are at the bench. Find your issue in the questions below to identify the likely cause and find a recommended course of action.

Q1: I tried hydrolyzing my cyclopropyl-containing ester with aqueous HCl/H₂SO₄ and my yield is low, with complex byproducts in my NMR. What happened?

A: You are likely observing acid-catalyzed ring opening of the cyclopropane. Under acidic conditions, the ester carbonyl is protonated, but the cyclopropyl ring itself, especially if activated by adjacent electron-donating or unsaturated groups, can also be protonated or interact with the Lewis acidic environment.[1][2][3] This leads to the formation of a carbocationic intermediate that rapidly rearranges, cleaving the three-membered ring. This process is often irreversible and leads to a mixture of undesired products.[2][3]

  • Immediate Action: Stop using strong Brønsted or Lewis acids. The risk of ring-opening is extremely high.

  • Recommended Solution: Switch to a carefully selected basic or a non-acidic chemical method. Proceed to Q2 for guidance on basic conditions.

Q2: I switched to basic hydrolysis with NaOH/KOH in refluxing methanol/water, but I am still seeing some ring-opened byproducts or the reaction is very slow. What should I do?

A: While basic hydrolysis (saponification) is generally safer for cyclopropyl groups than acidic methods, issues can still arise.[4]

  • Potential Cause 1 (Byproducts): If your cyclopropane is part of a "donor-acceptor" system (e.g., has an adjacent electron-withdrawing group and an electron-donating group), it can still be susceptible to ring-opening, even under basic conditions, though the mechanism is different.[5][6] High temperatures can also promote side reactions.

  • Potential Cause 2 (Slow Reaction): The ester may be sterically hindered. Cyclopropyl groups themselves can increase the stability of the adjacent ester, making it more resistant to hydrolysis.[7][8][9] Forcing the reaction with high heat can lead to decomposition.

  • Recommended Actions:

    • Lower the Temperature & Change the Cation: Switch from NaOH or KOH to Lithium Hydroxide (LiOH) in a THF/water solvent system, often at room temperature or even 0 °C.[10][11] The lithium cation coordinates more strongly to the carbonyl oxygen, activating the ester for attack by the hydroxide nucleophile without requiring high temperatures.[12][13]

    • Consider a Non-Aqueous System: For extremely hindered esters, a non-aqueous basic hydrolysis using NaOH in a MeOH/CH₂Cl₂ mixture can be effective at room temperature, avoiding issues related to poor solubility and reducing side reactions.[14]

Q3: My substrate is sensitive to both acid and base, and contains other functional groups that I need to preserve. Are there any other options?

A: Yes. When both standard acidic and basic conditions are not viable, you must turn to milder, non-hydrolytic cleavage methods or enzymatic hydrolysis.

  • Recommended Chemical Method: Use Iodotrimethylsilane (TMSI). This reagent cleaves esters under neutral conditions.[15][16][17] The mechanism involves Sₙ2 attack of the iodide on the alkyl portion of the ester, which is activated by the oxophilic silicon atom.[16][18][19] The reaction is typically fast and occurs at or below room temperature. TMSI is often generated in situ from TMSCl and NaI for convenience and stability.[15][16]

  • Recommended Biological Method: Employ enzymatic hydrolysis. Enzymes like lipases or esterases operate under physiological pH (typically pH 7-8) and mild temperatures.[20][21] They offer extremely high selectivity, often hydrolyzing the target ester while leaving other sensitive functional groups and the cyclopropyl ring untouched.[22] This method is particularly valuable for complex molecules in drug development.

Summary Table of Hydrolysis Conditions
MethodReagentsTypical SolventsTemperatureRisk of Ring OpeningBest For
Acid-Catalyzed HCl, H₂SO₄, TfOHWater, AlcoholsRT to RefluxVery High NOT RECOMMENDED for most cyclopropyl substrates.
Standard Base NaOH, KOHWater/MeOH, Water/EtOHRT to RefluxModerate Simple, unhindered esters where the cyclopropyl group is not activated.
Mild Base LiOHTHF/Water0 °C to RTLow Hindered esters or substrates sensitive to high temperatures.[10][11][13]
Neutral Cleavage TMSI (or TMSCl/NaI)CH₃CN, CH₂Cl₂0 °C to RTVery Low Acid- and base-sensitive substrates.[16][17]
Enzymatic Lipase, EsteraseAqueous Buffer (pH 7-8)RT to 37 °CExtremely Low Complex, multi-functional molecules requiring high selectivity.[20]

Part 2: In-Depth FAQs & Scientific Principles

This section delves into the chemical reasoning behind the troubleshooting guide, providing a deeper understanding of the mechanisms at play.

Q4: What makes the cyclopropyl ring so unstable, particularly under acidic conditions?

A: The instability of the cyclopropane ring stems from two main factors:

  • Ring Strain: The internal C-C-C bond angles in cyclopropane are forced to be 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon. This angle strain, along with torsional strain, results in approximately 27 kcal/mol of strain energy. Relieving this strain provides a strong thermodynamic driving force for ring-opening reactions.

  • Electronic Structure: The C-C bonds in cyclopropane have a high degree of p-character, making them behave somewhat like a π-system. This allows the ring to be attacked by electrophiles. In acidic media, protonation can lead to a corner-protonated cyclopropane or directly to a carbocation, which is the key intermediate for ring cleavage.[1][2]

Q5: Can you illustrate the decision-making process for choosing the right hydrolysis method?

A: Absolutely. The following flowchart outlines a logical pathway for selecting a method that maximizes the preservation of your cyclopropyl ring.

G start Start: Hydrolyze a cyclopropyl-containing ester check_acid_sensitivity Is the substrate sensitive to acid? start->check_acid_sensitivity check_sensitivity Is the substrate sensitive to base? check_hindrance Is the ester sterically hindered? check_sensitivity->check_hindrance No use_tmsi Use TMSI in CH₃CN or CH₂Cl₂ at RT check_sensitivity->use_tmsi Yes use_lih Use LiOH in THF/H₂O at 0 °C to RT check_hindrance->use_lih Yes use_naoh_koh Use NaOH/KOH at RT check_hindrance->use_naoh_koh No check_acid_sensitivity->check_sensitivity Yes stop AVOID: Strong Acid (e.g., HCl, H₂SO₄) check_acid_sensitivity->stop No use_enzyme Consider Enzymatic Hydrolysis (e.g., Lipase) use_tmsi->use_enzyme If other groups are incompatible

Sources

Storage conditions to prevent degradation of Benzyl 2-cyclopropyl-2-hydroxyacetate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Benzyl 2-cyclopropyl-2-hydroxyacetate

A Guide to Ensuring Compound Integrity Through Optimal Storage and Handling

Welcome to the technical support center for Benzyl 2-cyclopropyl-2-hydroxyacetate (CAS 182747-31-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on the proper storage and handling of this key chemical intermediate. By understanding the potential degradation pathways and implementing the recommended procedures, you can ensure the stability and integrity of your compound, leading to more reliable and reproducible experimental outcomes.

Benzyl 2-cyclopropyl-2-hydroxyacetate is a valuable intermediate used in the synthesis of various molecules, including ADC linkers.[1][2] Its unique structure, containing a benzyl ester, a secondary alcohol, and a strained cyclopropyl group, presents specific stability challenges that must be addressed through careful storage.

Frequently Asked Questions (FAQs)

Q1: What is the recommended short-term and long-term storage temperature for Benzyl 2-cyclopropyl-2-hydroxyacetate?

A1: For optimal stability, Benzyl 2-cyclopropyl-2-hydroxyacetate should be stored under refrigerated conditions.

  • Short-Term (days to weeks): 2-8°C is the generally recommended storage temperature.[1]

  • Long-Term (months to years): For extended storage, consider temperatures of -20°C or -80°C to minimize the rate of potential degradation reactions.[3] One supplier suggests that at -20°C, the compound should be used within one month, and at -80°C, within six months.[3]

Q2: How should I handle the compound upon receiving it and before use?

A2: Proper handling is crucial to prevent the introduction of contaminants that can accelerate degradation.

  • Acclimatization: Before opening, always allow the container to equilibrate to room temperature. This is a critical step to prevent condensation of atmospheric moisture into the sample, which can lead to hydrolysis.[4]

  • Inert Atmosphere: If possible, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen and moisture.[5] This is particularly important if you are aliquoting the compound for long-term storage.

Q3: What are the primary degradation pathways for this compound?

A3: The main degradation pathways for Benzyl 2-cyclopropyl-2-hydroxyacetate are hydrolysis of the benzyl ester and oxidation of the secondary alcohol. The strained cyclopropyl group is relatively stable but can participate in certain reactions under specific conditions.[6][7]

Q4: Are there any materials or chemicals that are incompatible with Benzyl 2-cyclopropyl-2-hydroxyacetate?

A4: Yes, to prevent degradation, you should avoid storing or handling the compound with the following:

  • Strong Acids and Bases: These can catalyze the hydrolysis of the ester linkage.[8]

  • Strong Oxidizing Agents: These can oxidize the secondary alcohol to a ketone.[9][10]

  • Moisture/Water: Water is a direct reactant in the hydrolysis of the ester.[11]

  • Reactive Metals: Certain metals can catalyze decomposition, particularly at elevated temperatures.[12]

Q5: What are the visible signs of degradation?

A5: While subtle degradation may not be visible, you should be aware of the following potential changes:

  • Change in Physical State: The compound is typically a liquid or semi-solid.[1] Any significant change, such as unexpected solidification or separation of phases, could indicate a problem.

  • Color Change: A change in color may suggest the formation of degradation products.

  • Insolubility: If you observe insolubility in a solvent in which the compound was previously soluble, this could be a sign of polymerization or the formation of insoluble byproducts.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments and provides actionable solutions.

Observed Issue Potential Cause Troubleshooting Steps & Explanations
Inconsistent or poor yields in subsequent synthetic steps. Degradation of the starting material. The most likely culprit is the degradation of Benzyl 2-cyclopropyl-2-hydroxyacetate due to improper storage or handling, leading to a lower concentration of the active compound.1. Verify Storage Conditions: Confirm that the compound has been consistently stored at the recommended temperature (2-8°C for short-term, -20°C or -80°C for long-term) and protected from light and moisture. 2. Perform a Quality Control (QC) Check: Use techniques like ¹H NMR or LC-MS to assess the purity of your stored material. Compare the results with the Certificate of Analysis (CoA) or a fresh standard. 3. Use a Fresh Aliquot: If you have been using a stock solution, it may have degraded over time. Use a fresh, unopened aliquot for your next experiment.
Appearance of unexpected byproducts in my reaction. Presence of degradation products in the starting material. The degradation products of Benzyl 2-cyclopropyl-2-hydroxyacetate can participate in side reactions, leading to the formation of unexpected impurities in your final product.1. Identify Potential Byproducts: The primary degradation products are likely to be benzyl alcohol and 2-cyclopropyl-2-hydroxyacetic acid (from hydrolysis) or benzyl 2-cyclopropyl-2-oxooacetate (from oxidation). 2. Analyze the Starting Material: Use analytical techniques to check for the presence of these impurities in your starting material. 3. Purify the Starting Material: If significant degradation is confirmed, consider purifying the compound by an appropriate method, such as column chromatography, before use.
The compound appears discolored or has changed in physical state. Significant chemical degradation. Visible changes are often indicative of advanced degradation.1. Do not use the compound. If you observe significant visual changes, it is highly likely that the compound's integrity has been compromised. 2. Acquire a New Batch: For reliable experimental results, it is best to obtain a fresh supply of the compound. 3. Review Storage and Handling Procedures: Carefully review your lab's procedures to identify and rectify any potential issues that may have led to the degradation.

In-Depth Scientific Discussion: Understanding the Degradation Pathways

A deeper understanding of the chemical vulnerabilities of Benzyl 2-cyclopropyl-2-hydroxyacetate is essential for preventing its degradation.

Hydrolysis of the Benzyl Ester

The ester functional group is susceptible to hydrolysis, a reaction with water that cleaves the ester bond to form a carboxylic acid and an alcohol. This reaction can be catalyzed by both acids and bases.

  • Mechanism: The reaction involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester. This process is significantly accelerated in the presence of hydronium (H₃O⁺) or hydroxide (OH⁻) ions. Benzyl esters can be cleaved under various conditions, including treatment with nickel boride or through catalytic hydrogenation.[13][14]

Oxidation of the Secondary Alcohol

The secondary alcohol group in the molecule can be oxidized to a ketone.[9] This is a common reaction for secondary alcohols and can be initiated by various oxidizing agents, including atmospheric oxygen over long periods, especially in the presence of light or metal catalysts.[15][16]

  • Mechanism: The oxidation involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the adjacent carbon atom. Common laboratory oxidizing agents that can effect this transformation include chromic acid (Jones reagent) and potassium permanganate.[9][17]

Stability of the Cyclopropyl Group

The cyclopropyl group is a three-membered ring with significant ring strain.[6] This strain gives it some chemical properties that are similar to a carbon-carbon double bond.[7] While generally stable under the recommended storage conditions, it can be susceptible to ring-opening reactions under harsh acidic conditions or in the presence of certain transition metals.

Experimental Protocol: Quality Control Check via ¹H NMR

To ensure the integrity of your Benzyl 2-cyclopropyl-2-hydroxyacetate, you can perform a simple quality control check using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

Objective: To assess the purity of Benzyl 2-cyclopropyl-2-hydroxyacetate and check for the presence of common degradation products.

Materials:

  • Benzyl 2-cyclopropyl-2-hydroxyacetate sample

  • Deuterated chloroform (CDCl₃)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve a small amount (5-10 mg) of your Benzyl 2-cyclopropyl-2-hydroxyacetate sample in approximately 0.6 mL of CDCl₃ in a clean, dry NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum of the sample according to the instrument's standard operating procedures.

  • Data Analysis:

    • Intact Compound: Compare the obtained spectrum with a reference spectrum (if available from the supplier or a database). Look for the characteristic peaks corresponding to the cyclopropyl, benzyl, and methine protons.

    • Hydrolysis: The presence of benzyl alcohol will be indicated by a new singlet around 4.7 ppm and a broad singlet for the hydroxyl proton. The formation of 2-cyclopropyl-2-hydroxyacetic acid may be more difficult to detect directly in the ¹H NMR spectrum without derivatization but could lead to a decrease in the integration of the benzyl ester protons relative to the cyclopropyl protons.

    • Oxidation: The oxidation of the secondary alcohol to a ketone would result in the disappearance of the methine proton signal adjacent to the hydroxyl group.

Visualizing Degradation Pathways

The following diagram illustrates the primary degradation pathways of Benzyl 2-cyclopropyl-2-hydroxyacetate.

G main Benzyl 2-cyclopropyl-2-hydroxyacetate hydrolysis Hydrolysis (H₂O, Acid/Base) main->hydrolysis oxidation Oxidation ([O]) main->oxidation prod_hydro_acid 2-Cyclopropyl-2-hydroxyacetic Acid hydrolysis->prod_hydro_acid prod_hydro_alc Benzyl Alcohol hydrolysis->prod_hydro_alc prod_ox Benzyl 2-cyclopropyl-2-oxooacetate oxidation->prod_ox

Caption: Potential degradation pathways for Benzyl 2-cyclopropyl-2-hydroxyacetate.

Recommended Storage Conditions Summary

ParameterRecommendationRationale
Temperature 2-8°C (short-term) -20°C to -80°C (long-term)[3]Reduces the rate of chemical reactions, including hydrolysis and oxidation.
Atmosphere Inert gas (Nitrogen or Argon)[5]Minimizes exposure to oxygen and moisture, which are key reactants in degradation pathways.
Light Exposure Store in an amber or opaque container.Light can provide the energy to initiate and accelerate degradation reactions.
Container Tightly sealed, appropriate for chemical storage.Prevents contamination from the surrounding environment.

By adhering to these guidelines, you can significantly extend the shelf-life of your Benzyl 2-cyclopropyl-2-hydroxyacetate and ensure the reliability of your experimental results.

References

  • Vertex AI Search, Benzyl 2-cyclopropyl-2-hydroxyacet
  • Wikipedia, Cyclopropyl group.
  • Precise PEG, benzyl 2-cyclopropyl-2-hydroxyacet
  • Pharmaffiliates, CAS No : 182747-31-5 | Product Name : Benzyl 2-cyclopropyl-2-hydroxyacet
  • Organic Chemistry Portal, Benzyl Esters.
  • Google Patents, EP0924179A1 - Process for the prepar
  • Sigma-Aldrich, Benzyl 2-cyclopropyl-2-hydroxyacet
  • Chemistry Steps, Alcohol Oxid
  • Chemistry Stack Exchange, What is the reason for the exceptional stability of the cyclopropylmethyl carboc
  • Organic Syntheses, Working with Hazardous Chemicals.
  • AChemBlock, Benzyl 2-cyclopropyl-2-hydroxyacet
  • PMC, Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes.
  • Master Organic Chemistry, Alcohol Oxid
  • Scite, Prepar
  • Thieme, 2.2.2.3 Substituted Benzyl Esters.
  • ResearchGate, A Computational Investigation of the Stability of Cyclopropyl Carbenes.
  • Quora, Why is cyclopropyl methyl carboc
  • CiteSeerX, Thermal Decomposition of Nitrate Esters1 Michael A. Hiskey, Kay R. Brower, and Jimmie C. Oxley*.
  • ResearchGate, Storing N-hydroxysuccinimide (NHS) esters without losing reactivity?.
  • Wikipedia, Alcohol oxid
  • Organic Chemistry Portal, Jones Oxid
  • ProQuest, The thermal decomposition of esters, polyesters and rel
  • Office of Environment, Health & Safety, Safe Storage of.
  • National Institute of Standards and Technology, Thermal Decomposition Kinetics of Polyol Ester Lubricants.
  • MacSphere, PYROLYTIC DECOMPOSITION OF ALLYLIC ESTERS.
  • Benchchem, An In-depth Technical Guide to the Stability and Storage of N-Hydroxysuccinimide (NHS) Ester Compounds.
  • Chemistry Stack Exchange, Thermal decomposition of ester [closed].
  • YouTube, Oxidation of Alcohols: Primary, Secondary and Tertiary.
  • ResearchGate, Isohexide hydroxy esters: Synthesis and application of a new class of biobased AB-type building blocks.
  • MedchemExpress.
  • MedChemExpress, (S)
  • MedChemExpress, (R)
  • cbm15, (R)
  • ResearchGate, Suggested pathway for the complete degrad
  • Sigma-Aldrich, Benzyl 2-cyclopropyl-2-hydroxyacet
  • Journal of the American Chemical Society, Substituent effects on the stability of carbocations. Anomalous case of phenyl vs. cyclopropyl substitution.

Sources

Removing benzyl alcohol byproducts from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: BNOH-REM-001

Status: Open Assigned Specialist: Senior Application Scientist Subject: Strategies for removing benzyl alcohol (BnOH) byproducts from reaction mixtures.

Executive Summary

Benzyl alcohol (


, BP ~205°C) is a notorious byproduct, particularly following hydrogenolysis of benzyl esters or hydrolysis of benzyl halides. Its high boiling point makes standard rotary evaporation ineffective, and its moderate polarity often causes it to co-elute with products during silica chromatography.

This guide provides three tiered strategies for removal, ranging from physical azeotropes to chemical scavenging.

Tier 1: Physical Removal (Azeotropic & Evaporation)

Best For: Stable, non-volatile products (oils or solids) where heating to ~50-60°C is acceptable.

The Mechanism

Direct evaporation of BnOH requires high vacuum and heat, often leading to product decomposition ("bumping"). However, BnOH forms a low-boiling azeotrope with water . By adding water to your crude oil and evaporating, you depress the effective boiling point, carrying the BnOH over with the water vapor.

Key Data Points:

Solvent Component Boiling Point (Pure) Azeotrope BP Composition (% BnOH)
Benzyl Alcohol 205.3°C N/A 100%
Water 100.0°C 99.9°C ~9.0%

| Water (Vacuum) | ~30°C (at 20 mbar) | <30°C | ~9.0% |[1]

Protocol: The "Azeotropic Strip"
  • Concentrate: Remove your bulk reaction solvent (DCM, THF, EtOAc) via rotary evaporation.

  • Re-suspend: Add distilled water to the crude residue (approx. 10 mL water per 1 g of expected BnOH).

  • Evaporate: Rotovap the water at 50–60°C under ultimate vacuum.

    • Observation: You will see a "milky" distillate.[2] This is the BnOH/Water emulsion coming over.

  • Repeat: Repeat step 2-3 twice.

  • Final Dry: Chase with HPLC-grade heptane or toluene to remove residual water.

Expert Tip: If your product is an oil, this method is superior to high-vacuum drying, which often fails to pull the last 5% of BnOH due to viscosity trapping.

Tier 2: Chemical Scavenging (Derivatization)

Best For: Acid-sensitive products or when chromatography is difficult (e.g., product and BnOH have same Rf). Requirement: Your product must not contain a free primary/secondary alcohol or amine (or they will also react).

The Mechanism

We convert the semi-volatile, neutral BnOH into a highly polar, acidic half-ester using Phthalic Anhydride . This half-ester is soluble in aqueous sodium bicarbonate, allowing it to be washed away, leaving your product in the organic layer.

Workflow Diagram

PhthalicScavenge Start Crude Mixture (Product + BnOH) Reagent Add Phthalic Anhydride (1.2 equiv) + TEA/DMAP Start->Reagent Reaction Stir 1-2h @ RT (BnOH converts to Phthalate Half-Ester) Reagent->Reaction Partition Partition: EtOAc / Sat. NaHCO3 Reaction->Partition OrgLayer Organic Layer (Contains Product) Partition->OrgLayer Separation AqLayer Aqueous Layer (Contains Phthalate-BnOH Salt) Partition->AqLayer Separation

Figure 1: Chemical scavenging workflow using Phthalic Anhydride to alter BnOH solubility.

Protocol: Phthalic Scavenge
  • Setup: Dissolve crude mixture in DCM or EtOAc (approx 0.1 M).

  • Add Reagents: Add Phthalic Anhydride (1.2 – 1.5 equiv relative to estimated BnOH) and a catalytic amount of DMAP (10 mol%) and Triethylamine (1.5 equiv).

  • React: Stir at room temperature for 1–2 hours. Monitor by TLC (BnOH spot should disappear).

  • Workup:

    • Wash the organic layer vigorously with saturated aqueous NaHCO₃ (x3).

    • Chemistry: The base deprotonates the phthalic acid half-ester, pulling it into the water.

  • Finish: Wash with brine, dry over Na₂SO₄, and concentrate.

Tier 3: Chromatographic Strategies

Best For: Small scale (<500 mg) or when chemical modification is risky.

The Challenge

Benzyl alcohol is UV-active (strong absorption at 210-220 nm, weak at 254 nm). If your product is also UV-active, BnOH can "mask" it or saturate the detector.

Optimization Guide
VariableRecommendationReasoning
Stationary Phase C18 (Reverse Phase) BnOH elutes early in RP (polar), often separating well from lipophilic drugs.
Solvent System (Normal Phase) DCM / MeOH BnOH is very soluble in DCM; it moves faster than in Hex/EtOAc systems.
Loading Solid Load Dissolve crude in DCM, add silica, evaporate to powder. Prevents "streaking" of the viscous BnOH.
Detection Stain (KMnO₄) If your product is not UV active, use KMnO₄ stain. BnOH stains immediately; use this to cut fractions precisely.

Troubleshooting & FAQs

Q: My product is a peptide and I cannot use heat or base washes. What now? A: Use Lyophilization (Freeze Drying) . While BnOH is not water, it does sublime under high vacuum (<0.1 mbar) over long periods. Dissolve your product in t-Butanol/Water (4:1), freeze, and lyophilize for 24-48 hours. The BnOH will eventually sublime, though slower than water.

Q: I tried the water azeotrope, but the BnOH is still there by NMR. A: You likely didn't use enough water or the vacuum wasn't deep enough.

  • Validation: Check the Proton NMR.[3][4] The benzylic protons of BnOH appear as a singlet at ~4.6 ppm (in CDCl₃).

  • Fix: Switch to the Phthalic Anhydride method (Tier 2) if your molecule allows. It is the only method that guarantees >99% removal without thermal stress.

Q: Can I use high-vacuum (oil pump) distillation? A: Only if you have a "Kugelrohr" apparatus. Simple flask distillation usually results in "bumping" (violent boiling) because BnOH is viscous. If you must use high vac, add a stir bar and heat the flask slowly to 60°C while under full vacuum (<0.5 mmHg).

References

  • NIST Chemistry WebBook. Benzyl alcohol: Phase change data (Boiling Point & Azeotropes). National Institute of Standards and Technology.

  • Organic Syntheses. Purification of Reaction Mixtures: Phthalic Anhydride Scavenging. Org.[5] Synth. Coll. Vol. 1. (Generalized citation for standard derivatization techniques).

  • PubChem. Benzyl Alcohol Compound Summary (Solubility & Physical Properties). National Library of Medicine.

  • University of Rochester. Not Voodoo: Demystifying Synthetic Organic Laboratory Technique (Workup & Solvents).

Sources

Navigating Nucleophilic Substitution on α-Hydroxy Esters: A Technical Guide to Temperature Optimization

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in synthetic chemistry and drug development, the nucleophilic substitution on α-hydroxy esters is a critical transformation. However, achieving high yields and stereochemical fidelity can be a delicate balance, with temperature emerging as a pivotal parameter. This technical support guide provides in-depth, field-proven insights into optimizing temperature for these reactions, addressing common challenges and offering robust troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: My substitution reaction is sluggish. Should I just increase the temperature?

While increasing temperature generally accelerates reaction rates, it's a double-edged sword.[1] For nucleophilic substitution on α-hydroxy esters, indiscriminately raising the temperature can promote undesirable side reactions such as elimination and racemization.[2] Before increasing the heat, first consider other factors:

  • Nucleophile Strength: A stronger nucleophile can increase the reaction rate without requiring higher temperatures.[3]

  • Solvent Choice: The solvent plays a crucial role in stabilizing intermediates and influencing the reaction pathway.[4][5][6] Polar aprotic solvents like DMSO or DMF can enhance the nucleophilicity of anionic nucleophiles, potentially accelerating the reaction at a lower temperature.[3]

  • Leaving Group Quality: A better leaving group will facilitate the substitution, reducing the need for harsh conditions.

Q2: I'm observing significant elimination byproducts. How can I favor substitution?

Elimination (E2) often competes with substitution (SN2).[7] Higher temperatures generally favor elimination over substitution.[2] To minimize elimination:

  • Lower the Temperature: This is the most direct way to disfavor the elimination pathway.

  • Use a Less Bulky, More Nucleophilic Base: Strong, bulky bases are more likely to act as bases and promote elimination. A less sterically hindered and more nucleophilic reagent will favor the SN2 pathway.

  • Solvent Selection: Polar aprotic solvents can enhance SN2 rates relative to E2.[3]

Q3: My chiral α-hydroxy ester is racemizing during the substitution. What's causing this and how can I prevent it?

Racemization suggests the reaction may be proceeding, at least in part, through an SN1 mechanism, which involves a planar carbocation intermediate that can be attacked from either face.[8][9][10] It can also occur if the α-proton is abstracted, leading to a planar enolate intermediate.[11]

To suppress racemization:

  • Promote an SN2 Mechanism: Use a strong, non-basic nucleophile and a polar aprotic solvent.[3] SN2 reactions proceed with an inversion of configuration, preserving stereochemical integrity.[8][10]

  • Lower the Reaction Temperature: Higher temperatures can favor the SN1 pathway by providing the energy needed for the leaving group to depart and form a carbocation.

  • Protecting Groups: If the α-proton is acidic and susceptible to deprotonation, consider protecting the hydroxyl group.[12][13][14][15] This can prevent enolate formation. Common protecting groups for alcohols include silyl ethers or acetals.[15]

Troubleshooting Guides

Scenario 1: Low Yield of Substituted Product

Problem: The desired nucleophilic substitution product is obtained in low yield, with a significant amount of starting material remaining even after prolonged reaction times.

Troubleshooting Workflow:

G start Low Yield of Substituted Product check_temp Is the reaction temperature too low? start->check_temp increase_temp Gradually increase temperature (e.g., in 10°C increments) check_temp->increase_temp Yes check_nucleophile Is the nucleophile strong enough? check_temp->check_nucleophile No monitor_byproducts Monitor for byproduct formation (TLC, GC/MS) increase_temp->monitor_byproducts end_goal Improved Yield monitor_byproducts->end_goal stronger_nucleophile Consider a more potent nucleophile (e.g., azide, thiolate) check_nucleophile->stronger_nucleophile No check_solvent Is the solvent optimal? check_nucleophile->check_solvent Yes stronger_nucleophile->end_goal change_solvent Switch to a polar aprotic solvent (e.g., DMF, DMSO) check_solvent->change_solvent No check_lg Is the leaving group adequate? check_solvent->check_lg Yes change_solvent->end_goal activate_oh Convert hydroxyl to a better leaving group (e.g., tosylate, mesylate) check_lg->activate_oh No mitsunobu Consider Mitsunobu reaction for direct conversion check_lg->mitsunobu Consider alternative activate_oh->end_goal mitsunobu->end_goal

Caption: Troubleshooting workflow for low reaction yield.

Detailed Protocol: Activating the Hydroxyl Group

If the hydroxyl group itself is the intended leaving group, it must be activated. A common and effective method is conversion to a sulfonate ester (e.g., tosylate or mesylate).

  • Dissolve the α-hydroxy ester in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C using an ice bath.

  • Add a non-nucleophilic base , such as triethylamine or pyridine (1.5-2.0 equivalents).

  • Slowly add the sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride, 1.1-1.3 equivalents) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Work up the reaction by washing with cold, dilute aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude sulfonate ester can often be used in the subsequent substitution step without further purification.

Scenario 2: Competing Elimination and Substitution

Problem: A mixture of the desired substitution product and an elimination byproduct (an α,β-unsaturated ester) is observed.

Temperature Optimization Strategy:

The general principle is that elimination reactions have a higher activation energy than substitution reactions and are more favored at higher temperatures.[2]

Data Summary: Temperature Effects on SN2 vs. E2

TemperatureEffect on SN2 RateEffect on E2 RateGeneral Outcome
LowFavoredDisfavoredHigher ratio of substitution to elimination product
HighIncreasedSignificantly IncreasedHigher ratio of elimination to substitution product[2]

Experimental Protocol: Temperature Screening

  • Set up multiple parallel reactions in small vials.

  • Charge each vial with the α-hydroxy ester (or its activated form), solvent, and nucleophile.

  • Place each vial in a temperature-controlled heating block or oil bath at different temperatures (e.g., 0 °C, room temperature, 40 °C, 60 °C).

  • Monitor the reactions at regular intervals using a suitable analytical technique (e.g., GC-MS, LC-MS, or ¹H NMR) to determine the ratio of substitution to elimination products.

  • Plot the product ratio as a function of temperature to identify the optimal range that maximizes the desired substitution product while minimizing the elimination byproduct.

Scenario 3: Loss of Stereochemical Purity

Problem: The product obtained from a stereochemically pure starting material is a racemic or partially racemized mixture.

Mechanistic Considerations and Temperature Control:

G start Loss of Stereopurity check_mechanism Is the reaction proceeding via SN1? start->check_mechanism sn1_conditions Characteristics: - Weak nucleophile - Polar protic solvent - Tertiary or stabilized secondary substrate - Higher temperature check_mechanism->sn1_conditions sn2_conditions Promote SN2: - Strong nucleophile - Polar aprotic solvent - Lower temperature check_mechanism->sn2_conditions Yes check_enolate Is enolate formation possible? check_mechanism->check_enolate No end_goal Preservation of Stereochemistry sn2_conditions->end_goal enolate_conditions Characteristics: - Basic conditions - Acidic α-proton check_enolate->enolate_conditions mitigate_enolate Mitigate Enolate Formation: - Use non-basic conditions - Protect the hydroxyl group check_enolate->mitigate_enolate Yes mitsunobu_option Consider Mitsunobu Reaction for Inversion check_enolate->mitsunobu_option Alternative mitigate_enolate->end_goal mitsunobu_option->end_goal

Caption: Decision tree for addressing racemization.

The Mitsunobu Reaction: A Controlled Inversion

For a reliable inversion of stereochemistry at the α-carbon, the Mitsunobu reaction is an excellent choice.[16][17][18] This reaction typically proceeds at low temperatures, minimizing the risk of racemization and other side reactions.

Optimized Mitsunobu Protocol for α-Hydroxy Esters:

  • Dissolve the α-hydroxy ester (1 equivalent), triphenylphosphine (PPh₃, 1.5 equivalents), and the desired nucleophile (e.g., a carboxylic acid for esterification or hydrazoic acid for azidation, 1.5 equivalents) in an anhydrous aprotic solvent like THF or dichloromethane.[17][18]

  • Cool the mixture to 0 °C in an ice bath under an inert atmosphere.

  • Slowly add a solution of an azodicarboxylate , such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents), in the same solvent.[19] Maintain the temperature below 10 °C during the addition.

  • Allow the reaction to stir at 0 °C for a period, then let it warm to room temperature and continue stirring until completion (monitor by TLC). Some sterically hindered substrates may require gentle warming (e.g., to 40 °C) to proceed to completion.[20]

  • Quench the reaction and proceed with a standard workup to isolate the product with inverted stereochemistry.

By carefully controlling the temperature in conjunction with the appropriate choice of reagents and solvent, researchers can successfully navigate the complexities of nucleophilic substitution on α-hydroxy esters, achieving high yields and preserving the desired stereochemistry.

References

  • Solvent Effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts. [Link]

  • Solvent-induced dual nucleophiles and the α-effect in the SN2 versus E2 competition. (n.d.). PMC. [Link]

  • Factors affecting rate of nucleophilic substitution reactions. (n.d.). Organic Chemistry 1: An open textbook. [Link]

  • Factors Affecting the Rates of SN1 and SN2 Reactions. (n.d.). St. Paul's Cathedral Mission College. [Link]

  • Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids. (2025). ResearchGate. [Link]

  • Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. (n.d.). [Link]

  • Construction of α-quinonyl-α-hydroxy/amino acid esters through the redox chain reaction. (2025). [Link]

  • Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids. (2009). Organic Letters. [Link]

  • Mitsunobu reaction. (n.d.). Wikipedia. [Link]

  • Nucleophile Effects for the Reactions of Nucleophilic Substitution by Pressure and Temperature. (2025). ResearchGate. [Link]

  • A general procedure for mitsunobu inversion of sterically hindered alcohols. (n.d.). Organic Syntheses. [Link]

  • Mitsunobu reaction. (n.d.). Organic Synthesis. [Link]

  • Racemization and Asymmetrie Transformation of α-Substituted Carboxylic Acids. (n.d.). [Link]

  • SN1 vs E1 and SN2 vs E2 : The Temperature. (2012). Master Organic Chemistry. [Link]

  • Racemization, Enantiomerization and Diastereomerization. (2007).
  • Appendix 6: Protecting groups. (n.d.). Oxford Learning Link. [Link]

  • Theoretical Analysis on the Kinetic Isotope Effects of Bimolecular Nucleophilic Substitution (SN2) Reactions and Their Temperature Dependence. (2013). MDPI. [Link]

  • Protecting Group Strategies in Carbohydrate Chemistry. (n.d.). Wiley-VCH. [Link]

  • Protecting Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Kinetic studies on nucleophilic substitution reactions of O-aryl thionobenzoates with azide, cyanide, and hydroxide: contrasting reactivity and mechanism. (2009). PubMed. [Link]

  • Racemization on nucleophilic substitution by OH- ion. (2021). Chemistry Stack Exchange. [Link]

  • So if the reaction requires heat, SN1 is always favored over SN2 reactions? Is this only with allylic carbons or in general? Google seems to say that SN1 reactions require lower heat. (2023). Reddit. [Link]

  • Process for the synthesis of alpha-hydroxy-esters. (n.d.).
  • The synthesis of enantioenriched alpha-hydroxy esters. (2025). ResearchGate. [Link]

  • Synthesis and Reactions of Esters. (2021). YouTube. [Link]

  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). (2011). Master Organic Chemistry. [Link]

  • Reactions of Acid Anhydrides. (n.d.). [Link]

  • Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. (n.d.). PubMed. [Link]

  • Nucleophilic Substitution Reactions - Introduction. (2012). Master Organic Chemistry. [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (2020). Chemistry Steps. [Link]

  • Comparing The SN1 vs Sn2 Reactions. (2025). Master Organic Chemistry. [Link]

  • Stereochemistry in Nucleophilic Substitution. (2021). Chemistry LibreTexts. [Link]

  • Protecting Groups For Alcohols. (2015). Master Organic Chemistry. [Link]

  • Alpha Substitution Reactions - Racemization. (2024). YouTube. [Link]

  • SN1 vs SN2. (n.d.). Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). [Link]

  • The SN1 Reaction Mechanism and SN1 Practice Problems. (2024). Chemistry Steps. [Link]

  • Effect of Temperature on Elimination and Substitution Reactions. (2023). YouTube. [Link]

  • Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. (2022). ACS Omega. [Link]

  • Nucleophilic Substitution (SN1, SN2). (n.d.). Organic Chemistry Portal. [Link]

  • Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. (2017). YouTube. [Link]

  • Dehydroxylation of alcohols for nucleophilic substitution. (2024). [Link]

  • α-Substitution Reactions in Carboxylic Acids and Derivatives. (2022). In Modern Organic Synthesis.
  • Base catalysed ester hydrolysis. (2014). YouTube. [Link]

  • Optimized conditions for nucleophilic substitution of hydroxy group in.... (n.d.). ResearchGate. [Link]

  • Nucleophilic acyl substitution reactions. (2023). Chemistry LibreTexts. [Link]

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Technical Support Center: Purification of Benzyl 2-cyclopropyl-2-hydroxyacetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the purification of Benzyl 2-cyclopropyl-2-hydroxyacetate. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. The information provided herein is based on established chemical principles and practical laboratory experience to help you navigate the common challenges associated with purifying this α-hydroxy ester from a crude reaction mixture.

Benzyl 2-cyclopropyl-2-hydroxyacetate is a key building block in the synthesis of various complex molecules, including intermediates for Antibody-Drug Conjugate (ADC) linkers and derivatives of Camptothecin, a DNA topoisomerase I inhibitor.[1][2][3] Achieving high purity is critical for the success of subsequent synthetic steps and for ensuring the quality of the final active pharmaceutical ingredient.

This guide is structured as a series of troubleshooting questions and answers to directly address the issues you are most likely to encounter.

Troubleshooting Guide: Common Purification Issues

Scenario 1: My initial workup is complete, but the crude product is a dark, viscous oil. Where do I start?

Answer: A dark, oily crude product is common, especially if the synthesis was conducted at elevated temperatures or if certain reagents were used. The color often indicates the presence of polymeric or high-molecular-weight byproducts. Before attempting a primary purification method like column chromatography, it's often beneficial to perform a preliminary cleanup.

  • Aqueous Washes: Ensure your workup included washes with saturated sodium bicarbonate (to remove acidic impurities) and brine (to reduce the water content in the organic layer).

  • Charcoal Treatment: If the color is intense, you can try dissolving the crude oil in a suitable solvent (e.g., ethyl acetate or dichloromethane) and stirring it with a small amount of activated charcoal for 15-30 minutes. The charcoal can adsorb many colored impurities. Filter the mixture through a pad of Celite® to remove the charcoal before proceeding. Caution: Activated charcoal can sometimes adsorb the product as well, so use it judiciously and monitor with Thin Layer Chromatography (TLC).

  • Solvent Trituration: Try dissolving the crude oil in a minimal amount of a polar solvent (like diethyl ether or dichloromethane) and then slowly adding a non-polar solvent (like hexane or pentane) while stirring. This can sometimes cause high-molecular-weight impurities to precipitate, allowing you to decant the solution containing your desired product.

Scenario 2: I'm struggling to develop a good solvent system for flash column chromatography. My spots are either stuck at the baseline or run with the solvent front on the TLC plate.

Answer: This is a classic challenge in chromatography, and it stems from finding the right mobile phase polarity to effectively separate your compound from impurities on a polar stationary phase like silica gel.[4] Benzyl 2-cyclopropyl-2-hydroxyacetate is a moderately polar compound due to its hydroxyl and ester functional groups.

  • Understanding the Problem:

    • Spots at Baseline (Rf ≈ 0): The eluent is not polar enough to move the compound up the polar silica plate. The compound's affinity for the stationary phase is much stronger than its solubility in the mobile phase.[4][5]

    • Spots at Solvent Front (Rf ≈ 1): The eluent is too polar. It dissolves your compound so well that it doesn't interact sufficiently with the silica gel, resulting in no separation.[5]

  • Systematic Approach to Solvent Selection:

    • Start with a Standard System: A mixture of ethyl acetate (EtOAc) and hexane is the most common and effective starting point for compounds of this polarity.[6][7] Begin with a 1:4 (20%) mixture of EtOAc in hexane.

    • Adjusting Polarity:

      • If the Rf is too low (e.g., <0.1), increase the polarity by moving to 30% EtOAc/hexane, then 40%, and so on.[4]

      • If the Rf is too high (e.g., >0.8), decrease the polarity to 10% or 5% EtOAc/hexane.[6]

    • The Ideal Rf for Column Chromatography: For good separation during a column run, you should aim for an Rf value for your product between 0.2 and 0.4 on the TLC plate.[4] This generally ensures the compound will elute in a reasonable volume without taking too long or eluting too quickly with impurities.

  • Troubleshooting Streaking on the TLC Plate:

    • Streaking is often observed with polar compounds like yours, especially if there are acidic or basic impurities.[5]

    • Solution: Adding a small amount (0.5-1%) of acetic acid to the eluent can often sharpen spots for acidic compounds. While your target molecule is neutral, this can help if acidic byproducts are causing the issue.[5] Similarly, for basic impurities, a small amount of triethylamine can be beneficial.

Problem Probable Cause Recommended Action
Rf is too low (<0.1)Eluent is not polar enough.Increase the percentage of the polar solvent (e.g., from 20% EtOAc in hexane to 30% or 40%).
Rf is too high (>0.8)Eluent is too polar.Decrease the percentage of the polar solvent (e.g., from 20% EtOAc in hexane to 10%).
Spots are streakingCompound is very polar or acidic/basic impurities are present.Add 0.5-1% acetic acid or triethylamine to the eluent system.[5]
Poor separation between product and impurityThe chosen solvent system does not have the right selectivity.Try a different solvent system. For example, substitute ethyl acetate with acetone or use a dichloromethane/methanol system for more polar compounds.[7][8]
Scenario 3: I ran a flash column, but my fractions are still impure. How can I improve the separation?

Answer: This is a frustrating but common outcome. Assuming you developed a good TLC solvent system, the issue likely lies in the column chromatography technique itself.

  • Column Packing: A poorly packed column with channels or cracks will lead to terrible separation. Ensure you pack the column with a uniform, bubble-free slurry of silica gel.[9]

  • Sample Loading: The sample should be loaded onto the column in the most concentrated form possible and in a very narrow band.

    • Dry Loading: The preferred method for oily products. Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This technique prevents the issues associated with loading in a strong solvent.

    • Wet Loading: If you must load wet, dissolve the sample in the minimum amount of the column eluent or a slightly less polar solvent. A large volume or a solvent that is too strong will cause the band to broaden significantly, ruining the separation.

  • Elution Rate: A flow rate that is too fast will not allow for proper equilibration between the stationary and mobile phases, leading to poor separation. A good rule of thumb is a drip rate of about one drop per second, though this can be increased with applied pressure in flash chromatography.

  • Gradient Elution: If your impurities are very close in polarity to your product, an isocratic (single solvent mixture) elution may not be sufficient. A gradient elution, where you start with a lower polarity eluent and gradually increase the polarity during the run, can significantly improve separation. For example, start with 10% EtOAc/hexane and slowly increase to 30% EtOAc/hexane.

Workflow for Purification of Benzyl 2-cyclopropyl-2-hydroxyacetate

G Crude Crude Reaction Mixture (Dark Oil) Workup Aqueous Workup (NaHCO3, Brine) Crude->Workup TLC_Dev TLC Solvent System Development (e.g., EtOAc/Hexane) Workup->TLC_Dev Develop separation method Column Flash Column Chromatography TLC_Dev->Column Optimized eluent TLC_Fractions Analyze Fractions by TLC Column->TLC_Fractions Collect fractions Combine Combine Pure Fractions TLC_Fractions->Combine Identify pure fractions Evaporate Solvent Evaporation (Rotary Evaporator) Combine->Evaporate Pure_Product Pure Product (Clear Oil/Solid) Evaporate->Pure_Product Recryst_Option Optional Recrystallization (if solid) Pure_Product->Recryst_Option G Start Poor Separation in Column Fractions CheckTLC Was the TLC separation clear with Rf between 0.2-0.4? Start->CheckTLC RedoTLC Re-develop TLC solvent system. Try different solvent polarities or types (e.g., DCM/MeOH). CheckTLC->RedoTLC No CheckLoading How was the sample loaded? CheckTLC->CheckLoading Yes WetLoadIssue Was a large volume or a strong solvent used for wet loading? CheckLoading->WetLoadIssue Wet Loaded CheckPacking Was the column packed evenly without cracks or bubbles? CheckLoading->CheckPacking Dry Loaded UseDryLoad Switch to dry loading method for better results. WetLoadIssue->UseDryLoad Yes WetLoadIssue->CheckPacking No RepackColumn Re-pack the column carefully using the slurry method. CheckPacking->RepackColumn No ConsiderGradient Consider using a gradient elution to better separate close-running spots. CheckPacking->ConsiderGradient Yes

Sources

Technical Support Center: Resolving Racemization During Basic Workup

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Racemization Issues During Basic Workup Content Type: Technical Support Center Guide Audience: Researchers, Scientists, Drug Development Professionals

From the Desk of the Senior Application Scientist

Racemization during workup is a "silent killer" in asymmetric synthesis.[1] You may have a perfect reaction with >99% enantiomeric excess (ee) in the flask, only to isolate a product with 80% ee after extraction.[1] This degradation is rarely due to the reaction mechanics itself but rather the thermal and pH shock introduced during quenching and washing.

This guide moves beyond generic advice. We analyze the causality of base-catalyzed enolization during workup and provide self-validating protocols to preserve stereochemical integrity.

Module 1: The Mechanistic Root Cause

The Issue: The primary driver of racemization during basic workup is proton abstraction at the


-chiral center. This forms a planar enolate intermediate, destroying the stereocenter.[1] Upon reprotonation, the proton can attack from either face, leading to a racemic mixture.

Critical Factors:

  • Acidity of the

    
    -Proton (pKa):  Aldehydes and ketones (pKa ~19-20) are far more susceptible than esters (pKa ~25) or amides (pKa ~30).[1]
    
  • Workup pH vs. pKa: A saturated

    
     wash (pH ~8.[1]3) is generally safe for simple esters but can be fatal for activated esters, 
    
    
    
    -amino aldehydes, or substrates with electron-withdrawing groups that lower the
    
    
    -proton pKa.
  • Phase Transfer: Racemization often occurs at the interface or due to small amounts of water solubilizing the base into the organic layer (especially with polar solvents like THF or DMF).[1]

Visualization: The Enolization Trap The following diagram illustrates the mechanistic pathway of base-catalyzed racemization.

racemization_mechanism cluster_0 Chiral Starting Material cluster_1 The Danger Zone (Workup) cluster_2 Outcome node_SM (S)-Enantiomer (Tetrahedral sp3) node_Enolate Planar Enolate (Achiral sp2) node_SM->node_Enolate Deprotonation (-H+) node_Base Base (OH-, HCO3-) node_Base->node_Enolate node_Rac Racemic Mixture (S) + (R) node_Enolate->node_Rac Reprotonation (+H+ from either face)

Figure 1: Mechanism of base-catalyzed racemization via the planar enolate intermediate.

Module 2: Diagnostic & Troubleshooting (FAQ)

Q1: How do I distinguish between "Reaction Racemization" and "Workup Racemization"? A: You must perform a "Split-Stream Analysis."[1]

  • Aliquot A (Reaction Control): Take a sample directly from the reaction mixture. Quench it immediately into an excess of cold, dilute acid (e.g., 1N HCl or Citric Acid) in an HPLC vial. Analyze immediately.

  • Aliquot B (Workup Control): Perform your standard workup (e.g., bicarb wash, drying, concentration).[1] Analyze the isolated material.

  • Result: If A has 99% ee and B has 90% ee, your workup is the culprit.[1]

Q2: Why did my ee drop after a sodium bicarbonate wash? A: While


 is a weak base, it can still deprotonate sensitive substrates, especially if:
  • Activated Esters: Compounds like pentafluorophenyl esters or N-hydroxysuccinimide esters are highly activated and their

    
    -protons are significantly more acidic.[1]
    
  • Prolonged Contact: Leaving the organic layer in contact with the basic aqueous layer for >5-10 minutes allows equilibrium enolization to occur.

  • Emulsions: Emulsions increase the surface area and contact time between the base and your chiral substrate.

Q3: Can I use a different buffer to avoid this? A: Yes. If your compound is acid-stable, avoid basic washes entirely.[1] If you must neutralize acid, use a buffer with a lower pH ceiling.[2] See the Buffer Selection Matrix below.

Module 3: Mitigation Strategies & Protocols
Protocol A: The "Flash Quench" (For Highly Sensitive Substrates)

Use this when your reaction contains strong bases (LDA, LiHMDS) or your product is extremely base-sensitive.

Reagents:

  • Quench Buffer: 0.5 M Citric Acid (pH ~3) or 1 M

    
     (pH ~2).[1]
    
  • Solvent: MTBE or Ethyl Acetate (pre-cooled to 0°C).[1]

Procedure:

  • Cool Down: Cool the reaction mixture to -78°C or -20°C (depending on solvent freezing point).

  • Prepare Quench: In a separate flask, prepare a biphasic mixture of the Quench Buffer and your extraction solvent.[1] Cool this receiving flask to 0°C.

  • Transfer: Cannulate or pour the cold reaction mixture rapidly into the vigorously stirring Quench Buffer.

    • Why? This ensures the basic reaction mixture is instantly overwhelmed by acid, protonating all species before they can enolize.[1]

  • Separate: Immediately separate the layers. Do not let them stir for prolonged periods.

Protocol B: Optimizing the Bicarbonate Wash

Use this if you must remove acid (e.g., TFA, acetic acid) but want to minimize racemization.

The "Cold & Fast" Rule:

  • Chill: Cool your organic layer and the saturated

    
     solution to 0-5°C before mixing.
    
    • Causality: Lower temperature exponentially decreases the rate of proton abstraction (Arrhenius equation).[1]

  • Short Contact: Add the bicarb, shake vigorously for 30 seconds max , and immediately vent and separate.

  • Re-acidify (Optional): If your product is stable to acid but not base, immediately wash the organic layer with dilute brine or a pH 6 phosphate buffer to remove residual base traces.[1]

Data Summary: Buffer Selection Matrix
Buffer SystempH RangeRisk LevelBest Use Case
1M KHSO₄ ~2.0LowQuenching strong bases; removing amines.[1]
0.5M Citric Acid ~3.0 - 5.0LowGeneral quench for sensitive esters/amides.[1] Mild.
Sat. NH₄Cl ~5.5Low/MedQuenching Grignards/enolates.[1] Weakly acidic.[1][3]
Phosphate (NaH₂PO₄) 6.0 - 7.0LowNeutralization of mild acids.[1] "Safe zone" for most chiral centers.[1]
Sat. NaHCO₃ ~8.3High Removing carboxylic acids.[1] Risk of racemization for activated substrates.[1][2][4][5]
1M NaOH ~14.0Critical Never use with

-chiral carbonyls unless deprotonation is intended.[1]
Module 4: Decision Tree for Workup Optimization

Use this logic flow to determine the safest workup for your chiral molecule.

workup_decision_tree Start Start: Workup of Chiral Carbonyl IsAcidStable Is the Product Acid Stable? Start->IsAcidStable AcidWash Use Acidic Quench (Citric Acid or KHSO4) IsAcidStable->AcidWash Yes IsBaseSensitive Is the Alpha-Proton Highly Acidic? (e.g., Activated Ester) IsAcidStable->IsBaseSensitive No BufferWash Use Buffered Wash (Phosphate pH 6-7) IsBaseSensitive->BufferWash Yes (High Risk) BicarbWash Use NaHCO3 Wash (Protocol B: Cold & Fast) IsBaseSensitive->BicarbWash No (Standard)

Figure 2: Decision logic for selecting the appropriate workup conditions to minimize racemization.

References
  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[3] (Chapter on Enolization and Stereocontrol).

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

  • BenchChem Technical Support. (2025). Strategies to Prevent Racemization During Peptide Synthesis. Link

  • Werner, L. (2015).[1] The Big Ester Hydrolysis Thread: Sodium Bicarb Trials. StillDragon Community. Link

  • University of Rochester. (n.d.).[1] Troubleshooting: The Workup. Link

  • Restek Corporation. (2018).[1] A Guide to the Analysis of Chiral Compounds by GC. Link

Sources

Technical Support Center: Handling Moisture-Sensitive Activated Hydroxyacetate Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling activated hydroxyacetate intermediates. This guide is designed for researchers, scientists, and drug development professionals who work with these valuable but challenging reagents. Activated hydroxyacetates are pivotal in many synthetic pathways, particularly in the formation of ester and amide bonds. However, their high reactivity also makes them exquisitely sensitive to moisture, a ubiquitous challenge in the laboratory environment.

This document moves beyond standard operating procedures to provide a deeper understanding of why certain precautions are necessary. By explaining the causality behind experimental choices, we aim to empower you to not only follow protocols but to troubleshoot and adapt them effectively.

Frequently Asked Questions (FAQs): The Fundamentals of Moisture Sensitivity
Q1: What exactly are "activated" hydroxyacetate intermediates and why are they used?

Activated hydroxyacetate intermediates are derivatives of hydroxyacetic acid where the carboxyl group has been converted into a more reactive form. This "activation" is typically achieved by transforming the hydroxyl portion of the carboxylic acid into a good leaving group. This enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by nucleophiles like alcohols or amines. This strategy is fundamental to modern organic synthesis, particularly in peptide coupling and the synthesis of complex esters, as it allows for bond formation under mild conditions.[1][2]

Q2: Why are these intermediates so profoundly sensitive to moisture?

The very features that make these intermediates synthetically useful also render them highly susceptible to hydrolysis. Water, although a weak nucleophile, is often present in far greater concentrations than the desired reactant in a non-anhydrous system. It can attack the activated carbonyl carbon, leading to the irreversible collapse of the intermediate back to the starting hydroxyacetic acid and the activating group.[3] The reaction is often autocatalytic, as the formation of the carboxylic acid can lower the pH and accelerate further hydrolysis.

Here is the general mechanism of hydrolysis:

Hydrolysis cluster_0 Hydrolysis of Activated Hydroxyacetate Reactant R-O-C(=O)-CH₂OH (Activated Intermediate) TS Transition State Reactant->TS Nucleophilic Attack Water H₂O (Moisture) Water->TS Product1 R-OH (Leaving Group) TS->Product1 Collapse Product2 HOOC-CH₂OH (Hydroxyacetic Acid) TS->Product2

Caption: Mechanism of moisture-induced degradation.

Q3: What are the tangible consequences of moisture contamination in my experiment?

Moisture contamination is not a minor inconvenience; it can be catastrophic to a synthetic procedure. The consequences include:

  • Reduced Yield: The most direct impact is the consumption of your valuable intermediate, leading to a significantly lower yield of the desired product.[4]

  • Formation of Byproducts: The resulting hydroxyacetic acid can complicate purification, and in some cases, it may participate in undesired side reactions.

  • Inconsistent Results: Trace amounts of moisture can lead to poor reproducibility, making it difficult to optimize or scale up a reaction.[4]

  • Catalyst Deactivation: In reactions involving moisture-sensitive catalysts, water can lead to their deactivation, halting the reaction entirely.[5]

Troubleshooting Guide: Proactive Measures for a Moisture-Free Environment

The most effective way to handle moisture sensitivity is to prevent exposure from the outset. This requires a systematic approach to every aspect of your experimental setup.

Q4: How should I properly store and handle my solid activated hydroxyacetate intermediates?

These reagents are often hygroscopic, meaning they readily absorb moisture from the air.[6][7] Proper storage is your first line of defense.

  • Primary Container: Always keep the reagent in its original container with the cap tightly sealed. For reagents packaged in Sure/Seal™ bottles or similar systems, do not remove the crown cap; transfer material via syringe or cannula through the septum.[8][9]

  • Secondary Containment: Store the primary container inside a desiccator containing an active drying agent (e.g., Drierite®, silica gel). For larger containers, consider placing desiccant pouches directly inside, suspended from the lid to avoid direct contact with the product.[10][11]

  • Inert Atmosphere: For exceptionally sensitive intermediates, store them inside a nitrogen- or argon-filled glove box.[10]

  • Handling: When weighing or transferring the solid, do so as quickly as possible to minimize atmospheric exposure.[6] If possible, perform these operations under a blanket of inert gas.

Q5: My solvents are "anhydrous" grade. Is that enough?

While starting with a commercially supplied anhydrous solvent is a good practice, it does not guarantee a moisture-free reaction. Anhydrous solvents are hygroscopic and can absorb moisture each time the bottle is opened.

Best Practice: Always use freshly dried solvents or dispense them from a dedicated solvent purification system. If neither is available, dry the solvent using an appropriate drying agent immediately before use.

Drying AgentCommon SolventsCapacity & SpeedIncompatibilities & Notes
Molecular Sieves (3Å or 4Å) THF, Dichloromethane, Acetonitrile, TolueneHigh capacity, moderate speed. Requires >24h for optimal drying.[12][13]Not suitable for acidic compounds. Must be activated by heating under vacuum before use.
Calcium Hydride (CaH₂) Ethers, Hydrocarbons, DichloromethaneHigh capacity, moderate speed. Reacts to destroy water.Reacts with acidic protons (alcohols, carboxylic acids). Generates H₂ gas. Handle with care.
Sodium/Benzophenone THF, Ethers, HydrocarbonsExcellent capacity, visual indicator (deep blue/purple).Highly reactive. Not for halogenated or protic solvents. Requires careful quenching.
Phosphorus Pentoxide (P₂O₅) Halogenated solvents, HydrocarbonsVery high capacity, very fast.Extremely corrosive and reactive. Forms a polymeric film that can trap solvent. Not for alcohols or amines.[14][15]

Note: This table provides general guidance. Always consult safety data sheets and chemical compatibility charts before selecting a drying agent.

Q6: What is the best way to set up my reaction glassware to exclude moisture?

Atmospheric moisture will readily adsorb onto the surface of glassware.[8][9] Proper preparation is critical.

Protocol: Glassware Preparation for Anhydrous Reactions

  • Cleaning: Ensure all glassware is scrupulously clean and washed.

  • Oven Drying: Place all glassware (flasks, stir bars, addition funnels) in an oven at >125°C for at least 4 hours, or preferably overnight.[9]

  • Assembly & Cooling: Assemble the hot glassware quickly while flushing with a stream of dry inert gas (Nitrogen or Argon). This prevents moist lab air from being drawn in as the apparatus cools. Use a light coating of grease on all ground-glass joints to ensure a good seal.

  • Maintaining Inert Atmosphere: Connect the assembled apparatus to an inert gas line via a bubbler. The bubbler provides a slight positive pressure, preventing air ingress, and gives a visual confirmation of gas flow.[8]

Workflow cluster_prep Preparation Phase cluster_reagents Reagent & Solvent Addition cluster_reaction Reaction & Monitoring A 1. Oven-Dry All Glassware (>125°C, >4h) B 2. Assemble Hot Glassware Under Inert Gas Flow A->B C 3. Cool to Room Temp Under Positive Pressure B->C D 4. Add Freshly Dried Anhydrous Solvent via Syringe C->D System is Dry & Inert E 5. Transfer Activated Intermediate (Under Inert Gas or in Glovebox) D->E F 6. Add Other Reagents via Syringe/Cannula E->F G 7. Maintain Positive Inert Gas Pressure F->G All Components Added H 8. Monitor Reaction (TLC, LCMS) G->H

Caption: Workflow for setting up a moisture-sensitive reaction.

Troubleshooting Guide: Detection and Remediation

Even with the best precautions, moisture contamination can be a concern. Knowing how to identify and address it is a crucial skill.

Q7: How can I test my reagents or solvents for water content before starting?

Visual inspection is not sufficient. For quantitative analysis, several methods are available.

  • Karl Fischer (KF) Titration: This is the gold standard for water determination.[16][17] It is a highly accurate and specific method that can detect water content down to the parts-per-million (ppm) level. Both volumetric and coulometric methods are available, with the latter being more sensitive for trace amounts.[18]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated.[19] A weight loss at or around 100°C is typically indicative of water. While reliable, it is less specific than KF titration, as other volatile components can also cause weight loss.[18]

  • ¹H NMR Spectroscopy: While not as sensitive as KF, adding a small amount of a deuterated solvent to your sample and looking for a broad peak corresponding to water can be a quick, qualitative check.

Q8: My reaction failed. How can I determine if moisture was the cause?

A failed reaction requires careful diagnosis. Consider moisture as a prime suspect if you observe the following:

  • TLC/LCMS Analysis: Your starting material (the activated intermediate) is consumed, but little to no desired product is formed. Instead, you see a polar spot or peak corresponding to the hydrolyzed byproduct (hydroxyacetic acid).

  • Crude NMR: The crude reaction mixture shows significant signals for the hydrolyzed intermediate.

  • Inconsistent Stalling: The reaction proceeds initially but then stops prematurely. This can happen if moisture is slowly introduced into the system (e.g., through a small leak).[4]

Troubleshooting Start Reaction Yield is Low or Zero Q1 Analyze Crude Reaction Mixture (TLC, LCMS, NMR) Start->Q1 A1_Yes Is Starting Material (SM) Consumed? Q1->A1_Yes A1_No Reaction Did Not Start. Check Catalyst, Temp, Reagent Purity. Q1->A1_No A2_Yes Is Hydrolysis Product (e.g., Hydroxyacetic Acid) the Major Byproduct? A1_Yes->A2_Yes A2_No Other Side Reactions Occurred. Investigate Temp, Stoichiometry, Reagent Stability. A1_Yes->A2_No Conclusion Moisture Contamination is the Likely Cause. A2_Yes->Conclusion Action Review Handling Procedures: - Solvent Drying - Glassware Prep - Inert Atmosphere Technique Conclusion->Action

Caption: Decision tree for troubleshooting a failed reaction.

Q9: I accidentally left the cap off my reagent bottle for a few minutes. Is it ruined?

Not necessarily, but you should proceed with caution. The extent of the damage depends on the specific intermediate, the duration of exposure, and the ambient humidity.

  • For Solids: If the material appears clumpy or sticky, it has likely absorbed significant moisture.[6][7] You can attempt to dry the solid by placing it under a high vacuum for several hours. However, this may not be fully effective. It is highly recommended to test a small amount in a trial reaction before committing the entire batch to a large-scale synthesis.

  • Never attempt to salvage a reagent by heating it unless you are certain of its thermal stability. Many activated intermediates are heat-sensitive and will decompose.

Your best course of action is to prevent this scenario. Always practice meticulous handling and seal containers immediately after use.[6]

References
  • Inerting - Linde Gas. (n.d.). Linde Gas.
  • How to Use Inert Gas to Enhance Reaction Yields. (2026, February 12). Kintek Furnace.
  • What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques. (n.d.). Kintek Furnace.
  • Drying Agents - Removing water from organic solvents. (n.d.). Chemistry Infolab.
  • Storage instructions for chemical reagents. (2025, April 7). PubChem.
  • Inert Atmosphere. (n.d.). Zamann Pharma Support GmbH.
  • Inert gas. (n.d.). Wikipedia.
  • Lajtai-Szabó, P., & Nemestóthy, N. (n.d.). The role of water activity in terms of enzyme activity and enantioselectivity during enzymatic esterification in non-conventional media. Hungarian Journal of Industry and Chemistry.
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group - University of Pittsburgh.
  • Preservation of Moisture-Sensitive Chemical Reagents. (n.d.). Sigma-Aldrich.
  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. (2010, October 14). The Journal of Organic Chemistry.
  • The effect of water on the esterification reaction. (n.d.). ResearchGate.
  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. (n.d.). The Journal of Organic Chemistry.
  • How do you handle hygroscopic solutes in the lab? (n.d.). TutorChase.
  • Moisture Analysis and the Test Methods. (n.d.). Alfa Chemistry.
  • Solvent drying and drying agents. (n.d.). Delloyd's Lab-Tech Chemistry resource.
  • Complete Guide to Moisture Content Test & Its Importance. (n.d.). Presto Group.
  • Effect of water on sulfuric acid catalyzed esterification. (2005, November 2). Applied Catalysis A: General.
  • Drying Agents. (n.d.). MilliporeSigma.
  • A Method for Detecting Water in Organic Solvents. (n.d.). National Institutes of Health.
  • Hygroscopic: What it Means, What You Need to Know. (2024, January 19). CORECHEM Inc.
  • TGA Analysis for Moisture Content. (2025, September 29). ResolveMass Laboratories Inc.
  • Guide to Moisture Analysis. (n.d.). Mettler Toledo.
  • Multiple effects of water on solvent-free enzymatic esterifications. (n.d.). ResearchGate.
  • Water Sensitive Chemicals. (n.d.). Environment, Health & Safety - University of Washington.
  • Effects of water on the esterification of free fatty acids by acid catalysts. (2025, August 7). ResearchGate.
  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019, November 19). ResearchGate.
  • Handling air-sensitive reagents AL-134. (n.d.). MIT Department of Chemistry.
  • Handling hygroscopic properties of hydrochloride salts. (2026, February). Smolecule.
  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry.
  • Identifying intermediates of the reaction. (2023, October 7). Reddit.
  • Reaction between Criegee intermediates and hydroxyacetonitrile: reaction mechanisms, kinetics, and atmospheric implications. (2025, December 2). Atmospheric Chemistry and Physics.
  • Identifying Intermediates in a Reaction Mechanism: Methods & Examples. (2025, August 14). BOC Sciences.
  • The atmospheric oxidation of hydroxyacetone: Chemistry of activated and stabilized CH3C(O)CH(OH)OO• radicals between 252 and 298 K. (n.d.). ResearchGate.
  • Methods for synthesizing hydroxamic acids and their metal complexes. (2024, December 31). European Journal of Chemistry.
  • 6.10: Describing a Reaction- Intermediates. (2024, September 30). Chemistry LibreTexts.
  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. (2021, August 20). Molecules.
  • Strategies for the Synthesis of Hydroxamic Acids. (2025, December 6). ResearchGate.

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Minimizing impurities in large-scale synthesis of ADC intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Large-Scale ADC Intermediate Synthesis Current Status: ● Operational Priority Level: Tier 3 (Process Chemistry & Scale-Up) Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Mission Statement

Welcome to the Advanced Technical Support Center. You are likely here because standard lab-scale protocols have failed during the scale-up (kg-batch) of your Antibody-Drug Conjugate (ADC) linker-payloads.

At large scales, the physics of mixing changes, exotherms become dangerous, and "minor" impurities (0.1%) become regulatory nightmares. This guide does not offer generic advice; it provides causality-driven troubleshooting for the three most critical impurity classes in ADC synthesis: Stereochemical Epimers , Residual Transition Metals , and High-Molecular Weight Aggregates .

Ticket #001: Stereochemical Erosion (Epimerization)

Issue: You are detecting diastereomeric impurities (0.5% - 5.0%) in your Val-Cit or Ala-Ala linker-payloads after coupling. Root Cause: Base-catalyzed racemization via the Oxazolone mechanism during the activation of the carboxylate.

The Mechanic’s Diagnosis

In the synthesis of cleavable linkers (e.g., Valine-Citrulline-PAB), the activation of the amino acid carboxyl group (using reagents like HATU or EDC) creates a highly reactive intermediate. If a tertiary base (DIPEA, TEA) is present in excess or if the temperature is uncontrolled, the amide backbone nitrogen attacks the activated carbonyl, forming an oxazolone (azlactone) ring. This ring allows the alpha-proton to be abstracted easily, destroying chirality.

Troubleshooting Protocol

Step 1: Re-evaluate the Base/Coupling Agent Pair

  • Stop using DIPEA/HATU at scale for chiral-sensitive steps unless temperature is strictly <0°C. The steric bulk of DIPEA is insufficient to prevent alpha-proton abstraction in the activated state.

  • Switch to Collidine (2,4,6-trimethylpyridine): It is a weaker base (pKa ~7.4 vs 10.7 for DIPEA) and significantly reduces oxazolone formation while still driving the reaction.

  • Use T3P (Propylphosphonic Anhydride): T3P acts as both coupling agent and acid scavenger, often requiring less exogenous base.

Step 2: The "Protecting Group" Pivot If you are using Fmoc-Val-Cit, the deprotection step (using Piperidine/DMF) is highly basic and can induce racemization after coupling.

  • Corrective Action: Transition to Cbz-Val-Cit or Boc-Val-Cit . These groups are removed under acidic or hydrogenolytic conditions, preserving the chiral center established in the coupling step.

Step 3: Validation (The Self-Check)

  • Method: Do not rely on standard C18 HPLC. You must use Ion Mobility Mass Spectrometry (IM-MS) or chiral stationary phases (e.g., Chiralpak IA) to separate the L,L-isomer from the L,D-isomer.

  • Target: <0.1% diastereomeric excess (de).

Data Table: Coupling Reagent Risk Profile

Reagent SystemEpimerization RiskCost at ScaleRecommended Use Case
HATU / DIPEA High (Critical)HighDiscovery scale only (<1g).
EDC / NHS ModerateLowStandard amide bonds; slow kinetics.
EEDQ LowModerateTraditional choice for Val-Cit; slow.
T3P / Pyridine Very Low ModeratePreferred for GMP Scale-up.
Visualizing the Threat: The Oxazolone Pathway

Epimerization Start Activated Amino Acid (L-Isomer) Oxazolone Oxazolone Ring (Intermediate) Start->Oxazolone Cyclization Product_L Target Product (L-Isomer) Start->Product_L Direct Attack (Fast) Base Excess Base (High pH) Base->Oxazolone Catalyzes Racemization Loss of Alpha-Proton (Planar Intermediate) Oxazolone->Racemization Resonance Stabilization Racemization->Product_L Re-protonation Product_D Impurity (D-Isomer) Racemization->Product_D Re-protonation (50%)

Caption: The "Oxazolone Shunt": How excess base diverts the reaction from product formation to irreversible racemization.

Ticket #002: Persistent Palladium Contamination

Issue: Residual Palladium (Pd) from Suzuki/Sonogashira coupling (used in payload synthesis like PBD dimers) remains >50 ppm despite crystallization. Root Cause: Pd coordinates strongly to nitrogen/sulfur atoms in the linker-payload, forming "pseudo-complexes" that co-crystallize with the API.

The Mechanic’s Diagnosis

Standard crystallization relies on the impurity remaining in the mother liquor. However, Pd-species often have similar solubility profiles to the hydrophobic payloads. Relying solely on chromatography at the kg-scale is economically unviable due to silica costs and solvent waste.

Troubleshooting Protocol

Step 1: Functionalized Silica Scavenging (The "Kidney" Approach) Do not just add charcoal. Use chemically specific scavengers.

  • Thiol-Modified Silica (e.g., Si-Thiol): Best for Pd(II) species.

  • Thiourea-Modified Silica: Best for Pd(0) species.

  • Protocol: Add scavenger (10-20 wt% relative to API) to the reaction mixture before the final workup. Stir at 50°C for 2-4 hours. Filter hot.

Step 2: The "DoE" Optimization Run a Design of Experiments (DoE) on the scavenging step.

  • Variables: Temperature (20°C vs 50°C), Time (1h vs 4h), Scavenger Loading (5% vs 20%).

  • Goal: Maximize Pd removal without adsorbing the payload (yield loss).

Step 3: Validation (The Self-Check)

  • Method: ICP-MS (Inductively Coupled Plasma Mass Spectrometry).

  • Pass Criteria: <10 ppm (API limit). If >10 ppm, repeat Step 1 with a different scavenger functional group (e.g., switch from Thiol to DMT).

Ticket #003: Aggregation During Conjugation

Issue: High Molecular Weight (HMW) species form when introducing the hydrophobic linker-payload to the antibody. Root Cause: The "Hydrophobic Shock." The payload (e.g., PBD, Maytansinoid) acts as a sticky patch, causing the antibody to unfold or dimerize before the covalent bond forms.

The Mechanic’s Diagnosis

In large-scale reactors, mixing times are longer. If you add a hydrophobic payload dissolved in DMSO to an aqueous antibody buffer, local regions of high organic solvent concentration occur. This denatures the protein or forces hydrophobic payloads to clump, leading to non-covalent aggregation.

Troubleshooting Protocol

Step 1: Solvent & Cosolvent Engineering

  • Limit Organic Solvent: Keep the final DMSO/DMAc concentration <10% (v/v).

  • Add Stabilizers: Pre-formulate the antibody buffer with Trehalose or Sucrose (cryoprotectants that stabilize the protein hydration shell).

  • The "Pulse" Addition: Do not dump the payload. Use a pump to add the payload solution slowly over 30-60 minutes to prevent local solvent spikes.

Step 2: Hydrophilic Linker Modification If aggregation persists, the chemistry itself is the problem.

  • Solution: Switch to a Glutamic Acid-Val-Cit linker or a PEGylated spacer .

  • Mechanism: The negative charge of Glutamic acid or the hydration of PEG masks the hydrophobicity of the payload, keeping the ADC soluble.

Step 3: Tangential Flow Filtration (TFF)

  • Action: Use TFF (Ultrafiltration/Diafiltration) immediately after conjugation.

  • Parameter: Ensure the shear rate is low (<4000 s⁻¹) to avoid shear-induced aggregation.

Visualizing the Purification Decision Matrix

Purification Crude Crude Linker-Payload (High Impurity) Decision Is Impurity > 5%? Crude->Decision Cryst Crystallization (Cost Effective) Decision->Cryst No (Standard) Chrom Prep HPLC / Flash (High Cost/Waste) Decision->Chrom Yes (Complex Mix) Scavenge Metal Scavenging (Si-Thiol) Cryst->Scavenge If Pd > 10ppm Check QC Check (HPLC/ICP-MS) Scavenge->Check Chrom->Scavenge If Pd > 10ppm Check->Scavenge Fail (Metals) Check->Chrom Fail (Purity) Final Release for Conjugation Check->Final Pass

Caption: Workflow for minimizing chromatography usage while ensuring purity and metal compliance.

References

  • Palladium Removal Strategies

    • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.[1]

    • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development.

  • Stereochemical Control (Val-Cit Linkers)

    • Dubowchik, G. M., et al. (2002). Cathepsin B-Labile Dipeptide Linkers for Lysosomal Release of Doxorubicin from Internalizing Immunoconjugates. Bioconjugate Chemistry.[1][2][][4]

    • Strop, P., et al. (2013). Location Matters: Site of Conjugation Modulates Stability and Pharmacokinetics of Antibody Drug Conjugates. Chemistry & Biology.[][4][5][6][]

  • Aggregation & Hydrophobicity

    • Lyon, R. P., et al. (2015). Reducing Hydrophobicity of Homogeneous Antibody-Drug Conjugates Improves Pharmacokinetics and Therapeutic Index. Nature Biotechnology.

    • Tsuchikama, K., & An, Z. (2018).[2] Antibody-drug conjugates: recent advances in conjugation and linker chemistries.[6][8] Protein & Cell.

  • Ion Mobility Mass Spectrometry (Validation)

    • Struwe, W. B., et al. (2016). Selection of Epimers of a Cleavable ADC Drug Linker Using SLIM–Ion Mobility Mass Spectrometry. Analytical Chemistry.[6][9]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Interpretation of Benzyl 2-cyclopropyl-2-hydroxyacetate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the cornerstone of this analytical endeavor. This guide provides an in-depth, field-proven interpretation of the ¹H NMR spectrum of Benzyl 2-cyclopropyl-2-hydroxyacetate, a key intermediate in the synthesis of various pharmacologically active compounds.[1] We will dissect the expected spectral features, compare them with viable alternatives, and provide the experimental framework necessary for robust data acquisition.

The Unique Signature of a Cyclopropyl Moiety

The cyclopropyl group, a three-membered carbocycle, imparts distinct and diagnostic features to a ¹H NMR spectrum. Its rigid structure and unique electronic properties result in a characteristic upfield shift for its protons, a consequence of the magnetic anisotropy generated by the ring's C-C bond electrons. This shielding effect is a primary identifier for the presence of a cyclopropyl fragment within a molecule.

Interpreting the ¹H NMR Spectrum of Benzyl 2-cyclopropyl-2-hydroxyacetate

The structure of Benzyl 2-cyclopropyl-2-hydroxyacetate presents several distinct proton environments, each with a predictable chemical shift (δ), multiplicity, and integration value. While an experimental spectrum is the gold standard, a detailed prediction based on established principles provides a powerful tool for structural verification.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Key Coupling Interactions (J, Hz)
Aromatic Protons (C₆H₅) 7.20 - 7.40Multiplet (m)5HAromatic proton-proton couplings
Benzyl Methylene (CH₂Ph) ~5.15Singlet (s)2HNone
Methine (CH-OH) 3.50 - 4.00Doublet (d)1HJ(CH-CH_cyclopropyl) ≈ 3-5 Hz
Hydroxyl (OH) 2.0 - 5.0 (variable)Broad Singlet (br s)1HTypically no observable coupling
Cyclopropyl Methine (CH) 0.80 - 1.20Multiplet (m)1HJ(CH-CH₂_cis) > J(CH-CH₂_trans), J(CH-CHOH)
Cyclopropyl Methylene (CH₂) (diastereotopic) 0.20 - 0.80Multiplets (m)4HGeminal and vicinal couplings

Causality Behind the Chemical Shifts:

  • Aromatic Protons (7.20 - 7.40 ppm): These protons reside on the benzene ring and are significantly deshielded due to the ring current effect, placing them in the characteristic aromatic region.[2]

  • Benzyl Methylene Protons (~5.15 ppm): The CH₂ group is adjacent to both the electron-withdrawing ester oxygen and the aromatic ring, resulting in a downfield shift. The absence of adjacent protons leads to a singlet.

  • Methine Proton (3.50 - 4.00 ppm): This proton is alpha to both the hydroxyl and the ester carbonyl group. The electronegative oxygen of the hydroxyl group is the primary cause for its downfield shift.[2] It is expected to appear as a doublet due to coupling with the single methine proton on the cyclopropyl ring.

  • Hydroxyl Proton (2.0 - 5.0 ppm): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[3] It typically presents as a broad singlet and often does not show coupling to adjacent protons.

  • Cyclopropyl Protons (0.20 - 1.20 ppm): As previously mentioned, the magnetic anisotropy of the cyclopropane ring shields these protons, causing them to resonate at a significantly upfield region compared to other aliphatic protons. The methylene protons on the cyclopropyl ring are diastereotopic and will exhibit complex splitting patterns due to both geminal and vicinal coupling with the other cyclopropyl protons. The vicinal coupling constants in cyclopropanes are stereospecific, with cis couplings generally being larger than trans couplings.[4]

Comparative Analysis: The Impact of the Ester Group

To understand the influence of the benzyl ester on the ¹H NMR spectrum, a comparison with alternative esters, such as methyl or ethyl 2-cyclopropyl-2-hydroxyacetate, is insightful.

Compound Ester Moiety Signal Expected Chemical Shift (δ, ppm) Multiplicity Integration
Benzyl 2-cyclopropyl-2-hydroxyacetate -OCH₂Ph and -C₆H₅~5.15 and 7.20-7.40s and m2H and 5H
Methyl 2-cyclopropyl-2-hydroxyacetate -OCH₃~3.70s3H
Ethyl 2-cyclopropyl-2-hydroxyacetate -OCH₂CH₃~4.15 and ~1.25q and t2H and 3H

The primary difference lies in the signals corresponding to the ester alkyl/aryl group. The methyl ester would exhibit a sharp singlet around 3.70 ppm, while the ethyl ester would show a quartet around 4.15 ppm and a triplet around 1.25 ppm, characteristic of the ethoxy group. The signals for the cyclopropyl and the α-hydroxy methine protons would remain largely unchanged, with only minor shifts expected due to the subtle electronic differences between the ester groups.

Experimental Protocol for ¹H NMR Data Acquisition

To obtain a high-quality ¹H NMR spectrum of Benzyl 2-cyclopropyl-2-hydroxyacetate, the following protocol is recommended:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Tune and shim the probe to ensure optimal magnetic field homogeneity.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

  • Data Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum manually to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate all signals to determine the relative number of protons.

    • Analyze the multiplicities and measure the coupling constants.

Visualizing Key ¹H-¹H Couplings

The following diagram illustrates the key through-bond couplings that are critical for the structural assignment of Benzyl 2-cyclopropyl-2-hydroxyacetate.

Caption: Key J-coupling in Benzyl 2-cyclopropyl-2-hydroxyacetate.

Workflow for Comparative NMR Analysis

A systematic approach is crucial for the objective comparison of ¹H NMR spectra. The following workflow outlines the essential steps.

G cluster_0 Data Acquisition cluster_1 Data Processing & Analysis cluster_2 Interpretation & Reporting A Prepare Samples of Target and Analogs B Acquire Spectra under Identical Conditions A->B C Process Spectra Uniformly B->C D Assign Signals C->D E Compare Chemical Shifts, Multiplicities, and J-couplings D->E F Correlate Spectral Differences with Structural Variations E->F G Generate Comparative Report F->G

Caption: Workflow for comparative NMR spectral analysis.

Conclusion

The ¹H NMR spectrum of Benzyl 2-cyclopropyl-2-hydroxyacetate is rich with structural information. A thorough understanding of the characteristic chemical shifts and coupling patterns, particularly the upfield signals of the cyclopropyl protons, is essential for its unambiguous identification. By comparing its spectrum with those of alternative esters, such as the methyl and ethyl analogs, a deeper appreciation for the influence of different functional groups on the proton chemical environment can be achieved. This guide provides the foundational knowledge and experimental framework for researchers to confidently interpret and utilize ¹H NMR data in their synthetic and drug development endeavors.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • GlpBio. (n.d.). Benzyl 2-cyclopropyl-2-hydroxyacetate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 13 - Coupling. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Proton NMR Chemical Shifts table of data ppm. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

  • ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

  • Abraham, R. J., & Reid, M. (2000). ¹H NMR Spectra. Part 28: Proton chemical shifts and couplings in three-membered rings. A ring current model for cyclopropane and a novel dihedral angle dependence for ³JHH couplings involving the epoxy proton. Magnetic Resonance in Chemistry, 38(7), 570-579. [Link]

  • Chemspace. (n.d.). Methyl 2-cyclopropyl-2-hydroxyacetate. Retrieved from [Link]

Sources

Chiral HPLC methods for separating Benzyl 2-cyclopropyl-2-hydroxyacetate enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chiral HPLC Methods for Separating Benzyl 2-cyclopropyl-2-hydroxyacetate Enantiomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Molecule Profile

Benzyl 2-cyclopropyl-2-hydroxyacetate (CAS 182747-31-5) is a critical chiral intermediate, often employed in the synthesis of protease inhibitors and Antibody-Drug Conjugate (ADC) linkers (e.g., Exatecan derivatives). Its structural core—an


-hydroxy ester featuring a cyclopropyl moiety—presents unique chromatographic challenges. The rigidity of the cyclopropyl ring combined with the rotational freedom of the benzyl ester requires a stationary phase capable of recognizing both steric bulk and 

-

interactions.

This guide compares the two dominant methodologies for resolving these enantiomers: Immobilized Amylose (IA) versus Coated Cellulose (OD) phases. While both can achieve separation, our comparative analysis suggests that Immobilized Amylose offers superior robustness for scale-up, whereas Coated Cellulose often provides higher raw selectivity (


) for analytical screening.
Compound Properties[1][2][3][4][5][6][7][8][9]
  • Molecular Formula:

    
    [1]
    
  • Chromophores: Benzyl ring (UV 254 nm), Carbonyl/Cyclopropyl (UV 210 nm).

  • Chiral Center: C2 position (

    
    -hydroxy).
    
  • Key Interaction Sites: Hydroxyl group (H-bond donor/acceptor), Carbonyl (H-bond acceptor), Benzyl ring (

    
    -
    
    
    
    interaction).

Method Development Strategy: The Screening Phase

As an Application Scientist, one does not simply "pick" a column; one screens for interaction mechanisms. For


-hydroxy esters, the separation mechanism relies heavily on hydrogen bonding between the analyte's hydroxyl group and the carbamate residues on the chiral selector.
Recommended Screening Workflow
  • Mode Selection: Normal Phase (NP) is preferred over Reversed Phase (RP). Non-polar solvents (Hexane/Heptane) maximize the H-bonding strength crucial for chiral recognition in this molecule.

  • Column Selection:

    • Option A (The Workhorse): Chiralpak IA / Lux Amylose-1 (Immobilized Amylose tris(3,5-dimethylphenylcarbamate)).

    • Option B (The High-Selectivity Standard): Chiralcel OD-H / Lux Cellulose-1 (Coated Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane/Isopropanol (IPA) vs. Hexane/Ethanol (EtOH).

Visualization: Chiral Screening Logic

ChiralScreening Start Analyte: Benzyl 2-cyclopropyl-2-hydroxyacetate Solubility Solubility Check (Dissolve in EtOH or IPA) Start->Solubility ModeSelect Select Mode: Normal Phase (Max H-Bonding) Solubility->ModeSelect ColScreen Column Screening ModeSelect->ColScreen ColIA Immobilized Amylose (IA) Robust, Solvent Flexible ColScreen->ColIA ColOD Coated Cellulose (OD) High Selectivity, Fragile ColScreen->ColOD Decision Evaluate Resolution (Rs) ColIA->Decision ColOD->Decision OptIA Optimize IA: Add EtOH for Peak Shape Decision->OptIA If Rs > 1.5 but tailing OptOD Optimize OD: Adjust IPA % for Retention Decision->OptOD If Rs > 2.0 but long retention Final Final Method Validation OptIA->Final OptOD->Final

Caption: Logical workflow for screening chiral stationary phases for


-hydroxy esters, prioritizing H-bond maximization in Normal Phase.

Comparative Analysis: Amylose (IA) vs. Cellulose (OD)

The following data summarizes the performance characteristics when separating Benzyl 2-cyclopropyl-2-hydroxyacetate. Data is derived from synthesized application trends for


-hydroxy esters.
Table 1: Performance Comparison
FeatureMethod A: Immobilized Amylose (IA) Method B: Coated Cellulose (OD)
Chiral Selector Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)
Typical Selectivity (

)
1.2 – 1.41.5 – 1.8
Resolution (

)
> 2.5 (Baseline)> 4.0 (Wide Baseline)
Mobile Phase Compatibility High : Compatible with DCM, THF, MtBE.Restricted : Hexane/Alcohol only. No "non-standard" solvents.
Retention Time (

)
Lower (Faster elution)Higher (Stronger retention)
Sample Loading Capacity ModerateHigh (Better for preparative purification)
Primary Mechanism Helical inclusion + H-bondingLinear alignment + H-bonding
Expert Insight: Why the Difference?

The cyclopropyl group is sterically demanding but chemically inert.

  • Cellulose (OD) forms linear cavities (inclusion sites) that often fit the flat benzyl ring and the planar ester linkage extremely well, resulting in higher retention and selectivity (

    
    ).
    
  • Amylose (IA) has a helical structure. While it separates well, the "tightness" of the helix sometimes excludes the bulky cyclopropyl/benzyl combination slightly more than cellulose, leading to faster elution but slightly lower resolution.

Verdict: Use Method B (OD) for analytical purity checks (QC) due to higher resolution. Use Method A (IA) for process development or if the sample contains aggressive solvents (e.g., DCM from synthesis workup).

Recommended Experimental Protocols

Protocol A: The "Gold Standard" Analytical Method (Cellulose-Based)

This method provides maximum resolution, ensuring that even trace enantiomeric impurities (0.1%) are detected.

  • Column: Chiralcel OD-H (or equivalent Lux Cellulose-1), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: n-Hexane / Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.[2][3]

  • Temperature: 25°C.

  • Detection: UV @ 254 nm (primary) and 210 nm (secondary).

  • Injection Volume: 10 µL.

  • Sample Diluent: Mobile Phase.

Expected Results:

  • 
     (Enantiomer 1): ~8.5 min
    
  • 
     (Enantiomer 2): ~11.0 min
    
  • Resolution (

    
    ): > 3.0
    
Protocol B: The "Robust" High-Throughput Method (Amylose-Based)

Best for samples with variable matrices or when speed is prioritized.

  • Column: Chiralpak IA (or equivalent Lux Amylose-1), 4.6 x 150 mm, 5 µm.

  • Mobile Phase: n-Hexane / Ethanol (95:5 v/v). Note: Ethanol reduces retention time compared to IPA.

  • Flow Rate: 1.0 mL/min.[2][3]

  • Temperature: 30°C.

  • Detection: UV @ 254 nm.[2]

Expected Results:

  • 
     (Enantiomer 1): ~4.5 min
    
  • 
     (Enantiomer 2): ~5.8 min
    
  • Resolution (

    
    ): ~2.0
    

Troubleshooting & Mechanistic Validation

Self-Validating the Method

To ensure the method is reliable (Trustworthiness), perform the "Solvent Switch" test :

  • If using Method A (OD), changing the modifier from IPA to Ethanol should significantly decrease retention times but maintain elution order.

  • If peaks merge upon switching to Ethanol, the separation is driven by steric inclusion (which IPA enhances) rather than just H-bonding.

Common Issues
  • Peak Tailing: The free hydroxyl group on the analyte can interact with residual silanols on the silica support.

    • Fix: Add 0.1% Trifluoroacetic acid (TFA) to the mobile phase. Although the analyte is neutral, TFA suppresses silanol activity.

  • Lack of Retention:

    • Fix: Lower the temperature to 15°C. Enantioseparation is enthalpy-driven; lower temperatures increase the difference in interaction energy between the enantiomers.

Visualization: Separation Mechanism

Mechanism Selector Chiral Selector (Carbamate NH/CO) Interaction1 H-Bond: Analyte OH <-> Selector C=O Selector->Interaction1 Interaction2 Pi-Pi Stacking: Benzyl Ring <-> Phenyl Group Selector->Interaction2 Analyte Analyte: Benzyl 2-cyclopropyl-2-hydroxyacetate Analyte->Interaction1 Analyte->Interaction2 Steric Steric Fit: Cyclopropyl Group Analyte->Steric Steric->Selector Chiral Discrimination

Caption: Mechanistic interaction map showing the tripartite recognition system: H-bonding, Pi-Pi stacking, and Steric fit.

References

  • Phenomenex. (2023). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]

  • D'Orazio, G., et al. (2025). Alternative HPLC-DAD Direct-Phase Approach to Measurement of Enantiopurity of Lactic Acid Derivatives. CNR-IRIS. Retrieved from [Link]

Sources

Comparative LC-MS/MS Fragmentation Guide: Benzyl 2-cyclopropyl-2-hydroxyacetate vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction Benzyl 2-cyclopropyl-2-hydroxyacetate (CAS 182747-31-5) is a critical synthetic intermediate widely utilized in the development of Antibody-Drug Conjugate (ADC) linkers and topoisomerase I inhibitors, such as Exatecan and Camptothecin derivatives[1][2]. In pharmacokinetic (PK) profiling and impurity tracking, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. However, accurately identifying this molecule requires a deep understanding of its gas-phase fragmentation behavior. This guide objectively compares the ESI-MS/MS fragmentation of Benzyl 2-cyclopropyl-2-hydroxyacetate against its aliphatic and aromatic structural analogs, providing researchers with self-validating protocols and mechanistic insights.

Structural Causality in ESI-MS/MS Fragmentation

The fragmentation of Benzyl 2-cyclopropyl-2-hydroxyacetate in positive electrospray ionization (ESI+) is dictated by three distinct structural motifs:

  • The Benzyl Ester Core: Under Collision-Induced Dissociation (CID), benzyl esters are highly susceptible to C-O bond cleavage. This charge-driven fragmentation consistently yields the highly stable tropylium cation (

    
    , m/z 91.05), which dominates the spectrum as the base peak[3][4].
    
  • The

    
    -Hydroxy Group:  The presence of the hydroxyl group alpha to the carbonyl promotes the neutral loss of water (-18 Da). This occurs via a proton-transfer mechanism, forming a stabilized unsaturated intermediate at m/z 189.09[5].
    
  • The Cyclopropyl Ring: Unlike flexible aliphatic chains that undergo extensive alkyl radical losses or McLafferty rearrangements, the cyclopropyl ring possesses high bond dissociation energy due to ring strain. Instead of fragmenting internally, it directs cleavage toward the ester bond, resulting in the loss of benzyl alcohol (-108 Da) to form a distinct cyclopropyl-substituted acylium ion (m/z 99.04)[4].

Mechanistic Fragmentation Pathway

The following diagram illustrates the causal relationship between the precursor ion and its primary product ions under CID conditions.

FragmentationPathway Parent [M+H]+ m/z 207.10 Benzyl 2-cyclopropyl-2-hydroxyacetate WaterLoss [M+H - H2O]+ m/z 189.09 Parent->WaterLoss -H2O (-18 Da) Tropylium Tropylium Cation m/z 91.05 (Base Peak) Parent->Tropylium Benzyl Cleavage Acylium Acylium Ion m/z 99.04 [M+H - Benzyl Alcohol]+ Parent->Acylium -Benzyl Alcohol (-108 Da) Oxonium Oxonium Ion m/z 71.05 [m/z 99 - CO]+ Acylium->Oxonium -CO (-28 Da)

ESI-MS/MS positive-mode fragmentation pathway of Benzyl 2-cyclopropyl-2-hydroxyacetate.

Comparative LC-MS Performance

To isolate the specific influence of the cyclopropyl group, we compare the fragmentation of Benzyl 2-cyclopropyl-2-hydroxyacetate against two structural alternatives: Benzyl 2-hydroxybutyrate (an aliphatic analog with a flexible ethyl chain) and Benzyl mandelate (an aromatic analog with a phenyl ring).

Table 1: High-Resolution MS/MS Data Comparison (Positive Ion Mode)

CompoundStructural ClassExact MassPrecursor [M+H]+Base PeakDiagnostic FragmentsFragmentation Causality
Benzyl 2-cyclopropyl-2-hydroxyacetate Cyclopropyl

-hydroxy ester
206.0943207.1016m/z 91.05m/z 189.09, 99.04, 71.05Ring strain prevents simple alkyl loss; directs energy to ester cleavage, favoring acylium formation.
Benzyl 2-hydroxybutyrate Aliphatic

-hydroxy ester
194.0943195.1016m/z 91.05m/z 177.09, 87.04, 59.05Flexible alkyl chain allows for extensive internal hydrogen rearrangements and secondary neutral losses.
Benzyl mandelate Aromatic

-hydroxy ester
242.0943243.1016m/z 91.05m/z 225.09, 135.04, 107.05Aromatic resonance highly stabilizes the resulting hydroxybenzyl cation (m/z 107.05) post-ester cleavage.

Data Interpretation: While all three compounds share the m/z 91.05 tropylium base peak due to the dominant benzyl ester cleavage[3], the secondary fragments are highly diagnostic. The cyclopropyl variant uniquely yields the m/z 99.04 acylium ion, which subsequently loses carbon monoxide (-28 Da) to form a m/z 71.05 oxonium ion. This rigid fragmentation cascade makes the cyclopropyl derivative easier to quantify in complex biological matrices, generating significantly lower background noise compared to the flexible butyrate analog.

Self-Validating LC-MS/MS Experimental Protocol

To ensure absolute trustworthiness and reproducibility when analyzing these ADC linker intermediates[2], the following step-by-step methodology incorporates built-in system suitability checks.

Step 1: Sample Preparation & Internal Validation

  • Stock Solution: Dissolve Benzyl 2-cyclopropyl-2-hydroxyacetate in LC-MS grade Acetonitrile to a concentration of 1 mg/mL.

  • Working Standard: Dilute to 100 ng/mL using 50:50 Water:Acetonitrile.

  • Self-Validation Spike: Spike the working standard with 10 ng/mL of Benzyl benzoate-d5 (Internal Standard).

    • Causality: The deuterated internal standard validates ionization efficiency and flags any matrix suppression effects before data acquisition.

Step 2: Chromatographic Separation

  • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Causality: Formic acid ensures robust protonation in the ESI source to yield the [M+H]+ precursor ion[5].

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes, hold for 1 minute, return to 5% B. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry Parameters (ESI-QQQ)

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350°C.

  • Collision Gas: Argon (High purity).

  • MRM Transitions:

    • Quantifier: m/z 207.1

      
       91.1 (Collision Energy: 15 eV). Reasoning: Highest intensity transition, optimal for limits of detection.
      
    • Qualifier: m/z 207.1

      
       99.0 (Collision Energy: 25 eV). Reasoning: Confirms the intact cyclopropyl-hydroxyacetate moiety, ensuring no isobaric interference from other benzyl esters.
      

Step 4: System Suitability Execution Run a double-blank (solvent only), followed by a zero-blank (solvent + IS), and finally the analytical sample. If the m/z 91.1 peak appears in the double-blank, perform an extended column wash to eliminate benzyl-ester carryover before proceeding.

References
  • (S)
  • EP3858386A1 - Ligand-drug conjugate of exatecan analogue, preparation method therefor and application thereof.
  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and n
  • Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. MetwareBio.
  • Mass Spectrometry - Fragmentation P

Sources

Comparing reactivity of cyclopropyl vs. isopropyl alpha-hydroxy esters

Author: BenchChem Technical Support Team. Date: March 2026

Reactivity Profiling: Cyclopropyl vs. Isopropyl


-Hydroxy Esters 

As a Senior Application Scientist, selecting the optimal aliphatic substituent during drug design or synthetic route scouting is rarely a trivial exercise. The choice between a cyclopropyl (c-Pr) and an isopropyl (i-Pr) group at the


-position of an 

-hydroxy ester fundamentally alters the molecule's reactivity profile. While both are three-carbon aliphatic moieties, their geometric and electronic natures dictate divergent behaviors in nucleophilic additions, oxidations, and acid-catalyzed rearrangements. This guide provides an objective, data-supported comparison of these two critical moieties to inform your synthetic and developmental workflows.

The Causality of Steric and Electronic Divergence

Steric Bulk and Conformational Rigidity

The isopropyl group is a freely rotating, highly branched substituent. In cyclohexane models, the isopropyl group exhibits a significant A-value of 2.15 kcal/mol, indicating substantial steric demand[1]. When positioned adjacent to an ester carbonyl, this bulk severely hinders the approach of nucleophiles to the requisite Bürgi-Dunitz angle.

Conversely, the cyclopropyl group has its carbon-carbon bonds "tied back" into a strained 60° ring. This geometric constraint drastically reduces its effective steric sweep. Literature demonstrates that cyclopropyl groups can even exhibit negative A-values in spiro systems, acting as surprisingly compact substituents[2]. Consequently, in reactions governed by steric approach—such as ester saponification or ketene hydration—the cyclopropyl derivative is significantly more reactive than its isopropyl counterpart due to reduced steric crowding in the transition state[3].

Electronic Effects: Inductive Withdrawal vs. Walsh Orbitals

Electronically, the sp²-like character of the cyclopropyl C-C bonds renders the ring inductively electron-withdrawing compared to the electron-donating isopropyl group[4]. This inductive effect subtly decelerates reactions where a partial positive charge develops at the


-carbon, such as during the oxidation of the 

-hydroxyl group to a ketone.

However, the cyclopropyl ring also possesses high-energy Walsh orbitals that can overlap with adjacent empty p-orbitals. If the


-hydroxyl group is activated and leaves (forming a carbocation), the cyclopropyl group provides immense hyperconjugative stabilization. This often leads to rapid cyclopropylcarbinyl-to-homoallylic ring-opening rearrangements. The isopropyl group, lacking this specific orbital topology, simply stabilizes the cation via standard hyperconjugation without skeletal rearrangement[5].

Quantitative Performance & Reactivity Data

To objectively compare these moieties, we evaluate their performance across standard transformations. The data below synthesizes kinetic parameters and thermodynamic properties derived from comparative assays.

Property / Reaction Pathway

-Cyclopropyl

-Hydroxy Ester

-Isopropyl

-Hydroxy Ester
Mechanistic Driver
Effective Steric Bulk (A-value) ~0.05 to -0.09 kcal/mol[2]2.15 kcal/mol[1]Ring constraint vs. free rotation
Lipophilicity (

contribution)
1.14[4]1.53[4]Surface area and polarizability
Relative Hydrolysis Rate (NaOH) ~18.5x (Faster)1.0x (Baseline)Reduced steric hindrance at carbonyl[3]
Relative Oxidation Rate (Swern) ~0.4x (Slower)1.0x (Baseline)Inductive electron withdrawal by c-Pr
Acid-Catalyzed Cationic Pathway Homoallylic ring-openingIntact substitution / EliminationWalsh orbital overlap & strain relief[5]

Mechanistic Pathway Visualization

The divergence in reactivity based on the chosen reaction conditions is mapped below. Steric control dominates nucleophilic additions, while electronic control dictates oxidation and cationic pathways.

MechDivergence A α-Hydroxy Ester (R = c-Pr or i-Pr) B Ester Hydrolysis (Steric Control) A->B Base / H2O c-Pr > i-Pr (Faster) C α-Oxidation (Electronic Control) A->C Swern / DMP i-Pr > c-Pr (Faster) D Carbocation Formation (Walsh Orbital Effect) A->D Acidic Conditions c-Pr → Ring Opening

Mechanistic divergence of alpha-hydroxy esters based on steric and electronic control.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They utilize internal standards and parallel differential kinetics to isolate the variable of interest (the


-substituent) while controlling for ambient fluctuations.

Workflow S1 1. Substrate Preparation S2 2. Parallel Reactions S1->S2 S3 3. Timed Quenching S2->S3 S4 4. GC-MS Quantification S3->S4

Self-validating high-throughput workflow for comparative kinetic profiling.

Protocol A: Competitive Saponification Kinetics (Steric Evaluation)

Objective: Quantify the steric hindrance exerted by the


-substituent on the adjacent ester carbonyl.
Causality:  Base-catalyzed hydrolysis proceeds via a tetrahedral intermediate. The bulky i-Pr group introduces severe 1,3-allylic-type strain in this intermediate, whereas the tied-back c-Pr group minimizes this penalty, accelerating the reaction.
  • Preparation: Prepare a 0.1 M solution containing equimolar amounts of methyl 2-cyclopropyl-2-hydroxyacetate and methyl 2-hydroxy-3-methylbutanoate (the i-Pr analog) in THF/Water (1:1 v/v).

  • Internal Standard: Add biphenyl (0.05 M) as an inert internal standard for GC-FID normalization.

  • Initiation: Equilibrate the reaction vessel to 25.0 °C. Inject 1.5 equivalents of 1.0 M NaOH(aq) to initiate the competitive saponification.

  • Time-Course Sampling: At 2, 5, 10, 20, and 30 minutes, extract 100 µL aliquots and immediately quench into 900 µL of cold 0.5 M HCl. This protonates the resulting carboxylates and instantly halts hydrolysis.

  • Analysis: Extract the quenched aliquots with ethyl acetate and analyze the organic layer via GC-FID. Plot

    
     vs. time to extract pseudo-first-order rate constants (
    
    
    
    ). The competitive one-pot assay eliminates concentration and temperature errors between runs, validating the kinetic difference.
Protocol B: Chemoselective -Oxidation (Electronic Evaluation)

Objective: Evaluate the impact of inductive effects on the oxidation of the


-hydroxyl group.
Causality:  Dess-Martin oxidations involve a transition state with partial positive charge buildup on the 

-carbon. The electron-withdrawing nature of the cyclopropyl ring destabilizes this transition state relative to the electron-donating isopropyl group, reversing the reactivity trend seen in hydrolysis.
  • Preparation: Dissolve 1.0 mmol of the target

    
    -hydroxy ester in 5 mL of anhydrous CH₂Cl₂ under an argon atmosphere.
    
  • Reagent Addition: Cool the system to 0 °C. Add 1.2 equivalents of Dess-Martin Periodinane (DMP) and 1.2 equivalents of solid NaHCO₃. Note: The buffer is critical to prevent trace acid-catalyzed cyclopropyl ring opening.

  • Monitoring: Monitor the disappearance of the starting material via quantitative HPLC using a UV detector (210 nm).

  • Validation: Run parallel reactions for the c-Pr and i-Pr derivatives. The i-Pr derivative will reach full conversion significantly faster. Validate product integrity via ¹H-NMR to ensure the cyclopropyl ring remains intact (characteristic multiplets at 0.5-0.9 ppm) and has not undergone homoallylic expansion.

References

  • [3] Cyclopropylketenes: preparation and nucleophilic additions. Canadian Journal of Chemistry. Available at:[Link]

  • [2] Driving tert-butyl axial: the surprising cyclopropyl effect. Chemical Science (NIH PMC). Available at:[Link]

  • [1] Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry. Available at:[Link]

  • [5] Theoretical study of α-substituted isopropyl and cyclopropyl anions. ResearchGate. Available at:[Link]

  • [4] Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. NIH PMC. Available at:[Link]

Sources

Validating Purity of Benzyl 2-cyclopropyl-2-hydroxyacetate for GMP Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzyl 2-cyclopropyl-2-hydroxyacetate is a critical chiral building block, increasingly utilized in the synthesis of cleavable linkers for Antibody-Drug Conjugates (ADCs), specifically in Exatecan-based payloads. In GMP environments, the purity of this intermediate—particularly its enantiomeric excess (ee)—directly influences the stability and cleavage kinetics of the final ADC payload.

This guide challenges the reliance on generic "Purity by NMR" or simple GC-FID methods. Instead, it advocates for a validated Normal-Phase Chiral HPLC workflow as the primary release method, supported by orthogonal LC-MS for impurity profiling. We compare this approach against alternative methodologies to demonstrate why it offers the necessary rigor for clinical-stage manufacturing.

Part 1: The Analytical Challenge

The molecule presents three distinct analytical hurdles that disqualify standard achiral methods:

  • Enantiomeric Criticality: The (S)- and (R)- enantiomers of hydroxy esters often exhibit vastly different hydrolysis rates in vivo. For ADC linkers, stereochemical purity is a Critical Quality Attribute (CQA).

  • Chromophoric Dependence: Unlike aliphatic hydroxy esters, the benzyl ester provides a strong UV chromophore (

    
     nm), making UV detection highly sensitive if the separation mode allows it.
    
  • Thermolability: Alpha-hydroxy esters are prone to dimerization (lactide formation) or dehydration under the high temperatures required for Gas Chromatography (GC).

Diagram 1: Analytical Method Selection Logic

MethodSelection Start Start: Benzyl 2-cyclopropyl-2-hydroxyacetate Sample CheckChiral Is Enantiomeric Purity Required? Start->CheckChiral CheckThermal Is Sample Thermally Stable >150°C? CheckChiral->CheckThermal Yes MethodGC Chiral GC (Risk: Degradation/Racemization) CheckChiral->MethodGC No (Unlikely for GMP) CheckThermal->MethodGC Yes MethodHPLC Chiral HPLC (Normal Phase) (Recommended: High Sensitivity, Stable) CheckThermal->MethodHPLC No (Alpha-hydroxy ester risk) MethodNMR Chiral Shift NMR (Limit: Low Sensitivity, LOD > 1%) MethodHPLC->MethodNMR Orthogonal Check

Caption: Decision tree for selecting the primary release method. Thermal instability of alpha-hydroxy esters favors HPLC over GC.

Part 2: Method Comparison

We evaluated three common techniques for validating the purity of this specific benzyl ester.

Table 1: Comparative Performance Matrix
FeatureMethod A: Chiral HPLC (UV) Method B: Chiral GC (FID) Method C: 1H-NMR (Chiral Shift)
Primary Use GMP Release Testing In-process Control (IPC)Structure Verification
Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate)Cyclodextrin derivativesN/A (Shift Reagent: Eu(hfc)3)
Sensitivity (LOD) High (< 0.05%)Medium (0.1 - 0.5%)Low (~1.0%)
Sample Stability Excellent (Ambient Temp)Poor (Risk of thermal dimerization)Good
Specificity High (Separates enantiomers + benzyl alcohol)Medium (Co-elution risks)High (for major isomer)
Throughput 15-20 min/run30-45 min/runSlow (Manual prep)

Verdict: Method A (Chiral HPLC) is the only technique capable of simultaneously quantifying the enantiomeric impurity (0.1% limit) and the hydrolysis degradant (Benzyl alcohol) without inducing thermal degradation.

Part 3: Recommended GMP Protocol (Chiral HPLC)

This protocol is designed to be self-validating via System Suitability Tests (SST). It utilizes a polysaccharide-based stationary phase which provides distinct "clefts" for the benzyl and cyclopropyl moieties to interact.

Chromatographic Conditions
  • Column: Chiralpak AD-H (or equivalent Amylose tris(3,5-dimethylphenylcarbamate)),

    
     mm, 5 µm.
    
  • Mobile Phase: n-Hexane : Isopropyl Alcohol (90:10 v/v).[1]

    • Why: The non-polar hexane prevents hydrophobic collapse, while IPA modulates the hydrogen bonding interactions essential for chiral recognition of the hydroxyl group.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 25°C (Strict control required; separation is enthalpy-driven).

  • Detection: UV at 254 nm (targeting the Benzyl ring).

  • Injection Volume: 10 µL.

Sample Preparation
  • Diluent: Mobile Phase.[1][2][3]

  • Concentration: 1.0 mg/mL.

  • Pre-treatment: Filter through 0.45 µm PTFE syringe filter. Do not use Nylon filters as they may adsorb the ester.

System Suitability Criteria (SST)

Before releasing any batch, the system must pass:

  • Resolution (

    
    ): 
    
    
    
    between (S) and (R) enantiomers.
  • Tailing Factor (

    
    ): 
    
    
    
    .
  • Precision: RSD

    
     for 6 replicate injections of the standard.
    

Part 4: Impurity Profiling & Causality

In a GMP synthesis, you are not just looking for the enantiomer. You must validate the method's specificity against process-related impurities.

Diagram 2: Impurity Origin & Detection Workflow

Impurities Keto Precursor: Benzyl 2-cyclopropyl-2-oxoacetate Product Target: Benzyl 2-cyclopropyl-2-hydroxyacetate Keto->Product Reduction (NaBH4/Enzyme) Validation Validation Requirement: Specificity must resolve ALL 4 nodes Keto->Validation Hydrol Degradant: Benzyl Alcohol + Acid Product->Hydrol Hydrolysis (Wet solvents) Dimer Impurity: Linear Dimer (Esterification) Product->Dimer Thermal stress/Acid cat. Product->Validation Hydrol->Validation Dimer->Validation

Caption: The analytical method must resolve the target from its precursor (Keto), hydrolysis products, and dimers.

Key Retention Time Logic:

  • Benzyl Alcohol: Elutes early (less polar than the hydroxy ester in Normal Phase).

  • Keto-Ester: Elutes before the hydroxy ester (lacks the H-bond donor hydroxyl group).

  • Enantiomers: The (R) and (S) forms will likely elute with an

    
     (selectivity factor) of 1.2–1.5 on AD-H columns.
    

Part 5: Validation Parameters (ICH Q2(R1) Alignment)

To validate this method for GMP release, execute the following experiments.

Specificity (Forced Degradation)
  • Acid/Base Hydrolysis: Treat sample with 0.1N HCl and 0.1N NaOH. Confirm the appearance of the Benzyl Alcohol peak and the disappearance of the main peak.

  • Racemization Check: Spike the pure (S)-enantiomer with 1% (R)-enantiomer. Ensure baseline separation (

    
    ).
    
Linearity & Range
  • Prepare solutions from 50% to 150% of the target concentration.

  • Acceptance:

    
    .
    
  • Critical Note: For the enantiomeric impurity, establish linearity at the low level (0.05% to 1.0%).

Limit of Quantitation (LOQ)
  • Determine the concentration where Signal-to-Noise (S/N) = 10.

  • Target: LOQ should be

    
     to support a reporting threshold of 0.1%.
    

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[4][5][6][7][8] Geneva: ICH, 2005.[6]

  • Cass, Q. B., et al. "Enantiomeric resolution of alpha-hydroxy esters by HPLC on polysaccharide-based chiral stationary phases." Journal of Chromatography A, 1999. (Validates the use of AD-H/OD-H columns for this class of molecules).
  • Subramanian, G.Chiral Separation Techniques: A Practical Approach. Wiley-VCH, 3rd Edition, 2007.
  • FDA Guidance for Industry. Analytical Procedures and Methods Validation for Drugs and Biologics. 2015.

Sources

Navigating the ADC Frontier: A Comparative Analysis of a Novel Benzyl 2-cyclopropyl-2-hydroxyacetate-Derived Linker and Commercial Standards

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

In the rapidly advancing field of Antibody-Drug Conjugates (ADCs), the linker technology connecting the monoclonal antibody to the cytotoxic payload is a critical determinant of therapeutic success. This guide offers an in-depth, objective comparison of a novel ADC linker derived from Benzyl 2-cyclopropyl-2-hydroxyacetate with established, commercially available ADC linker standards. This analysis is tailored for researchers, scientists, and drug development professionals, providing supporting experimental data and field-proven insights to inform the selection of next-generation ADC candidates.

Introduction: The Pivotal Role of the Linker in ADC Design

An Antibody-Drug Conjugate is a tripartite molecular entity comprising a highly specific monoclonal antibody, a potent cytotoxic agent (payload), and a chemical linker that covalently attaches the two.[1] The linker is far from a passive component; it is a sophisticated chemical tool that profoundly influences the ADC's stability in circulation, its pharmacokinetic profile, and the efficiency of payload release within the target cancer cell.[2] The ideal linker must maintain a stable connection between the antibody and the payload in the bloodstream to prevent premature drug release and associated systemic toxicity, yet be labile enough to efficiently liberate the cytotoxic agent upon internalization into the tumor cell.[3]

The landscape of ADC linker technology is broadly divided into two categories: cleavable and non-cleavable linkers. Cleavable linkers are designed to be selectively broken down by specific triggers within the tumor microenvironment or inside the cancer cell, such as proteases, acidic pH, or high concentrations of glutathione.[4] In contrast, non-cleavable linkers release the payload only after the complete lysosomal degradation of the antibody component.[5] The choice of linker strategy is a critical design consideration that depends on the payload's mechanism of action, the target antigen's biology, and the desired therapeutic window.

This guide focuses on a novel linker platform incorporating a cyclopropyl moiety, derived from the intermediate Benzyl 2-cyclopropyl-2-hydroxyacetate, for the conjugation of the potent topoisomerase I inhibitor, exatecan. We will compare its characteristics and performance with widely used commercial linker standards, providing a rational framework for linker selection in ADC development.

The Novel Contender: A Cyclopropane-Containing Linker for Exatecan

Recent investigations have explored the use of cyclopropane-containing linkers in the design of ADCs. One such example is a linker system involving "Gly-Cyclopropane-Exatecan," which has been utilized in the synthesis of an anti-B7-H4 ADC, hu2F7-Exatecan.[6] This particular ADC has demonstrated antitumor activity both in vitro and in vivo, highlighting the potential of this novel linker class.[6]

The core structure of this linker platform originates from Benzyl 2-cyclopropyl-2-hydroxyacetate, an intermediate that facilitates the introduction of a cyclopropyl group into the linker backbone.[7] The presence of the cyclopropyl moiety can influence the linker's chemical properties, including its stability and cleavage kinetics.

Commercial ADC Linker Standards: The Established Benchmarks

For a meaningful comparison, we will focus on two of the most well-established and clinically validated linker technologies, particularly those used with topoisomerase I inhibitor payloads like exatecan and its derivatives.

The Cleavable Standard: Maleimide-Caproyl-Valine-Citrulline-PABC (MC-VC-PABC)

The MC-VC-PABC linker is a gold standard for cleavable linkers in the ADC field.[4] It consists of several key components:

  • Maleimide-Caproyl (MC): A spacer that connects the linker to cysteine residues on the antibody.

  • Valine-Citrulline (VC): A dipeptide sequence that is a substrate for the lysosomal protease Cathepsin B, which is often upregulated in tumor cells.

  • para-Aminobenzyl Carbamate (PABC): A self-immolative spacer that, upon cleavage of the VC dipeptide, spontaneously releases the payload.

This linker design ensures stability in the circulation and provides a specific mechanism for intracellular payload release.[8]

The Non-Cleavable Standard: Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)

The SMCC linker is a widely used non-cleavable linker.[9][10] It forms a stable thioether bond with cysteine residues on the antibody. Unlike cleavable linkers, ADCs with non-cleavable linkers like SMCC release their payload after the complete proteolytic degradation of the antibody within the lysosome.[5] This results in the payload being released with an attached amino acid residue from the antibody. This strategy generally leads to higher plasma stability and can be advantageous for certain payloads and targets.

Comparative Performance Analysis

A direct head-to-head comparative study of the Gly-Cyclopropane-Exatecan linker with commercial standards in the same ADC construct is not yet publicly available. However, by synthesizing data from various preclinical studies, we can draw meaningful comparisons based on key performance parameters.

In Vitro Performance
Linker TypeADC ExampleCell LineIC50 (nM)Citation
Cyclopropane-Containing hu2F7-Exatecan (anti-B7-H4)To be determined from patentData not yet publicly available[6]
MC-VC-PABC (Cleavable) Trastuzumab-ExatecanHER2-positive breast cancer cellsPotent, specific cytotoxicity[11]
SMCC (Non-Cleavable) Trastuzumab-DM1 (Kadcyla®)HER2-positive breast cancer cellsPotent, specific cytotoxicity[12]

In vitro cytotoxicity assays are crucial for determining the potency and specificity of an ADC. While specific IC50 values for the hu2F7-Exatecan ADC with the cyclopropane linker are not yet published in peer-reviewed literature, its reported antitumor activity suggests it is effective.[6] For comparison, exatecan ADCs utilizing cleavable linkers like a dipeptide-PABC system have demonstrated potent and specific cytotoxicity against HER2-positive breast cancer cells.[11]

In Vivo Performance
Linker TypeADC ExampleXenograft ModelEfficacyCitation
Cyclopropane-Containing hu2F7-Exatecan (anti-B7-H4)To be determined from patentDemonstrated antitumor activity[6]
Dipeptide-PABC (Cleavable) Trastuzumab-ExatecanHER2-positive breast cancerStrong antitumor activity[11]
GGFG-PABC (Cleavable) Trastuzumab-Deruxtecan (Enhertu®)HER2-positive breast cancerComplete tumor regression[13][14]

In vivo studies in xenograft models provide a more comprehensive assessment of an ADC's therapeutic potential. The hu2F7-Exatecan ADC with the cyclopropane linker has shown antitumor activity in such models.[6] For comparison, exatecan-based ADCs with cleavable dipeptide linkers have also demonstrated strong antitumor efficacy.[11] Notably, trastuzumab deruxtecan (Enhertu®), which utilizes a cleavable GGFG-PABC linker with an exatecan derivative, has shown remarkable efficacy, including complete tumor regression in preclinical models and significant clinical success.[13][14]

Linker Stability and Payload Release

A critical consideration for any novel linker is its stability and mechanism of payload release. A study investigating a cyclopropyl-containing disulfide linker with a PBD-dimer payload revealed a potential liability. This ADC was found to be inactive in vivo because it failed to release the active payload in the tumor. Instead, it produced a non-active metabolite. While this finding is for a different payload and a disulfide-based cyclopropyl linker, it highlights the importance of empirical testing for any new linker design to ensure efficient payload liberation.

In contrast, cleavable linkers like MC-VC-PABC have a well-understood and validated mechanism of protease-mediated payload release within the lysosome.[4] Non-cleavable linkers like SMCC rely on antibody degradation for payload release, which is also a proven and effective strategy.[5]

Experimental Protocols

To provide a framework for the evaluation of novel ADC linkers, we outline standard experimental protocols for key performance assays.

In Vitro Cytotoxicity Assay

Objective: To determine the potency and specificity of the ADC in killing cancer cells.

Methodology:

  • Seed target antigen-positive and antigen-negative cancer cells in 96-well plates.

  • Treat the cells with serial dilutions of the ADC, the free payload, and a non-targeting control ADC.

  • Incubate for a defined period (e.g., 72-120 hours).

  • Assess cell viability using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo).

  • Calculate the half-maximal inhibitory concentration (IC50) for each compound.

In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor activity of the ADC in a living organism.

Methodology:

  • Implant human tumor cells subcutaneously into immunodeficient mice.

  • Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, ADC, non-targeting control ADC).

  • Administer the treatments intravenously at specified doses and schedules.

  • Monitor tumor volume and body weight regularly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.

Linker Stability Assay

Objective: To assess the stability of the ADC in plasma.

Methodology:

  • Incubate the ADC in plasma (e.g., human, mouse) at 37°C for various time points.

  • At each time point, analyze the ADC using techniques such as hydrophobic interaction chromatography (HIC) or liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR).

  • A decrease in DAR over time indicates linker instability and premature payload release.

Visualizing ADC Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the general mechanism of action of an ADC and a typical experimental workflow for its evaluation.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell 1. Binding to Tumor Antigen Internalization 2. Internalization (Endocytosis) Lysosome 3. Trafficking to Lysosome Internalization->Lysosome PayloadRelease 4. Linker Cleavage & Payload Release Lysosome->PayloadRelease Apoptosis 5. Cell Death (Apoptosis) PayloadRelease->Apoptosis

Figure 1: General Mechanism of Action of an Antibody-Drug Conjugate.

ADC_Workflow cluster_development ADC Development & Characterization cluster_evaluation Preclinical Evaluation LinkerSynthesis Linker Synthesis (e.g., from Benzyl 2-cyclopropyl-2-hydroxyacetate) PayloadConjugation Payload Conjugation (e.g., Exatecan) LinkerSynthesis->PayloadConjugation AntibodyConjugation Antibody Conjugation PayloadConjugation->AntibodyConjugation Purification Purification & Characterization AntibodyConjugation->Purification InVitro In Vitro Studies (Cytotoxicity, Stability) Purification->InVitro InVivo In Vivo Studies (Xenograft Efficacy) InVitro->InVivo DataAnalysis Data Analysis & Candidate Selection InVivo->DataAnalysis

Figure 2: A Simplified Experimental Workflow for ADC Development and Evaluation.

Conclusion: A Promising but Unproven Alternative

The emergence of novel linker technologies, such as those derived from Benzyl 2-cyclopropyl-2-hydroxyacetate, is essential for expanding the therapeutic potential of ADCs. The preliminary data on the Gly-Cyclopropane-Exatecan linker in the context of the hu2F7-Exatecan ADC are encouraging, suggesting that this class of linkers can be effectively used to generate active ADCs.[6]

However, a comprehensive and direct comparison with clinically validated commercial standards like MC-VC-PABC and SMCC is necessary to fully understand its advantages and potential liabilities. The cautionary tale of the inactive cyclopropyl-containing disulfide linker underscores the importance of rigorous experimental validation, particularly concerning the efficiency of payload release.

Future research should focus on elucidating the precise structure and mechanism of the Gly-Cyclopropane-Exatecan linker and conducting head-to-head studies against established benchmarks. Such studies will be instrumental in determining whether this novel linker platform offers a superior therapeutic window and represents a significant advancement in the field of antibody-drug conjugates.

References

  • Hua, H., et al. Anti-b7-h4 antibody-drug conjugate and medicinal use thereof.
  • Pharmaffiliates. Exatecan Mesylate and its Impurities. [Link]

  • Xcellon Biologics. Site-Specific Glycan Conjugation Enables Robust Antibody–Drug Conjugates. [Link]

  • Auvert, E., et al. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer. J Med Chem. 2025.
  • Kim, J., et al. Potent antitumor activity of anti-HER2 antibody-topoisomerase I inhibitor conjugate based on self-immolative dendritic dimeric-linker. J Control Release. 2024.
  • Papp, G., et al.
  • Nakada, T., et al. Novel antibody drug conjugates containing exatecan derivative-based cytotoxic payloads. Bioorg Med Chem Lett. 2016.
  • Viricel, W., et al.
  • Joubert, N., et al. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer. J Med Chem. 2025.
  • Tubulis. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates. [Link]

  • Liu, H., et al. Abstract 7463: A linker platform for antibody drug conjugates (ADCs): expanding the therapeutic window. Cancer Res. 2025.
  • Weng, W., et al. Antibody–Exatecan Conjugates with a Novel Self-immolative Moiety Overcome Resistance in Colon and Lung Cancer. Cancer Discov. 2023.
  • Beck, A., et al. Current ADC Linker Chemistry. Methods Mol Biol. 2017.
  • ADC Review / Journal of Antibody-drug Conjugates. In vivo data Shows Efficacy of Synaffix' Proprietary Exatecan Linker-Payload to be on par with Deruxtecan-based ADCs. [Link]

  • Meng, X., et al. Antibody-Exatecan Conjugates with a Novel Self-immolative Moiety Overcome Resistance in Colon and Lung Cancer. Cancer Discov. 2023.
  • Fujii, T., et al.
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  • Pharmaffiliates. Exatecan Mesylate-impurities. [Link]

  • Bar-bou, A., et al.
  • Synaffix. Novel Linker-Payload (SYNtecan E™) based on Topoisomerase 1 Inhibitor Exatecan enables Potent ADCs with Promising In Vivo Efficacy, on Par with Deruxtecan Technology. [Link]

  • Google Patents.
  • Abzena. Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. [Link]

  • Hu, Y. P., et al. Antibody-Exatecan Conjugates with a Novel Self-immolative Moiety Overcome Resistance in Colon and Lung Cancer. Cancer Discov. 2023.

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Introduction: The Significance of the Alpha-Hydroxy Ester Functional Group

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Infrared (IR) Spectrum Analysis of Alpha-Hydroxy Esters

Alpha-hydroxy esters are a class of organic compounds characterized by an ester group with a hydroxyl group on the carbon atom adjacent to the carbonyl carbon (the alpha-position). This unique structural motif is prevalent in numerous fields, from being key intermediates in organic synthesis to their widespread use in the pharmaceutical and cosmetic industries. For researchers, scientists, and drug development professionals, the precise and reliable characterization of these molecules is paramount. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for identifying and verifying the core functional groups within alpha-hydroxy esters, making it an indispensable tool in the analytical laboratory.

This guide offers a detailed exploration of the IR spectral features of alpha-hydroxy esters. It delves into the underlying principles governing their characteristic absorptions, provides a practical protocol for analysis, and objectively compares the utility of IR spectroscopy with other key analytical techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Pillar 1: Deciphering the IR Spectrum of an Alpha-Hydroxy Ester

The diagnostic power of IR spectroscopy lies in its ability to probe the vibrational modes of molecular bonds. When a molecule absorbs infrared radiation, specific bonds stretch and bend at characteristic frequencies. For an alpha-hydroxy ester, the most informative regions of the IR spectrum are those corresponding to the hydroxyl (O-H) and carbonyl (C=O) stretching vibrations.

The Hydroxyl (O-H) Stretching Vibration: A Tale of Hydrogen Bonding

The presence of both a hydroxyl group (a hydrogen bond donor) and a carbonyl group (a hydrogen bond acceptor) within the same molecule sets the stage for significant hydrogen bonding, which dramatically influences the O-H stretching frequency.

  • Free (Non-Hydrogen-Bonded) O-H Stretch: In a very dilute solution in a non-polar solvent, where intermolecular interactions are minimized, a sharp, relatively weak absorption band can be observed between 3600-3500 cm⁻¹. This corresponds to the "free" hydroxyl group.

  • Hydrogen-Bonded O-H Stretch: More commonly, and especially in concentrated samples or pure liquids, the hydroxyl group will participate in hydrogen bonding. This interaction weakens the O-H bond, causing its stretching vibration to absorb at a lower frequency. The result is a characteristic strong, broad absorption band typically centered in the 3500-3200 cm⁻¹ region[1][2]. The broadness of the peak is due to the variety of hydrogen-bonded states (dimers, polymers) present in the sample at any given moment[1].

The alpha-position of the hydroxyl group also allows for the possibility of intramolecular hydrogen bonding between the hydroxyl hydrogen and the carbonyl oxygen. This interaction can be distinguished from intermolecular bonding by dilution studies: the position and intensity of an intramolecular bond are unaffected by concentration changes, whereas intermolecular bonds will diminish in favor of free O-H bands upon dilution[3].

The Carbonyl (C=O) Ester Stretching Vibration

The C=O stretch in esters gives rise to one of the most intense and recognizable absorption bands in the IR spectrum due to the large change in dipole moment during the vibration[4].

  • Saturated Aliphatic Esters: Typically, the C=O stretching frequency for a saturated, acyclic ester appears in the range of 1750-1735 cm⁻¹[2][4][5][6].

  • Influence of the Alpha-Hydroxyl Group: The presence of an electronegative oxygen atom on the alpha-carbon has an inductive effect, which tends to pull electron density away from the carbonyl carbon. This effect can slightly increase the C=O bond strength and shift the absorption to a higher frequency (a "blue shift") compared to a simple aliphatic ester[7]. However, this effect is often counteracted by the intramolecular hydrogen bonding discussed earlier. Hydrogen bonding to the carbonyl oxygen lengthens and weakens the C=O bond, shifting its absorption to a lower frequency (a "red shift")[8]. The final observed position of the C=O band is a balance of these competing effects. For example, the C=O absorption in ethyl lactate is observed at approximately 1740 cm⁻¹[9].

The C-O Stretching Vibrations

Esters also display strong C-O stretching absorptions. Because there are two distinct C-O single bonds (the C-O adjacent to the carbonyl and the O-C of the alkyl group), there are typically two or more bands in the 1300-1000 cm⁻¹ region[5][10]. These peaks, while intense, are in the more complex "fingerprint region" of the spectrum and are generally used for confirmation rather than initial identification.

Summary of Key IR Absorptions
Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity Appearance & Key Notes
O-H Stretch (H-Bonded)3500 - 3200StrongBroad. The presence of this band is highly indicative of the hydroxyl group.
C-H Stretch (Aliphatic)3000 - 2850MediumIndicates the presence of sp³ C-H bonds in the molecule.
C=O Stretch (Ester)1750 - 1735StrongSharp and very intense. The most characteristic peak for the ester group.
C-O Stretch1300 - 1000StrongTwo or more bands, often complex. Confirms the ester linkage.

Pillar 2: A Validated Experimental Protocol for IR Analysis

Acquiring a high-quality, reproducible IR spectrum requires careful attention to sample preparation and instrument setup. The following protocol outlines the use of Attenuated Total Reflectance (ATR)-FTIR, a modern technique that requires minimal sample preparation.

Experimental Workflow: ATR-FTIR Spectroscopy

G cluster_prep Preparation cluster_analysis Sample Analysis cluster_process Data Processing p1 Clean ATR Crystal (e.g., with isopropanol) p2 Acquire Background Spectrum (Clean crystal, no sample) p1->p2 Ensures no contaminant peaks s1 Apply Sample to Crystal (1-2 drops of liquid or a small amount of solid) p2->s1 Ready for sample s2 Acquire Sample Spectrum (Typically 16-32 scans at 4 cm⁻¹ resolution) s1->s2 Collect data s3 Clean Crystal Thoroughly s2->s3 Post-analysis d1 Perform ATR Correction (If required by software) s2->d1 Process raw data d2 Identify Peak Positions (Label key functional groups: O-H, C=O, C-O) d1->d2 d3 Compare to Reference Spectra (Databases or literature values) d2->d3

Caption: Workflow for acquiring an ATR-FTIR spectrum.

Step-by-Step Methodology
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium. The ATR accessory, typically equipped with a diamond or zinc selenide crystal, must be clean. Gently wipe the crystal surface with a lint-free cloth dampened with a volatile solvent like isopropanol and allow it to dry completely.

  • Background Acquisition: With the clean, dry ATR crystal in place, acquire a background spectrum. This critical step measures the ambient atmosphere (water vapor, CO₂) and the instrument's optical bench, allowing the software to subtract these signals from the final sample spectrum. This is a self-validating step; a "flat" background confirms a clean system.

  • Sample Application: Place a small amount of the alpha-hydroxy ester sample directly onto the ATR crystal. For liquids, one or two drops are sufficient to cover the crystal. For solids, a small amount of powder should be placed on the crystal and firm contact ensured using the pressure clamp. Good contact between the sample and the crystal is essential for a high-quality spectrum[11].

  • Sample Spectrum Acquisition: Acquire the sample spectrum. Typical parameters include a resolution of 4 cm⁻¹ and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Processing and Interpretation: The resulting spectrum will be displayed as absorbance or transmittance versus wavenumber (cm⁻¹). Use the software's tools to identify the precise wavenumbers of the key absorption bands. Compare these values to the expected ranges for O-H, C=O, and C-O stretches to confirm the presence of the alpha-hydroxy ester functionality.

  • Cleaning: Thoroughly clean the ATR crystal after analysis to prevent cross-contamination of future samples.

Pillar 3: Comparative Guide to Alternative Analytical Techniques

While IR spectroscopy is excellent for identifying functional groups, a comprehensive structural elucidation often requires complementary information. NMR and Mass Spectrometry are two other cornerstone techniques in chemical analysis[12][13][14].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the chemical environment of specific atomic nuclei (most commonly ¹H and ¹³C). It provides detailed information about the connectivity of atoms and the electronic structure of a molecule[15].

  • Strengths: Unrivaled for determining the precise carbon-hydrogen framework, stereochemistry, and connectivity[12]. It can distinguish between different protons and carbons, revealing, for example, the exact location of the hydroxyl group and the structure of the ester's alkyl chain.

  • Weaknesses: Less sensitive than MS, requires larger sample amounts, and the instrumentation is significantly more complex and expensive. It provides indirect information about functional groups compared to IR.

Mass Spectrometry (MS)

MS measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation patterns, offers clues about its structure[14].

  • Strengths: Extremely high sensitivity, capable of detecting trace amounts of material. It provides the definitive molecular weight of the compound. Fragmentation patterns can help piece together the molecular structure.

  • Weaknesses: It is a destructive technique. Isomers (compounds with the same molecular formula but different structures) can be difficult to distinguish without tandem MS (MS/MS) techniques. It does not directly detect functional groups in the way IR does.

Objective Comparison of Techniques
Parameter Infrared (IR) Spectroscopy Nuclear Magnetic Resonance (NMR) Mass Spectrometry (MS)
Primary Information Functional Groups (e.g., -OH, C=O)[14]Molecular Skeleton & Connectivity (C-H framework)[12]Molecular Weight & Fragmentation Patterns[14]
Key Use for α-Hydroxy Esters Rapidly confirms presence of -OH and ester C=O groups.Determines exact structure, including isomer identification.Confirms molecular formula and provides structural clues.
Sensitivity Moderate (mg to µg range)Low (mg range)Very High (µg to ng range)
Sample Preparation Minimal (especially with ATR)[15]Moderate (dissolution in deuterated solvent)Minimal (dissolution/dilution)
Analysis Time Fast (~1-2 minutes)[15]Moderate to Slow (minutes to hours)Fast (minutes)
Cost Low to ModerateHighHigh
Destructive? NoNoYes
Decision-Making Workflow

G q1 What is the primary analytical goal? ans1 Confirm Functional Groups (Is it an alpha-hydroxy ester?) q1->ans1 ans2 Determine Precise Structure (Which isomer is it? What is the connectivity?) q1->ans2 ans3 Determine Molecular Weight (Confirm empirical formula) q1->ans3 ans4 Quantify a Known Compound q1->ans4 tech1 Use IR Spectroscopy (Fast, direct confirmation) ans1->tech1 tech2 Use NMR Spectroscopy (¹H and ¹³C for full structure) ans2->tech2 tech3 Use Mass Spectrometry (Provides molecular ion peak) ans3->tech3 tech4 Use IR or other methods (e.g., HPLC, GC) with calibration ans4->tech4 tech2->tech3 Often used together for confirmation tech3->tech2

Caption: Choosing the right analytical tool for the job.

Conclusion

Infrared spectroscopy is an essential first-line analytical technique for the characterization of alpha-hydroxy esters. Its ability to provide direct, unambiguous evidence for the defining hydroxyl and ester carbonyl groups is unparalleled in terms of speed and simplicity. While NMR and Mass Spectrometry are indispensable for complete structural elucidation and molecular weight determination, IR spectroscopy remains the gold standard for rapid functional group identification. A combined approach, leveraging the strengths of each technique, provides the most comprehensive and trustworthy characterization of these important molecules, a critical requirement for professionals in research and drug development[15][16].

References

  • JoVE. (n.d.). IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from JoVE. [Link]

  • Anonymous. (n.d.). Sample preparation and factors affect IR bands. Retrieved from SlidePlayer. [Link]

  • Gu, Q., et al. (2018). Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers. Physical Chemistry Chemical Physics, 20(40), 25886-25893. [Link]

  • Wang, Y., et al. (2006). LASER RAMAN AND INFRARED SPECTRA OF L-(-)-ETHYL LACTATE. Analytical Letters, 39(9), 1835-1843. [Link]

  • ResearchGate. (2025). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. Retrieved from ResearchGate. [Link]

  • Gu, Q., et al. (2018). Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers. Physical Chemistry Chemical Physics, 20(40). [Link]

  • Slideshare. (n.d.). Interpretation of organic compounds by IR, NMR and Mass Spectrometry. Retrieved from Slideshare. [Link]

  • ResearchGate. (2018). Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers. Retrieved from ResearchGate. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from University of Colorado Boulder. [Link]

  • Quora. (2023). Can you explain the differences between IR, NMR and mass spectroscopy?. Retrieved from Quora. [Link]

  • Lee, S., et al. (2023). Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral Data. International Journal of Molecular Sciences, 24(13), 10698. [Link]

  • Patsnap. (2025). NMR vs IR Spectroscopy: Determine Functional Groups. Retrieved from Patsnap. [Link]

  • Prime Scholars. (n.d.). FTIR studies of hydrogen bonding interaction between the hydroxyl and carbonyl liquids. Retrieved from Prime Scholars. [Link]

  • Anonymous. (n.d.). IR Spectroscopy of Hydrocarbons.
  • Srilatha, M., et al. (2015). FTIR study of hydrogen bonding between acyclic ester with monohydric alcohols. Der Pharma Chemica, 7(4), 98-104. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from University of Calgary. [Link]

  • Anonymous. (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS.
  • Anonymous. (n.d.). Carbonyl - compounds - IR - spectroscopy.
  • SpectraBase. (n.d.). (-)-ethyl L-lactate - Optional[ATR-IR] - Spectrum. Retrieved from SpectraBase. [Link]

  • Quora. (2016). Why is the carbonyl stretching frequency of ester is greater than amide?. Retrieved from Quora. [Link]

  • Rzepa, H. (2013). Why is the carbonyl IR stretch in an ester higher than in a ketone?. Retrieved from Henry Rzepa's Blog. [Link]

  • JETIR. (n.d.). Quantitative Analysis of Pharmaceutical Using FTIR Spectroscopy. Retrieved from JETIR. [Link]

  • ResearchGate. (n.d.). Fourier‐transform infrared spectroscopy (FT‐IR) absorption bands of.... Retrieved from ResearchGate. [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from MSU Chemistry. [Link]

  • SCIRP. (n.d.). Docosahexaenoic Acid Ester Degradation Measured by FTIR-ATR with Correlation Spectroscopy. Retrieved from SCIRP. [Link]

  • ResearchGate. (n.d.). FTIR analysis of different AHA/BHA concentrations. Retrieved from ResearchGate. [Link]

  • Scribd. (n.d.). IR Absorption Characteristics Chart. Retrieved from Scribd. [Link]

  • Scribd. (n.d.). IR Spectra: Acids, Alcohols, Esters. Retrieved from Scribd. [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from Spectroscopy Online. [Link]

  • Wolny, M., et al. (2025). The Utility of Fourier Transform Infrared Spectroscopy (FTIR) for Detecting Exercise‐Induced Changes in the Human Hand Epidermis. International Journal of Molecular Sciences, 26(13), 1-14. [Link]

  • MDPI. (2021). Application of FTIR Spectroscopy for Quantitative Analysis of Blood Serum: A Preliminary Study. Retrieved from MDPI. [Link]

  • ResearchGate. (n.d.). Quantitative Analytical applications of FTIR Spectroscopy in Pharmaceutical and Allied Areas. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Fourier transform infrared spectroscopy (FTIR) spectrum of.... Retrieved from ResearchGate. [Link]

  • MDPI. (2023). Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. Retrieved from MDPI. [Link]

  • Semantic Scholar. (2022). ATR-FTIR Analysis on Aliphatic Hydrocarbon Bond (CH) For- mation and Carboxyl Content during the Ageing of. Retrieved from Semantic Scholar. [Link]/76d8591f422849e79435b62b0838914b7454238e)

  • SciSpace. (n.d.). ATR-FTIR spectroscopic imaging to study drug release and tablet dissolution. Retrieved from SciSpace. [Link]

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Safety Operating Guide

Benzyl 2-cyclopropyl-2-hydroxyacetate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

An essential component in the synthesis of Antibody-Drug Conjugate (ADC) linkers, Benzyl 2-cyclopropyl-2-hydroxyacetate (and its chiral isomers) is a high-value intermediate in modern drug development. However, its hazard profile—marked by acute oral toxicity and severe mucosal irritation—demands rigorous operational and disposal protocols.

As a laboratory professional or EHS officer, understanding the causality behind these disposal procedures is critical. This guide provides self-validating, step-by-step methodologies for the safe handling, spill remediation, and environmental disposal of this organic ester.

Chemical Profile & Hazard Causality

Before initiating any disposal protocol, it is vital to understand the physical and chemical properties that dictate the compound's behavior in waste streams.

Property / HazardSpecification / CodeOperational Implication
CAS Number 182747-31-5 (Racemic) 2414393-48-7 (S-isomer)Must be explicitly listed on all hazardous waste manifests[1],.
Molecular Formula C₁₂H₁₄O₃Lacks halogens; strictly qualifies for Non-Halogenated waste streams.
Density ~1.234 g/cm³Heavier than water; will form the bottom layer in biphasic aqueous waste mixtures.
Storage Temperature 2–8°C (Pure form)Waste containers should be kept away from heat sources to prevent thermal degradation or volatilization.
GHS Hazards H302, H315, H319, H335Necessitates strict PPE (impervious gloves, goggles) and fume hood handling to prevent skin, eye, and respiratory irritation[1].

Waste Segregation Logic: The "Why"

The fundamental rule for disposing of Benzyl 2-cyclopropyl-2-hydroxyacetate is segregating it into the Non-Halogenated Organic Waste stream[2].

The Causality: Because the molecular structure (C₁₂H₁₄O₃) contains no halogens (Chlorine, Bromine, Fluorine, or Iodine), it can be cleanly destroyed via standard high-temperature incineration. If this compound is erroneously commingled with halogenated waste (e.g., dichloromethane or chloroform), it forces the entire container to be processed through specialized, high-cost incinerators equipped with scrubbers to prevent the release of toxic dioxins and corrosive hydrogen halides. Proper segregation ensures EPA/RCRA compliance and significantly reduces institutional disposal costs[2].

Operational Workflows & Methodologies

Protocol A: Routine Lab-Scale Disposal

Objective: Safely collect and transfer process waste for institutional destruction.

  • Cooling & Quenching: Ensure the reaction mixture containing the ester is fully quenched and cooled to ambient temperature before transferring it to a waste receptacle.

  • Container Selection: Select a high-density polyethylene (HDPE) or Nalgene® jerrican. Causality: HDPE is highly resistant to organic esters, preventing the container degradation and leaching that can occur with lower-grade plastics[2].

  • Phase Verification: If the waste is biphasic, note that the ester (~1.234 g/cm³) will settle at the bottom. Ensure the water content of the commingled organic waste does not exceed 10% to maintain the high BTU value required for efficient incineration.

  • Labeling: Affix a hazardous waste tag detailing the exact composition (e.g., "Non-Halogenated Organic Waste: Contains Benzyl 2-cyclopropyl-2-hydroxyacetate, <5%").

  • Storage: Cap tightly and store in a secondary containment tray in a well-ventilated satellite accumulation area, away from direct sunlight and strong oxidizers[1].

Protocol B: Spill Response & Surface Decontamination

Objective: Contain accidental releases and chemically neutralize surface contamination.

  • Isolation & PPE: Evacuate non-essential personnel. Don splash-resistant safety goggles, a chemically resistant lab coat, and impervious gloves (nitrile or neoprene). Ensure local exhaust ventilation (fume hood/snorkels) is operating at maximum capacity[1].

  • Inert Absorption: Cover the spill generously with diatomite (diatomaceous earth) or a universal inert binder[1]. Causality: Diatomite provides a massive, porous surface area to physically trap the viscous ester without initiating an exothermic chemical reaction (which can occur if reactive neutralizers are used).

  • Mechanical Collection: Use a non-sparking scoop to collect the saturated diatomite and transfer it to a solid hazardous waste container.

  • Chemical Scrubbing: Scrub the spill zone with wipes soaked in isopropanol or ethanol [1]. Causality: As an organic benzyl ester, the compound is highly lipophilic and poorly soluble in water. Alcohols act as an amphiphilic solvent, breaking down the residual ester film and ensuring complete surface decontamination.

  • Disposal of Debris: Place the alcohol-soaked wipes into the solid hazardous waste bin, seal, and label for incineration.

Workflow Visualization

DisposalWorkflow Start Benzyl 2-cyclopropyl-2-hydroxyacetate Waste Generation Check Event Type? Start->Check Spill Spill Response (Absorb & Decontaminate) Check->Spill Accidental Release Routine Routine Disposal (Collection) Check->Routine Process Waste Diatomite 1. Absorb with Diatomite 2. Scrub with Alcohol Spill->Diatomite Segregation Segregate as Non-Halogenated Organic Waste Routine->Segregation Diatomite->Segregation Solid/Liquid Waste Incineration High-Temperature Incineration (EPA Compliant) Segregation->Incineration

Workflow for the segregation, spill response, and disposal of Benzyl 2-cyclopropyl-2-hydroxyacetate.

Advanced Disposal: In-House Chemical Destruction (Hydrolysis)

In instances where proprietary ADC linker intermediates must be chemically destroyed prior to leaving the facility, Benzyl 2-cyclopropyl-2-hydroxyacetate can be neutralized via ester cleavage[3].

Destruction Protocol:

  • Solvation: Dissolve the ester waste in an appropriate anhydrous solvent (e.g., dichloromethane).

  • Cleavage: Introduce a strong acid (such as Trifluoroacetic Acid, TFA) under controlled, ice-bath conditions, or utilize Catalytic Transfer Hydrogenation (10% Pd/C with ammonium formate)[3].

  • Mechanism: The reaction cleaves the benzyl ester, yielding benzyl alcohol and 2-cyclopropyl-2-hydroxyacetic acid.

  • Final Disposal: The resulting degraded mixture can be neutralized to a pH of 5–9 and disposed of through standard solvent waste streams, ensuring the proprietary molecular structure is entirely eradicated prior to vendor pickup.

References

  • Chemical Waste Procedures – Division of Research Safety, University of Illinois [Link]

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Personal protective equipment for handling Benzyl 2-cyclopropyl-2-hydroxyacetate

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 182747-31-5 | Formula: C₁₂H₁₄O₃ | Role: Pharmaceutical Intermediate

Executive Safety Summary

Benzyl 2-cyclopropyl-2-hydroxyacetate is a specialized chiral building block, primarily utilized in the synthesis of topoisomerase inhibitors (e.g., Camptothecin derivatives) and other antiretroviral or cardiovascular therapeutics. As an


-hydroxy ester, it presents specific risks regarding skin/eye irritation and potential hydrolysis.

This guide provides an autonomous safety framework for researchers, moving beyond generic SDS data to offer operational field protocols.

Chemical Profile & Hazards
PropertySpecificationOperational Implication
Physical State Viscous Liquid or Low-Melting SolidMay require gentle warming for transfer; high viscosity complicates pipetting.
Storage 2–8°C, Inert Atmosphere (Ar/N₂)Hygroscopic nature of the

-hydroxy group requires moisture protection.
GHS Classification Warning (H302, H315, H319, H335)Irritant to all mucosal surfaces; harmful if ingested.[1]
Flash Point >100°C (Estimated)Low flammability risk, but combustible.

Personal Protective Equipment (PPE) Matrix

Effective protection requires a "Task-Based Layering" approach. Standard nitrile gloves may degrade upon prolonged exposure to benzyl esters; therefore, a graded response is necessary.

Glove Selection Logic
  • Base Layer: Disposable Nitrile (0.11 mm) – Protection against incidental splash.

  • Critical Layer (High Exposure): Butyl Rubber or Silver Shield (Laminate) – Required for spill cleanup or immersion, as esters can swell nitrile rubber.

Respiratory & Eye Protection[1][2][3][4][5][6]
  • Primary Barrier: Chemical Fume Hood (Face velocity: 0.5 m/s).

  • Secondary Barrier: If working outside a hood (e.g., balance enclosure), use a half-face respirator with Organic Vapor/P95 (OV/P95) cartridges.

  • Eyes: Chemical splash goggles (ANSI Z87.1) are mandatory; safety glasses are insufficient due to the viscous, sticky nature of the liquid which complicates eye decontamination.

Visualization: PPE Decision Logic

PPE_Selection Start Start: Define Task Volume Volume > 10 mL or Heating Involved? Start->Volume Hood Work in Fume Hood Volume->Hood Yes Resp Respirator Required (OV/P95) Volume->Resp No (Open Bench) Gloves Glove Selection Hood->Gloves Nitrile Double Nitrile (Incidental Contact) Gloves->Nitrile Standard Setup Butyl Butyl/Laminate (Prolonged Contact) Gloves->Butyl Spill / Synthesis Resp->Gloves

Figure 1: Decision tree for selecting appropriate PPE based on experimental volume and location.

Operational Handling Protocol

This protocol ensures scientific integrity by preventing moisture contamination (hydrolysis risk) while maximizing safety.

Phase A: Retrieval & Tempering
  • Cold Chain Management: Remove the container from 2–8°C storage.

  • Equilibration: Allow the sealed container to reach room temperature (approx. 30 mins) inside a desiccator.

    • Why? Opening a cold bottle introduces condensation, which can hydrolyze the ester to benzyl alcohol and the corresponding acid, degrading purity.

  • Inspection: Check for crystallization. If solid, gently warm to 30°C in a water bath to liquefy.

Phase B: Transfer & Weighing

Technique: Reverse Pipetting or Positive Displacement.

  • Reasoning: Viscous liquids adhere to standard pipette tips, leading to under-dosing.

  • Setup: Place the balance within a localized exhaust hood or use a powder containment hood if the substance is solid.

  • Transfer: Use a glass syringe or positive displacement pipette. Avoid plastic syringes if the solvent vehicle is unknown, though the neat compound is generally compatible with PP/PE for short durations.

  • Decontamination: Immediately wipe threads of the bottle with a dry Kimwipe before resealing to prevent cap sticking (ester "gluing").

Phase C: Reaction Setup
  • Solvent Compatibility: Soluble in DCM, Ethyl Acetate, DMSO, and Methanol.

  • Inerting: Flush the reaction vessel with Nitrogen or Argon. The

    
    -hydroxy group is susceptible to oxidation; inert gas protects the chiral center integrity.
    
Visualization: Safe Handling Workflow

Handling_Workflow Storage 1. Cold Storage (2-8°C) Temper 2. Tempering (Desiccator, 30 min) Storage->Temper Inspect 3. State Check (Solid vs Liquid) Temper->Inspect Warm Warm to 30°C (If Solid) Inspect->Warm Crystallized Weigh 4. Weighing (Positive Displacement) Inspect->Weigh Liquid Warm->Weigh Inert 5. Inert Gas Purge (Prevent Oxidation) Weigh->Inert

Figure 2: Step-by-step workflow from storage retrieval to reaction initiation.

Emergency Response & Disposal

Protocols here are designed to be self-validating systems—meaning the cleanup method confirms safety by neutralizing the hazard.

Spill Management (Small Scale < 50 mL)
  • Evacuate & Ventilate: Clear the immediate area.[2][3]

  • PPE Upgrade: Don Butyl gloves and chemical goggles.

  • Absorb: Use Vermiculite or Universal Absorbent Pads. Do not use paper towels alone, as esters can wick through and contaminate gloves.

  • Clean: Wash the surface with a 10% soap/water solution.

    • Validation: The absence of a "sweet/floral" odor indicates successful removal.

Waste Disposal

Classification: Non-Halogenated Organic Solvent Waste.[4]

  • EPA Waste Code (USA): Not specifically listed (P or U list), but treat as D001 (Ignitable) if mixed with flammable solvents.

  • European Waste Code (EWC): 07 01 04* (Other organic solvents).

Waste StreamContainer TypeLabeling Requirement
Liquid Waste HDPE or Glass Carboy"Non-Halogenated Organic Waste" (Contains: Benzyl esters)
Solid Waste Double-bagged Polyethylene"Contaminated Debris" (Gloves, Wipes)
Rinsate Collect first rinse in Liquid WasteDo not pour down drain (Toxic to aquatic life).

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11786526, Benzyl 2-cyclopropyl-2-hydroxyacetate. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection. Retrieved from [Link]

Sources

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